molecular formula C12H28O4Si B1662032 Tetrapropyl orthosilicate CAS No. 682-01-9

Tetrapropyl orthosilicate

Cat. No.: B1662032
CAS No.: 682-01-9
M. Wt: 264.43 g/mol
InChI Key: ZQZCOBSUOFHDEE-UHFFFAOYSA-N
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Description

Tetrapropyl orthosilicate is a useful research compound. Its molecular formula is C12H28O4Si and its molecular weight is 264.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapropyl silicate
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InChI

InChI=1S/C12H28O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-12H2,1-4H3
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InChI Key

ZQZCOBSUOFHDEE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCO[Si](OCCC)(OCCC)OCCC
Source PubChem
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Molecular Formula

C12H28O4Si
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DSSTOX Substance ID

DTXSID9042382
Record name Tetrapropyl orthosilicate
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Molecular Weight

264.43 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silicic acid (H4SiO4), tetrapropyl ester
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Record name Tetrapropoxysilane
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CAS No.

682-01-9
Record name Tetrapropoxysilane
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Record name Tetrapropyl orthosilicate
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Record name Silicic acid (H4SiO4), tetrapropyl ester
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Record name TETRAPROPYL ORTHOSILICATE
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Foundational & Exploratory

Tetrapropyl Orthosilicate: A Technical Guide to its Chemical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and associated hazards of tetrapropyl orthosilicate (B98303). The information is intended for professionals in research, science, and drug development to ensure safe handling and informed use of this compound. All quantitative data is summarized in structured tables for ease of reference, and a logical diagram of its hazards is provided. While specific experimental protocols for tetrapropyl orthosilicate are not publicly available, this guide details the standard methodologies used for hazard assessment as outlined by the Organisation for Economic Co-operation and Development (OECD).

Chemical and Physical Properties

This compound, also known as tetrapropoxysilane, is a colorless liquid.[1][2] It is an organosilicate and a member of the alkoxysilane family. Below is a summary of its key chemical and physical properties.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₈O₄Si[1][3]
Molecular Weight 264.43 g/mol [1][3][4]
CAS Number 682-01-9[1][4]
EC Number 211-659-0[1][4]
Appearance Colorless liquid[1][2]
Boiling Point 94 °C at 7 hPa (5 mmHg)[1][4][5][6]
223-225 °C at 760 mmHg[7]
Density 0.916 g/mL at 25 °C[4][5][6]
Refractive Index n20/D 1.4[4][5][6]
Flash Point 95 °C (203 °F) - closed cup[4][6]
Vapor Density >1 (vs air)[4][5][6]
Melting Point Not available[2]
Solubility in Water Not available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][4] The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][3][4] It is also a combustible liquid.[4][5][6]

Hazard Classification (GHS)CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[1][3][4]
Serious Eye IrritationH319Causes serious eye irritation[1][3][4]
Specific target organ toxicity — Single exposure (Respiratory system)H335May cause respiratory irritation[1][4]

Signal Word: Warning[2][4][5][6]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key recommendations include:

  • Prevention: Avoid breathing vapors, wash skin thoroughly after handling, use only in well-ventilated areas, and wear protective gloves, eye protection, and face protection.[1]

  • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Logical Hazard Relationship Diagram

The following diagram illustrates the primary hazards associated with this compound, the routes of exposure, and the target organs.

Tetrapropyl_Orthosilicate_Hazards cluster_chemical This compound cluster_exposure Routes of Exposure cluster_hazards Primary Hazards cluster_organs Target Organs TPOS Tetrapropyl Orthosilicate Inhalation Inhalation TPOS->Inhalation Skin_Contact Skin Contact TPOS->Skin_Contact Eye_Contact Eye Contact TPOS->Eye_Contact Respiratory_Irritation Respiratory Irritation (STOT SE 3) Inhalation->Respiratory_Irritation leads to Skin_Irritation Skin Irritation (Category 2) Skin_Contact->Skin_Irritation leads to Eye_Irritation Serious Eye Irritation (Category 2A) Eye_Contact->Eye_Irritation leads to Respiratory_System Respiratory System Respiratory_Irritation->Respiratory_System affects Skin Skin Skin_Irritation->Skin affects Eyes Eyes Eye_Irritation->Eyes affects

References

Synthesis and purification of tetrapropyl orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Tetrapropyl Orthosilicate (B98303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetrapropyl orthosilicate (TPOS). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of high-purity TPOS. This document details the primary synthetic routes, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate core processes.

Introduction

This compound, also known as tetrapropoxysilane, is a tetraalkoxysilane with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid with applications as a precursor for silica-based materials, a crosslinking agent in silicone polymers, and in the synthesis of aerogels.[1] The purity of TPOS is critical for these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods are the direct esterification of silicon tetrachloride with propanol (B110389) and the direct synthesis from silica (B1680970) and propanol.

Direct Esterification of Silicon Tetrachloride

The reaction of silicon tetrachloride (SiCl₄) with n-propanol is a widely used laboratory and industrial method for producing tetraalkyl orthosilicates.[2] The overall reaction is as follows:

SiCl₄ + 4 CH₃CH₂CH₂OH → Si(OCH₂CH₂CH₃)₄ + 4 HCl

This reaction is typically carried out by slowly adding silicon tetrachloride to an excess of cold, anhydrous n-propanol. The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct, which must be removed to drive the reaction to completion and prevent hydrolysis of the product.

Objective: To synthesize this compound from silicon tetrachloride and n-propanol.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous n-propanol

  • Dry toluene (B28343) (or other inert solvent)

  • Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)

  • Distillation apparatus

Procedure:

  • A reaction flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with anhydrous n-propanol and dry toluene under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0-5 °C.

  • Silicon tetrachloride is added dropwise from the dropping funnel to the stirred solution of n-propanol. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

  • During the reaction, the byproduct hydrogen chloride can be removed by bubbling a stream of dry, inert gas through the reaction mixture.

  • Upon completion, the reaction mixture is cooled, and any precipitated ammonium (B1175870) chloride (if ammonia (B1221849) was used to neutralize HCl) is filtered off.

  • The solvent and excess propanol are removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional vacuum distillation.

Direct Synthesis from Silica and Alcohol

A more recent and environmentally benign approach involves the direct synthesis of tetraalkoxysilanes from silica (SiO₂) and the corresponding alcohol. This method avoids the use of corrosive silicon tetrachloride.[3]

SiO₂ + 4 CH₃CH₂CH₂OH ⇌ Si(OCH₂CH₂CH₃)₄ + 2 H₂O

This reaction is an equilibrium process, and to achieve high yields, the water produced must be removed from the reaction system. This is often accomplished using dehydrating agents like molecular sieves.

Objective: To synthesize this compound from silica and n-propanol.

Materials:

  • Amorphous silica (high purity)

  • Anhydrous n-propanol

  • Potassium hydroxide (B78521) (KOH) as a catalyst

  • Molecular sieves (e.g., 3Å) as a dehydrating agent

  • Autoclave reactor

Procedure:

  • Amorphous silica, potassium hydroxide, and n-propanol are charged into a stainless steel autoclave.

  • Molecular sieves are placed in a separate compartment within the autoclave to trap the water produced during the reaction.

  • The autoclave is sealed and heated to a temperature of approximately 210 °C for 6 hours.[4]

  • After the reaction, the autoclave is cooled to room temperature.

  • The reaction mixture is filtered to remove any unreacted silica and the catalyst.

  • The excess n-propanol is removed by distillation.

  • The resulting crude this compound is purified by fractional vacuum distillation.

Purification of this compound

Fractional vacuum distillation is the primary method for purifying this compound. This technique is effective for separating the desired product from less volatile impurities and any remaining starting materials.[5]

Experimental Protocol: Fractional Vacuum Distillation

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump

  • Vigreux column or packed column

  • Heating mantle

  • Cold trap

Procedure:

  • The crude this compound is placed in a round-bottom flask with a few boiling chips.

  • The fractional distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A cold trap is placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • The system is evacuated to the desired pressure. The boiling point of this compound is dependent on the pressure. For example, at 5 mmHg, the boiling point is 94 °C.

  • The distillation flask is gently heated.

  • The initial fraction (forerun), which may contain more volatile impurities, is discarded.

  • The main fraction is collected at a constant temperature and pressure.

  • The distillation is stopped before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • The purified this compound is stored under an inert atmosphere to prevent hydrolysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₂H₂₈O₄Si[6]
Molecular Weight 264.43 g/mol [6]
Appearance Colorless liquid[7]
Density 0.916 g/mL at 25 °C
Boiling Point 224.3 °C at 760 mmHg[4]
94 °C at 5 mmHg
Refractive Index n20/D 1.400
Flash Point 95 °C[4]
Table 2: Typical Reaction Parameters and Yields for this compound Synthesis
ParameterDirect Esterification (from SiCl₄)Direct Synthesis (from SiO₂)
Reactants Silicon tetrachloride, n-propanolSilica, n-propanol
Catalyst None typically requiredPotassium hydroxide
Reaction Temperature 0 °C to reflux~210 °C
Reaction Time Several hours6 hours
Reported Yield 81.5%>70%
Reference [4][3]

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products SiCl4 Silicon Tetrachloride (SiCl₄) TPOS This compound Si(OCH₂CH₂CH₃)₄ SiCl4->TPOS + 4 CH₃CH₂CH₂OH HCl Hydrogen Chloride (HCl) SiCl4->HCl - 4 HCl n_Propanol n-Propanol (CH₃CH₂CH₂OH) n_Propanol->TPOS

Caption: Synthesis of this compound via Direct Esterification.

Purification_Workflow start Crude Tetrapropyl Orthosilicate distillation Fractional Vacuum Distillation start->distillation forerun Forerun (Volatile Impurities) Discarded distillation->forerun Low Boiling Point main_fraction Purified Tetrapropyl Orthosilicate distillation->main_fraction Constant Boiling Point residue Residue (Non-volatile Impurities) Discarded distillation->residue High Boiling Point

Caption: Workflow for the Purification of this compound.

Analytical Characterization

The purity of the synthesized and purified this compound can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The mass spectrum of this compound can be used for its definitive identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the TPOS molecule and detect the presence of any organic impurities.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic Si-O-C and C-H bonds in the TPOS molecule.

  • Karl Fischer Titration: This method is used to determine the water content in the purified product, which is crucial as water can lead to hydrolysis.

Safety Considerations

  • Silicon Tetrachloride: SiCl₄ is a corrosive and moisture-sensitive liquid that reacts violently with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • n-Propanol: n-Propanol is a flammable liquid.

  • Hydrogen Chloride: HCl is a corrosive gas. The reaction should be performed in a way that allows for the safe removal and neutralization of this byproduct.

  • Vacuum Distillation: Care must be taken to ensure the glassware is free from cracks and scratches to prevent implosion under vacuum. A safety screen should be used.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific research and development applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetrapropyl orthosilicate (B98303) (TPOS), a key precursor in sol-gel chemistry. The sol-gel process offers a versatile route to synthesize silica-based materials with tailored properties, crucial for applications ranging from drug delivery to catalysis and coatings. This document delves into the reaction kinetics, influencing factors, and experimental protocols relevant to the use of TPOS in these advanced applications. While much of the foundational research in this area has been conducted on the closely related tetraethyl orthosilicate (TEOS), this guide extrapolates these principles to TPOS, highlighting known differences and providing a robust framework for its application.

The Core Mechanism: Hydrolysis and Condensation

The transformation of tetrapropyl orthosilicate into a solid silica (B1680970) network is a two-step process involving hydrolysis and condensation. These reactions are fundamental to the sol-gel process, which transitions a solution of molecular precursors (sol) into a solid, porous network (gel).

1.1. Hydrolysis: The Initial Step

Hydrolysis is the cleavage of the Si-OPr bond by water, replacing the propoxy groups (-OPr) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.

Equation 1: Hydrolysis of TPOS

Caption: Acid- and base-catalyzed hydrolysis pathways of TPOS.

Condensation_Mechanism cluster_water Water-Producing Condensation cluster_alcohol Alcohol-Producing Condensation Silanol1 (OPr)₃Si-OH Siloxane_W (OPr)₃Si-O-Si(OPr)₃ Silanol1->Siloxane_W Silanol2 HO-Si(OPr)₃ Silanol2->Siloxane_W Water H₂O Siloxane_W->Water - H₂O Silanol3 (OPr)₃Si-OH Siloxane_A (OPr)₃Si-O-Si(OPr)₃ Silanol3->Siloxane_A Alkoxide (OPr)₃Si-OPr Alkoxide->Siloxane_A Propanol PrOH Siloxane_A->Propanol - PrOH

Caption: Condensation pathways for the formation of siloxane bridges.

Experimental_Workflow start Start prepare_sol Prepare Sol (TPOS, Solvent, Water, Catalyst) start->prepare_sol hydrolysis_condensation Hydrolysis & Condensation prepare_sol->hydrolysis_condensation aging Aging hydrolysis_condensation->aging gelation Gelation aging->gelation purification Purification (Washing/Centrifugation) gelation->purification drying Drying purification->drying characterization Characterization (FTIR, NMR, DLS, etc.) drying->characterization end End Product: Silica Material characterization->end

Caption: A generalized experimental workflow for sol-gel synthesis.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are central to the sol-gel synthesis of advanced silica-based materials. By understanding and manipulating the key reaction parameters—catalyst, water-to-alkoxide ratio, solvent, and temperature—researchers can precisely tailor the structural and functional properties of the resulting materials. While TPOS has been studied less extensively than TEOS, the principles outlined in this guide provide a solid foundation for its effective use in various scientific and industrial applications, including the development of novel drug delivery systems. Further research focusing on the specific kinetics of TPOS will undoubtedly unlock its full potential in materials science.

Theoretical studies on tetrapropyl orthosilicate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Reactivity of Tetrapropyl Orthosilicate (B98303)

Introduction to Tetrapropyl Orthosilicate (TPOS)

This compound, also known as tetrapropoxysilane or TPOS, is an organosilicon compound with the chemical formula Si(O(CH₂)₂CH₃)₄.[1][2] As a member of the tetraalkyl orthosilicate family, TPOS serves as a chemical intermediate and a precursor in the sol-gel process for synthesizing silica-based materials.[1] It is used as an inorganic binder for refractory fillers, a crosslinking agent for silicone sealants, and a starting material for creating silica (B1680970) (silicon dioxide) coatings.[1]

While TPOS is utilized in various material science applications, detailed theoretical and computational studies on its specific reactivity are limited in publicly accessible literature. Consequently, this guide will leverage the extensive theoretical research conducted on its close and widely studied analog, tetraethyl orthosilicate (TEOS), to model and explain the fundamental reaction pathways of TPOS. The primary reactivity mechanisms for these compounds are hydrolysis, condensation, and thermal decomposition.

The length of the alkyl chain influences the reactivity of tetraalkyl orthosilicates. For instance, under certain conditions, the hydrolysis rate of TPOS is noted to be slower than that of TEOS.[1] However, other studies conducted under basic conditions suggest that the initial hydrolysis rate increases with the molecular weight of the primary alcohol solvent, which would imply TPOS hydrolyzes faster than TEOS in those systems.[3] This highlights that the precise impact of the alkyl chain depends significantly on the specific reaction environment, including the catalyst and solvent used.

Core Reactivity Pathways

The reactivity of TPOS, analogous to TEOS, is dominated by three main processes: the hydrolysis of its Si-O-C bonds, the subsequent condensation of the resulting silanol (B1196071) groups to form a silica network, and its decomposition at elevated temperatures.

Hydrolysis

Hydrolysis is the initial and rate-determining step in most sol-gel applications. It involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of the four propoxy groups (-OCH₂CH₂CH₃) with hydroxyl groups (-OH). Each step produces a molecule of propanol (B110389) (CH₃CH₂CH₂OH) as a byproduct. The reaction is sensitive to the presence of acid or base catalysts.[4]

The overall, idealized hydrolysis reaction is: Si(OCH₂CH₂CH₃)₄ + 4 H₂O → Si(OH)₄ + 4 CH₃CH₂CH₂OH

This process occurs sequentially, forming partially hydrolyzed species along the pathway.

G Stepwise Hydrolysis Pathway of TPOS TPOS Si(OPr)₄ S1 Si(OPr)₃(OH) TPOS->S1 +H₂O, -PrOH S2 Si(OPr)₂(OH)₂ S1->S2 +H₂O, -PrOH S3 Si(OPr)(OH)₃ S2->S3 +H₂O, -PrOH S4 Si(OH)₄ S3->S4 +H₂O, -PrOH

Caption: Idealized stepwise hydrolysis of TPOS to silicic acid.

Condensation

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds. This polymerization process is responsible for the formation of dimers, oligomers, and eventually a cross-linked three-dimensional silica network (the "gel" in the sol-gel process). Condensation proceeds via two primary mechanisms:

  • Water-forming condensation: Two silanol groups react to form a siloxane bond and a water molecule.

  • Alcohol-forming condensation: A silanol group reacts with a remaining propoxy group to form a siloxane bond and a propanol molecule.

G Condensation Pathways cluster_0 Water-forming Condensation cluster_1 Alcohol-forming Condensation R1_OH R₃Si-OH R1_O_R2 R₃Si-O-SiR₃ + H₂O R1_OH->R1_O_R2 R2_OH HO-SiR₃ R2_OH->R1_O_R2 R3_OH R₃Si-OH R3_O_R4 R₃Si-O-SiR₃ + PrOH R3_OH->R3_O_R4 R4_OPr PrO-SiR₃ R4_OPr->R3_O_R4

Caption: The two primary mechanisms for condensation reactions.

Thermal Decomposition

At elevated temperatures, such as those used in chemical vapor deposition (CVD), TPOS undergoes thermal decomposition. Theoretical studies on TEOS have identified the key reaction pathways, which are directly analogous for TPOS.[5][6] The primary decomposition routes are:

  • Four-Centre Molecular Decomposition: A concerted reaction where a propoxy group is eliminated as propene (CH₃CH=CH₂), leaving a silanol group. This is a key step-wise pathway for converting the precursor to silanols at high temperatures.[5]

  • C-C Bond Cleavage: The barrier-less cleavage of the C-C bond within the propoxy branch, leading to the formation of radicals.[5] For a propoxy group (-OCH₂CH₂CH₃), this would primarily involve the cleavage of the terminal C-C bond.

Caption: Key unimolecular decomposition routes for TPOS by analogy with TEOS.

Quantitative Data and Methodologies

Table 1: Summary of Computational Methodologies for TEOS Decomposition Studies

Parameter Description Reference
Theoretical Approach Density Functional Theory (DFT) [5][6]
Software Gaussian, Polyrate [5][7]
Kinetic Theory Conventional Transition State Theory (TST) [5]

| Analysis Methods | Element Flux and Sensitivity Analyses |[5] |

Table 2: Experimental Kinetic Data for TEOS Decomposition

Reaction Parameter Value Conditions Reference

| Silica Coating Deposition from TEOS | Activation Energy (Ea) | 209 ± 20 kJ/mol | Atmospheric Pressure, 900-1100 °C |[8] |

Conclusion

The reactivity of this compound is governed by the fundamental processes of hydrolysis, condensation, and thermal decomposition. While specific theoretical studies quantifying the reaction barriers and kinetics for TPOS are not widely available, a robust framework for understanding its behavior can be established by analogy to its well-studied counterpart, tetraethyl orthosilicate. The primary reaction pathways involve the stepwise replacement of propoxy groups with hydroxyls (hydrolysis), the formation of a Si-O-Si network (condensation), and high-temperature fragmentation via four-centre elimination and bond cleavage (decomposition). The longer propyl chains in TPOS compared to the ethyl chains in TEOS are known to affect reaction rates, though the direction of this effect can be dependent on the specific catalytic conditions. Further dedicated computational studies, particularly using Density Functional Theory, are necessary to precisely quantify the activation energies and reaction kinetics for TPOS, which would be invaluable for optimizing its use in advanced materials synthesis.

References

A Comprehensive Guide to the Safe Handling of Tetrapropyl Orthosilicate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for tetrapropyl orthosilicate (B98303) (TPOS), a chemical compound utilized in various laboratory applications, including as a precursor in sol-gel processes and as a cross-linking agent. Adherence to these guidelines is crucial to ensure a safe laboratory environment and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of tetrapropyl orthosilicate is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₂₈O₄Si[1]
Molecular Weight 264.43 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 94 °C at 5 mmHg
Density 0.916 g/mL at 25 °C
Flash Point 95 °C (203 °F) - closed cup
Vapor Density >1 (vs air)
Water Solubility Reacts slowly with water/moisture

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

PPE_Selection Start Task Involving This compound RiskAssessment Conduct Risk Assessment (e.g., quantity, temperature, ventilation) Start->RiskAssessment LowRisk Low Risk (e.g., small quantities, well-ventilated area) RiskAssessment->LowRisk Low potential for exposure HighRisk High Risk (e.g., large quantities, heating, poor ventilation) RiskAssessment->HighRisk High potential for exposure StandardPPE Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Chemical splash goggles or face shield - Chemical-resistant gloves (e.g., butyl rubber) - Chemical-resistant apron or coveralls - Respiratory protection (if aerosols are generated) HighRisk->EnhancedPPE End Proceed with Task StandardPPE->End EnhancedPPE->End

Figure 1: Personal Protective Equipment (PPE) Selection Workflow
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when heating the substance or when dealing with larger quantities.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing vapors or mist.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[2]

  • Use spark-proof tools and avoid sources of ignition as the material is combustible.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep containers tightly sealed to prevent hydrolysis from atmospheric moisture.

  • Store locked up.[2]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

The following diagram illustrates the general procedure for responding to a spill of this compound.

Spill_Response Spill Spill of Tetrapropyl Orthosilicate Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable by lab personnel LargeSpill Large Spill Assess->LargeSpill Requires specialized assistance PPE Don appropriate PPE (see Figure 1) SmallSpill->PPE ContactEHS Contact Environmental Health & Safety (EHS) for assistance LargeSpill->ContactEHS Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose End Spill Cleaned Up Dispose->End ContactEHS->End

References

A Comprehensive Technical Guide to the Physical Properties of Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrapropyl orthosilicate (B98303) (TPOS), also known as tetrapropoxysilane, is an organosilicate compound with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid commonly utilized as a precursor for the synthesis of silica-based materials, including nanoparticles, coatings, and aerogels, through sol-gel processes.[1] Its utility in diverse fields, from materials science to potential applications in drug delivery systems, necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed overview of these properties, along with standardized experimental protocols for their measurement, to support research and development activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for tetrapropyl orthosilicate is provided below.

IdentifierValue
Chemical Formula C₁₂H₂₈O₄Si[2][3]
Molecular Weight 264.43 g/mol [2][3]
CAS Number 682-01-9[2][3]
Appearance Colorless Liquid[2][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, critical for its handling, processing, and application.

PropertyValueConditions
Density 0.916 g/mL[3][5]at 25 °C[3][5]
Boiling Point 94 °C[3]at 5 mmHg[3]
224.3 °C[4]at 760 mmHg[4]
Melting Point < -80 °C[4][6]
Refractive Index 1.400[3][5]n20/D[3][5]
Viscosity 1.51 mm²/s[7]
Vapor Pressure 0.137 mmHg[4]at 25 °C[4]
Flash Point 95 °C (203 °F)[4][5]Closed cup[5]
Solubility Reacts with water[7]
78 mg/L[4][6]at 20 °C[4][6]

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail standardized methodologies for measuring the key physical properties of liquid samples like TPOS.

Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[8][9]

  • Objective: To determine the mass per unit volume of a liquid.

  • Apparatus: Graduated cylinder or pycnometer, electronic balance.[8]

  • Procedure: [8][10]

    • Measure the mass of a clean, dry graduated cylinder or pycnometer.

    • Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.

    • Record the volume of the liquid.

    • Measure the combined mass of the liquid and the container.

    • Subtract the mass of the empty container to find the mass of the liquid.

    • Calculate the density using the formula: Density = Mass / Volume.

    • Repeat the measurement multiple times and calculate the average for improved accuracy.

Boiling Point Determination

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.[11][12][13]

  • Objective: To determine the temperature at which a liquid's vapor pressure equals the external pressure.

  • Apparatus: Heating mantle or oil bath, flask, condenser, thermometer, boiling chips.[13]

  • Procedure (Distillation Method): [13]

    • Place a volume of the liquid in a distillation flask along with a few boiling chips.

    • Set up the distillation apparatus with a condenser and a collection flask.

    • Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

    • Heat the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Refractive Index Measurement

The refractive index of a liquid is typically measured using a refractometer.[14][15][16]

  • Objective: To measure the extent to which light is bent when it passes through the liquid.

  • Apparatus: Abbe refractometer, light source, dropper.[16][17]

  • Procedure: [16][17]

    • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

    • Place a few drops of the liquid sample onto the prism of the refractometer.

    • Close the prism and allow the sample to spread evenly.

    • Adjust the light source and the focus to obtain a sharp boundary line in the eyepiece.

    • Read the refractive index from the scale.

    • Clean the prism thoroughly after each measurement.

Viscosity Determination

The viscosity of a liquid can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.[18][19][20]

  • Objective: To measure a liquid's resistance to flow.

  • Apparatus: Capillary viscometer, water bath, stopwatch.[19]

  • Procedure (Capillary Viscometer): [19]

    • Introduce a specific volume of the liquid into the viscometer.

    • Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

    • Apply suction or pressure to draw the liquid up into the wider tube to a point above the upper timing mark.

    • Release the pressure and allow the liquid to flow back down the capillary tube.

    • Use a stopwatch to measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Experimental Workflow: Sol-Gel Synthesis of Silica (B1680970) Nanoparticles

This compound is a common precursor in the sol-gel synthesis of silica nanoparticles. The following diagram illustrates a typical experimental workflow for this process.

SolGel_Process cluster_0 Preparation cluster_1 Hydrolysis and Condensation cluster_2 Particle Growth and Separation cluster_3 Final Product A Mix Ethanol and Water B Add Catalyst (e.g., NH4OH) A->B 1. C Stir Solution B->C 2. D Add TPOS Dropwise C->D 3. E Continuous Stirring (Several Hours) D->E 4. F Aging of the Sol E->F 5. G Centrifugation F->G 6. H Wash with Ethanol/Water G->H 7. I Dry the Silica Nanoparticles H->I 8. J Characterization (TEM, DLS, etc.) I->J 9.

A typical sol-gel process for silica nanoparticle synthesis using TPOS.

References

Tetrapropyl orthosilicate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to tetrapropyl orthosilicate (B98303), a versatile silicon compound with applications across various scientific and industrial domains.

Chemical Identity and Molecular Structure

Tetrapropyl orthosilicate, also known as tetrapropoxysilane, is an organosilicon compound. Its fundamental properties are summarized below.

CAS Number: 682-01-9[1][2][3][4]

Molecular Formula: C₁₂H₂₈O₄Si[4][5][6][7]

Molecular Weight: 264.43 g/mol [1][2][4][6][7]

Synonyms: Tetrapropoxysilane, Propyl silicate, Tetra-n-propoxysilane, Silicon tetrapropoxide[1][6][7][8]

The molecular structure of this compound consists of a central silicon atom bonded to four propoxy groups.

Linear Formula: (CH₃CH₂CH₂O)₄Si[1][2][3]

SMILES String: CCCO--INVALID-LINK--(OCCC)OCCC[1][4][5]

InChI Key: ZQZCOBSUOFHDEE-UHFFFAOYSA-N[1][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and application of the compound in experimental settings.

PropertyValueReference
Physical Form Liquid[1]
Density 0.916 g/mL at 25 °C[1]
Boiling Point 94 °C at 5 mmHg[1]
Refractive Index n20/D 1.4[1]
Vapor Density >1 (vs air)[1]

Applications in Research and Development

Due to its chemical nature, this compound serves as a precursor in the synthesis of silica-based materials. Its utility is particularly noted in:

  • Sol-Gel Processes: It is a common precursor for the formation of silica (B1680970) gels, glasses, and ceramics at low temperatures. The hydrolysis and condensation reactions of this compound allow for the creation of highly pure and homogenous materials.

  • Surface Modification: It can be used to modify the surface properties of various substrates, imparting hydrophobicity or serving as a coupling agent.

  • Nanoparticle Synthesis: It is employed in the synthesis of silica nanoparticles with controlled size and morphology, which have applications in drug delivery, diagnostics, and catalysis.

Experimental Protocol: Synthesis of Silica Nanoparticles via Stöber Process

The following is a generalized protocol for the synthesis of monodisperse silica nanoparticles using this compound as a precursor.

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir to ensure homogeneity. The ammonium hydroxide acts as a catalyst for the hydrolysis and condensation of the silicon alkoxide.

  • While stirring vigorously, rapidly add the required amount of this compound to the ethanol-water-ammonia mixture.

  • Continue stirring the reaction mixture at room temperature for a specified duration (typically several hours). The solution will become turbid as silica nanoparticles form and grow.

  • The resulting nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.

  • The final silica nanoparticles can be redispersed in a suitable solvent for characterization and further use.

Logical Workflow for Silica Nanoparticle Synthesis

Stober_Process A Prepare Ethanol/ Water/Ammonia Solution B Add Tetrapropyl Orthosilicate A->B Rapidly C Stir at Room Temperature B->C Vigorously D Centrifuge and Wash Nanoparticles C->D After several hours E Redisperse Silica Nanoparticles D->E In suitable solvent

Caption: Stöber process workflow for silica nanoparticle synthesis.

References

Solubility of Tetrapropyl Orthosilicate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrapropyl orthosilicate (B98303) (TPOS) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, physical properties, and a detailed, generalized experimental protocol for determining the solubility of TPOS in various organic solvents. This information is intended to assist researchers in designing experiments, preparing formulations, and understanding the behavior of TPOS in non-aqueous systems.

Core Concepts: Understanding Tetrapropyl Orthosilicate

This compound (TPOS), also known as tetrapropoxysilane, is an organosilicon compound with the chemical formula Si(OCH₂CH₂CH₃)₄. It is a colorless liquid that is sensitive to moisture. In the presence of water, it undergoes hydrolysis to form silicic acid and propanol. This reactivity is a key consideration in its handling and application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
CAS Number 682-01-9[1][2]
Molecular Formula C₁₂H₂₈O₄Si[1]
Molecular Weight 264.43 g/mol [3]
Appearance Colorless liquid[2]
Density 0.916 g/mL at 25 °C[4]
Boiling Point 94 °C at 5 mmHg
Melting Point < -80 °C[5]
Refractive Index n20/D 1.4[5]
Water Solubility 78 mg/L at 20 °C (decomposes)[5]

Solubility in Organic Solvents

Qualitative Solubility Data

Based on material safety data sheets and chemical supplier information, this compound is generally described as being "soluble in organic solvents." The related compound, tetraethyl orthosilicate (TEOS), is known to be miscible with alcohol and soluble in benzene.[6][7] This suggests that TPOS, with its longer but still relatively short alkyl chains, is likely to be miscible with a range of common non-polar and polar aprotic organic solvents.

Table 2: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilityImplied from
Alcohols (e.g., Ethanol, Isopropanol)Miscible/SolubleUse in formulations, analogy with TEOS
EthersSolubleGeneral statements on organic solvent solubility
Hydrocarbons (e.g., Heptane, Benzene)SolubleGeneral statements and analogy with TEOS
Ketones (e.g., Acetone)SolubleGeneral statements on organic solvent solubility

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. The lack of quantitative data necessitates experimental verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used "shake-flask" method, which is a reliable technique for measuring the solubility of liquids in liquids.[8][9]

Materials and Apparatus
  • This compound: High purity grade (e.g., ≥98%).

  • Organic Solvent: High purity, anhydrous grade.

  • Glassware: Volumetric flasks, graduated cylinders, screw-cap vials or test tubes, pipettes.

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Constant Temperature Bath or Incubator: Capable of maintaining a stable temperature (±0.1 °C).

  • Vortex Mixer or Shaker.

  • Analytical Instrument: Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of TPOS solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent add_excess Add excess TPOS to Solvent in Vial prep_solvent->add_excess prep_tpos Prepare TPOS prep_tpos->add_excess prep_standards Prepare Calibration Standards analyze Analyze by GC prep_standards->analyze equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Phases to Settle equilibrate->settle sample Sample the Solvent Phase settle->sample dilute Dilute Sample sample->dilute dilute->analyze quantify Quantify TPOS Concentration analyze->quantify

Workflow for Solubility Determination
Detailed Methodological Steps

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of TPOS in the chosen organic solvent at known concentrations.

    • These standards should bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., GC-FID) to create a calibration curve.

  • Sample Preparation:

    • In a series of screw-cap vials, add a known volume or weight of the organic solvent.

    • To each vial, add an excess amount of TPOS. The formation of a distinct second phase (undissolved TPOS) should be visible.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature.

    • Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases have clearly separated.

    • Carefully extract an aliquot of the solvent phase (the top or bottom layer, depending on the relative densities) using a pipette. Be cautious not to disturb the interface or withdraw any of the undissolved TPOS phase.

  • Analysis:

    • Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area corresponding to TPOS.

  • Quantification:

    • Using the calibration curve, determine the concentration of TPOS in the diluted sample.

    • Calculate the original concentration of TPOS in the saturated solvent phase, taking into account the dilution factor. This value represents the solubility of TPOS in the specific organic solvent at the given temperature.

Signaling Pathways and Logical Relationships

The experimental determination of solubility follows a logical progression of steps designed to ensure that a true equilibrium is reached and accurately measured. The following diagram illustrates the key relationships in this process.

G substance TPOS & Solvent equilibrium Saturated Solution in Equilibrium substance->equilibrium leads to conditions Constant Temperature & Agitation conditions->equilibrium enables sampling Accurate Sampling of Solvent Phase equilibrium->sampling allows for analysis Quantitative Analysis (GC) sampling->analysis is subjected to solubility Solubility Data analysis->solubility yields

References

An In-depth Technical Guide to the Thermal Decomposition of Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropyl orthosilicate (B98303) (TPOS), also known as tetrapropoxysilane, is an organosilicon compound with the chemical formula Si(OC₃H₇)₄. It serves as a precursor in the synthesis of silica-based materials, including applications in drug delivery systems, coatings, and as a crosslinking agent. The thermal decomposition of TPOS is a critical process in these applications, particularly in chemical vapor deposition (CVD) and sol-gel processes, where the controlled formation of silicon dioxide is essential.

This technical guide provides a comprehensive overview of the thermal decomposition of tetrapropyl orthosilicate. Due to the limited availability of detailed kinetic and mechanistic studies specifically for TPOS, this guide leverages the extensive research on its close analog, tetraethyl orthosilicate (TEOS), to infer and explain the fundamental principles governing the decomposition of TPOS. The information presented herein is intended to provide a robust framework for researchers and professionals working with TPOS in thermal processing applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting thermal decomposition experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₂₈O₄Si[1][2]
Molecular Weight 264.43 g/mol [1][2]
CAS Number 682-01-9[1][2]
Appearance Colorless liquid[3]
Density 0.916 g/mL at 25 °C[2]
Boiling Point 94 °C at 5 mmHg[2]
Refractive Index n20/D 1.401 (lit.)[4]
Flash Point 203 °F[2]
Solubility Reacts with water; soluble in many organic solvents[3]

Thermal Decomposition of Tetra-alkoxy Silicates: A Focus on TEOS as an Analog for TPOS

The thermal decomposition of tetra-alkoxy silicates, such as TPOS, is a complex process involving multiple gas-phase and surface reactions. While specific studies on TPOS are scarce, the decomposition of tetraethyl orthosilicate (TEOS) has been extensively studied and provides a reliable model for understanding the decomposition of TPOS.

Proposed Decomposition Pathways for TEOS

The thermal decomposition of TEOS is believed to proceed through several key pathways. The primary initiating steps involve either a four-center molecular elimination or a six-center decomposition reaction.[5] Subsequent reactions lead to the formation of various silanol (B1196071) intermediates and ultimately silicon dioxide.

A simplified representation of the proposed primary decomposition pathways for TEOS is illustrated in the following diagram:

TEOS_Decomposition TPOS Si(OR)₄ (TPOS/TEOS) Intermediate1 Si(OH)(OR)₃ + Alkene TPOS->Intermediate1 Four-center elimination Intermediate2 (RO)₂Si=O + ROH + Alkene TPOS->Intermediate2 Six-center decomposition Silanols Further Silanols Si(OH)₂(OR)₂, Si(OH)₃(OR) Intermediate1->Silanols Stepwise elimination Intermediate2->Silanols Hydrolysis/ Reactions SilicicAcid Si(OH)₄ (Silicic Acid) Silanols->SilicicAcid Further elimination SiO2 SiO₂ + H₂O SilicicAcid->SiO2 Condensation

Caption: Proposed initial decomposition pathways for tetra-alkoxy silicates.

For TPOS, the "Alkene" product in the diagram would be propene (C₃H₆), and "ROH" would be propanol (B110389) (C₃H₇OH). The fundamental steps of elimination and subsequent hydrolysis/condensation are expected to be analogous to those of TEOS.

Kinetic Data for TEOS Decomposition

Kinetic studies on TEOS decomposition have provided valuable data on reaction rates and activation energies. This information is crucial for modeling and controlling processes like CVD. A summary of key kinetic parameters for TEOS decomposition is provided in Table 2.

Table 2: Selected Kinetic Parameters for the Thermal Decomposition of TEOS

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Temperature Range (°C)
Overall Decomposition ~209-900 - 1100
Four-center Ethylene Elimination Varies with modelVaries with model-
C-C Bond Cleavage of Ethoxy Group Varies with modelVaries with model-

Note: The data presented are indicative and can vary based on the specific experimental conditions and theoretical models used. The activation energy of 209 kJ/mol was determined for silica (B1680970) coating deposition from TEOS.[6]

It is generally expected that TPOS will have a slightly lower thermal stability compared to TEOS due to the longer propyl chains, which can influence the energetics of the elimination and bond cleavage reactions.

Experimental Protocols for Studying Thermal Decomposition

A variety of analytical techniques are employed to investigate the thermal decomposition of organosilicon precursors. The following sections detail the methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of TPOS.

Methodology:

  • A small, precisely weighed sample of TPOS (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature of maximum mass loss rate.

The following diagram illustrates a typical experimental workflow for TGA:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample TPOS Sample Weigh Precise Weighing Sample->Weigh Crucible Place in Crucible Weigh->Crucible Load Load into TGA Crucible->Load Heat Controlled Heating (e.g., 10 °C/min in N₂) Load->Heat Monitor Monitor Mass Loss Heat->Monitor Plot Plot Mass vs. Temp Monitor->Plot Analyze Determine Decomposition Temperatures Plot->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile decomposition products of TPOS.

Methodology:

  • TPOS is heated in a pyrolysis reactor connected to a gas chromatograph.

  • The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

  • The GC separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with spectral libraries.

Concluding Remarks

The thermal decomposition of this compound is a fundamental process in the synthesis of advanced silica-based materials. While direct and detailed studies on TPOS are not as prevalent as those for TEOS, the principles of decomposition, including elimination and condensation reactions, are expected to be analogous. By leveraging the extensive knowledge of TEOS decomposition and employing standard thermal analysis techniques, researchers can effectively characterize and control the thermal behavior of TPOS for a wide range of applications. Further research dedicated to the specific kinetics and surface reaction mechanisms of TPOS would be beneficial for optimizing its use in high-precision applications.

References

Spectroscopic data of tetrapropyl orthosilicate (NMR, IR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Tetrapropyl Orthosilicate (B98303) For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for tetrapropyl orthosilicate (also known as tetrapropoxysilane), a compound relevant in materials science and sol-gel processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering quantitative data, detailed experimental protocols, and a logical workflow for its analysis.

Molecular Structure

This compound, with the chemical formula C₁₂H₂₈O₄Si, consists of a central silicon atom bonded to four propoxy groups.[1] This structure dictates the spectroscopic features observed.

Chemical Structure: Si(OCH₂CH₂CH₃)₄

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized below. Data are compiled from spectral databases and analogous compounds.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule. Spectra are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppm (Predicted/Typical)MultiplicityAssignment
¹H NMR ~3.7TripletSi-O-CH₂ -CH₂-CH₃
~1.6SextetSi-O-CH₂-CH₂ -CH₃
~0.9TripletSi-O-CH₂-CH₂-CH₃
¹³C NMR ~65-Si-O-C H₂-CH₂-CH₃
~26-Si-O-CH₂-C H₂-CH₃
~10-Si-O-CH₂-CH₂-C H₃
²⁹Si NMR -80 to -85SingletSi (OCH₂CH₂CH₃)₄ (Q⁰)

Note: Specific experimental chemical shifts can vary slightly based on solvent and experimental conditions. The ²⁹Si chemical shift is in the typical range for Q⁰ (Si(OR)₄) species.[2][3]

Vibrational Spectroscopy Data (IR & Raman)

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.

Table 2: Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentTechnique
2965-2975StrongC-H Asymmetric Stretching (in CH₃)IR, Raman
2930-2940StrongC-H Asymmetric Stretching (in CH₂)IR, Raman
2870-2880StrongC-H Symmetric Stretching (in CH₃ & CH₂)IR, Raman
1460-1470MediumC-H Bending (Scissoring in CH₂)IR
1380-1390MediumC-H Bending (in CH₃)IR
1070-1110Very StrongSi-O-C Asymmetric StretchingIR
~960StrongSi-O-C StretchingIR
~790StrongSi-O-Si Symmetric Stretching (if condensed) / Si-O RockingIR, Raman
640-660MediumSi-O-C BendingRaman

Note: The presence of a strong Si-O-Si band around 1070-1110 cm⁻¹ can sometimes mask the Si-O-C vibrations in the IR spectrum.[4] Orthosilicates like this one are characterized by the strong Si-O-C stretching bands and the absence of significant Si-OH bands (around 3200-3700 cm⁻¹ and 950 cm⁻¹), assuming the sample is anhydrous.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a liquid organosilicate sample.

NMR Spectroscopy Protocol (¹H, ¹³C, ²⁹Si)

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the this compound is soluble (e.g., CDCl₃, C₆D₆). Chloroform-d (CDCl₃) is most common.[5]

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-20 mg of the liquid sample in 0.6-0.8 mL of the deuterated solvent.[6]

    • For ¹³C and ²⁹Si NMR, which are less sensitive, a more concentrated sample is required. Aim for a saturated or near-saturated solution (e.g., 50-100 mg or more in 0.6-0.8 mL).

  • Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the prepared solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7] This removes any dust or particulate matter.

  • Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

2. Instrument Setup & Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., hundreds to thousands) and a longer acquisition time will be necessary.

  • ²⁹Si NMR Acquisition:

    • ²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, making it a challenging nucleus to observe.[2][8]

    • Use a proton-decoupled sequence. A relaxation agent (e.g., chromium(III) acetylacetonate) may be added to shorten the relaxation delay between pulses.

    • A large number of scans is required.

    • Note: A background signal from the glass NMR tube and the probe is often observed around -110 ppm. This can be mitigated by subtracting a blank spectrum of the solvent or by using a Teflon or sapphire NMR tube.[2]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and apply a baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

  • Method 1: Transmission (Salt Plates):

    • Place one drop of this compound onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[9]

    • Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[9]

    • Mount the "sandwich" plates in the sample holder of the FTIR spectrometer.

  • Method 2: Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.[11]

2. Instrument Setup & Data Acquisition:

  • Background Spectrum: First, acquire a background spectrum of the empty instrument (for ATR) or clean salt plates (for transmission). This spectrum of the ambient air (containing H₂O and CO₂) will be automatically subtracted from the sample spectrum.

  • Parameters: Set the spectral range (typically 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans to be averaged (e.g., 16-32 scans to improve the signal-to-noise ratio).[12]

  • Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum.

3. Data Processing & Cleaning:

  • The instrument software will perform the background subtraction.

  • Identify and label the wavenumbers of significant absorption peaks.

  • After analysis, thoroughly clean the salt plates or ATR crystal with a suitable dry solvent (e.g., isopropanol (B130326) or methylene (B1212753) chloride) and store the salt plates in a desiccator to prevent damage from moisture.[9][13]

Raman Spectroscopy Protocol

1. Sample Preparation:

  • Transfer the liquid this compound sample into a suitable container, such as a glass vial, a quartz cuvette, or a glass capillary tube.[14]

  • The container material should be transparent to the laser wavelength and produce minimal fluorescence or background Raman scattering.[14]

2. Instrument Setup & Data Acquisition:

  • Laser: Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

  • Focusing: Place the sample at the focal point of the laser beam. For liquid samples in a cuvette, the laser is focused into the bulk of the liquid.[15][16]

  • Parameters: Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample heating or degradation.

  • Data Collection: The scattered light is collected, the intense Rayleigh scattering is removed by a notch filter, and the remaining Raman scattered light is dispersed by a grating onto a CCD detector.[17]

3. Data Processing:

  • Perform a cosmic ray removal and baseline correction if necessary.

  • Identify and label the Raman shifts (in cm⁻¹) of the characteristic peaks.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organosilicate compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Conclusion Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent + Filter Sample->Prep_NMR Prep_IR Prepare Neat Film (Salt Plate or ATR) Sample->Prep_IR Prep_Raman Place in Cuvette/Vial Sample->Prep_Raman Acq_NMR NMR Spectrometer (¹H, ¹³C, ²⁹Si) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Process_NMR Process FID: FT, Phasing, Baseline Correction Acq_NMR->Process_NMR Process_Vib Process Spectra: Background Subtraction, Baseline Correction Acq_IR->Process_Vib Acq_Raman->Process_Vib Assign_NMR Assign Chemical Shifts & Multiplicities Process_NMR->Assign_NMR Assign_Vib Assign Vibrational Modes (Functional Groups) Process_Vib->Assign_Vib Confirm Structure Confirmation & Purity Assessment Assign_NMR->Confirm Assign_Vib->Confirm

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of silica (B1680970) nanoparticles using tetrapropyl orthosilicate (B98303) (TPOS) via the sol-gel method, specifically adapting the well-established Stöber process. Detailed protocols for synthesis, characterization, and application in drug delivery are presented, along with quantitative data to aid in experimental design and interpretation.

Introduction to Sol-Gel Synthesis of Silica Nanoparticles

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or polymers. In the context of silica nanoparticles, the process involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor, such as tetrapropyl orthosilicate (TPOS), in an alcoholic solvent, typically in the presence of a catalyst.

The Stöber method is a widely employed sol-gel approach that allows for the synthesis of monodisperse spherical silica nanoparticles with controllable size.[1] The fundamental reactions involve:

  • Hydrolysis: The replacement of alkoxide groups (-OR) with hydroxyl groups (-OH) through reaction with water. Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

  • Condensation: The formation of siloxane bridges (Si-O-Si) through either a water-producing or alcohol-producing pathway, leading to the growth of the silica network. (OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O (OH)₃Si-OR + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + ROH

The size of the resulting nanoparticles is influenced by various parameters, including the concentration of the silica precursor, water, and catalyst, as well as the reaction temperature and the type of alcohol used as the solvent.

Experimental Protocols

Materials and Equipment
  • Precursor: this compound (TPOS, ≥98%)

  • Solvent: Ethanol (B145695) (absolute, ≥99.8%) or n-propanol

  • Catalyst: Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)

  • Reagents: Deionized water, Doxorubicin hydrochloride (for drug loading), Phosphate buffered saline (PBS)

  • Equipment: Magnetic stirrer with hotplate, round-bottom flasks, graduated cylinders, pipettes, centrifuge, sonicator, transmission electron microscope (TEM), dynamic light scattering (DLS) instrument, UV-Vis spectrophotometer.

Protocol for Synthesis of Silica Nanoparticles (Adapted Stöber Method)

This protocol is adapted from the well-established Stöber method for tetraethyl orthosilicate (TEOS). Due to the longer alkyl chains of TPOS, its hydrolysis and condensation rates are expected to be slower than those of TEOS. Therefore, reaction times may need to be extended to achieve comparable results.

  • In a round-bottom flask, prepare a solution of ethanol (or n-propanol), deionized water, and ammonium hydroxide. The specific volumes will depend on the desired nanoparticle size (refer to Table 1).

  • Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) at room temperature.

  • Rapidly add the desired amount of TPOS to the stirring solution.

  • Allow the reaction to proceed for 12-24 hours. A milky white suspension will form, indicating the formation of silica nanoparticles.

  • After the reaction is complete, collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Discard the supernatant and wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this washing step three times to remove any unreacted reagents.

  • Finally, resuspend the purified silica nanoparticles in ethanol or deionized water for storage and further characterization.

Table 1: Exemplary Reaction Parameters for Controlling Silica Nanoparticle Size (Adapted from TEOS-based studies)

TPOS Concentration (M)H₂O Concentration (M)NH₃ Concentration (M)SolventExpected Particle Size Range (nm)
0.1 - 0.32 - 50.3 - 0.7Ethanol50 - 200
0.3 - 0.55 - 100.7 - 1.5Ethanol200 - 500
0.1 - 0.32 - 50.3 - 0.7n-Propanol100 - 300

Note: These are starting parameters. Optimization may be required to achieve the desired particle size with TPOS.

Protocol for Drug Loading (Doxorubicin as a Model Drug)
  • Disperse a known amount of the synthesized silica nanoparticles (e.g., 10 mg) in a specific volume of deionized water or PBS buffer (e.g., 10 mL) and sonicate for 15 minutes to ensure a homogenous suspension.

  • Prepare a stock solution of Doxorubicin hydrochloride (DOX) in deionized water (e.g., 1 mg/mL).

  • Add a specific volume of the DOX solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading.

  • Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the silica nanoparticles.[2]

  • After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the solution.

  • Carefully collect the supernatant to determine the amount of unloaded drug using a UV-Vis spectrophotometer (absorbance peak of DOX is around 480 nm).[2]

  • Wash the drug-loaded nanoparticles with deionized water to remove any loosely bound drug.

  • The drug loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

Protocol for In Vitro Drug Release Study
  • Disperse a known amount of DOX-loaded silica nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal/lysosomal environment of cancer cells).[2]

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

  • Immerse the dialysis bag in a larger volume of the same release medium and keep it under constant stirring at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation

Table 2: Influence of Reactant Concentration on Silica Nanoparticle Size (TEOS-based data, adaptable for TPOS)

Precursor ConcentrationCatalyst (NH₃) ConcentrationWater ConcentrationResulting Particle SizeReference
IncreasingConstantConstantIncrease[3]
ConstantIncreasingConstantIncrease[3]
ConstantConstantIncreasingDecrease[4]

Table 3: Example of Doxorubicin Loading and Release from Silica Nanoparticles

Nanoparticle TypeDrug Loading Efficiency (%)Cumulative Release at pH 7.4 (24h) (%)Cumulative Release at pH 5.5 (24h) (%)Reference
Amine-functionalized Silica~95~10~40[5]
Unmodified Silica~30 µg/mg~20~60[6]

Visualizations

G cluster_synthesis Silica Nanoparticle Synthesis cluster_drug_loading Drug Loading cluster_drug_release Drug Release Study A Mixing B TPOS Addition A->B C Hydrolysis & Condensation B->C D Centrifugation & Washing C->D E Purified Nanoparticles D->E F Nanoparticle Dispersion E->F G Drug Solution Addition F->G H Incubation G->H I Centrifugation & Washing H->I J Drug-Loaded Nanoparticles I->J K Dispersion in Release Medium J->K L Dialysis K->L M Sampling & Analysis L->M N Release Profile M->N

Caption: Experimental workflow for silica nanoparticle synthesis, drug loading, and release.

G cluster_system Drug Delivery System cluster_nanoparticle Silica Nanoparticle cluster_environment Biological Environment NP SiO₂ Drug Drug Extracellular Extracellular (pH 7.4) Cell Target Cell Extracellular->Cell Endocytosis Endosome Endosome (pH ~5.5-6.0) Release Drug Release Endosome->Release Low pH Trigger NP_System Drug-Loaded Nanoparticle Effect Therapeutic Effect Release->Effect

Caption: Mechanism of pH-responsive drug delivery from silica nanoparticles.

References

Tetrapropyl Orthosilicate: A Precursor for Robust Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-21

Introduction

The generation of hydrophobic surfaces is a critical area of research with wide-ranging applications, including self-cleaning coatings, anti-icing surfaces, and moisture-repellent treatments for sensitive electronics and optical components. The sol-gel method, utilizing silicon alkoxides as precursors, offers a versatile and cost-effective approach to creating durable and uniform hydrophobic coatings. Tetrapropyl orthosilicate (B98303) (TPOS), with its four propoxy groups, serves as an excellent precursor for forming a stable, cross-linked silica (B1680970) network that, with appropriate surface modification, can exhibit significant hydrophobicity. This document provides detailed protocols for the synthesis of hydrophobic coatings using TPOS, outlines the underlying chemical principles, and presents key performance data. While specific literature on TPOS is less common than for its analogue, tetraethyl orthosilicate (TEOS), the fundamental principles of sol-gel chemistry are transferable, with adjustments for the different reactivity of the precursor.

Data Presentation

The hydrophobicity of a surface is primarily quantified by its water contact angle (WCA). The following table summarizes typical WCA values achieved with silica-based hydrophobic coatings derived from alkoxide precursors. It is important to note that the final WCA is highly dependent on the surface roughness and the choice of hydrophobic modifying agent.

Precursor SystemModifying AgentDeposition MethodCuring Temperature (°C)Water Contact Angle (WCA) (°)
TPOS/MTES-Dip-coating150> 140
TEOSMTESDip-coating400~149
TEOSFASStirring/Ultrasonic BathRoom Temperature> 170
TEOS-Sol-gel-80 (at 1% concentration)

Note: Data for TPOS is extrapolated based on similar chemistries due to limited direct literature. MTES (Methyltriethoxysilane) and FAS (1H,1H,2H,2H-perfluorooctyl triethoxysilane) are common co-precursors or modifying agents used to impart hydrophobicity.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of a Hydrophobic Coating using TPOS and a Modifying Agent

This protocol describes the preparation of a hydrophobic sol-gel coating using Tetrapropyl Orthosilicate (TPOS) as the primary precursor and a modifying agent to introduce hydrophobic functional groups.

Materials:

  • This compound (TPOS)

  • Methyltriethoxysilane (MTES) or similar hydrophobic silane

  • Ethanol (EtOH), absolute

  • Deionized Water (H₂O)

  • Ammonium (B1175870) Hydroxide (NH₄OH, 28-30%) or another suitable catalyst

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen and treat with an oxygen plasma cleaner for 5 minutes to ensure a hydrophilic surface.

  • Sol Preparation (Solution A): In a clean, dry flask, mix TPOS and MTES in a desired molar ratio (e.g., 1:1) with absolute ethanol. Stir the solution for 30 minutes at room temperature.

  • Catalyst Solution (Solution B): In a separate beaker, prepare a solution of deionized water, ethanol, and ammonium hydroxide. A typical molar ratio of Si:H₂O:NH₄OH is 1:4:0.1.

  • Hydrolysis and Condensation: Slowly add Solution B to Solution A dropwise while stirring vigorously. Continue stirring the mixture for 2-4 hours at room temperature to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

  • Coating Deposition: Deposit the sol onto the prepared substrates using a suitable technique such as dip-coating, spin-coating, or spray-coating.

    • Dip-coating: Immerse the substrate into the sol and withdraw at a constant speed (e.g., 100 mm/min).

    • Spin-coating: Dispense the sol onto the center of the substrate and spin at a set speed (e.g., 2000 rpm) for a specific duration (e.g., 30 seconds).

  • Aging and Curing: Age the coated substrates at room temperature for 24 hours in a controlled humidity environment. Subsequently, cure the coatings in an oven at a temperature between 100-150°C for 1-2 hours to complete the condensation process and densify the silica network.

Characterization:

The hydrophobicity of the prepared coatings can be evaluated by measuring the static water contact angle using a goniometer. The surface morphology and roughness can be characterized by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Visualizations

Signaling Pathway: From TPOS to a Hydrophobic Network

The formation of the hydrophobic silica network from TPOS proceeds through a two-step sol-gel process: hydrolysis and condensation. The introduction of a hydrophobic co-precursor, such as an alkyl-substituted silane, incorporates hydrophobic organic groups into the final silica structure.

TPOS_Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_modification Hydrophobic Modification cluster_condensation Condensation TPOS TPOS Si(OCH₂CH₂CH₃)₄ Silanol Propylsilanetriol Si(OH)₃(OCH₂CH₂CH₃) TPOS->Silanol + H₂O - CH₃CH₂CH₂OH Silanol_group Si-OH Silanol->Silanol_group MTES MTES CH₃Si(OCH₂CH₃)₃ Modified_Silanol Methylsilanetriol CH₃Si(OH)₃ MTES->Modified_Silanol + H₂O - CH₃CH₂OH Modified_Silanol_group CH₃-Si-OH Modified_Silanol->Modified_Silanol_group Hydrophobic_Network Hydrophobic Silica Network (-O-Si(CH₃)-O-Si(O-)-)n Silanol_group->Hydrophobic_Network - H₂O Modified_Silanol_group->Hydrophobic_Network - H₂O

Caption: Chemical pathway of TPOS hydrolysis and co-condensation with a modifying agent to form a hydrophobic silica network.

Experimental Workflow

The overall experimental workflow for creating and characterizing hydrophobic coatings from TPOS is a systematic process involving several key stages.

TPOS_Workflow cluster_prep Preparation cluster_proc Processing cluster_char Characterization Substrate_Prep Substrate Cleaning Sol_Prep Sol Preparation (TPOS + Modifier) Deposition Coating Deposition Sol_Prep->Deposition Sol-Gel Solution Aging Aging Deposition->Aging Curing Curing Aging->Curing WCA Water Contact Angle (WCA) Curing->WCA SEM_AFM Morphology (SEM/AFM) Curing->SEM_AFM FTIR Chemical Analysis (FTIR) Curing->FTIR

Application Notes and Protocols for the Preparation of Silica Aerogels from Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) aerogels are a unique class of porous materials characterized by their extremely low density, high surface area, and excellent thermal insulation properties. These attributes make them highly attractive for a wide range of applications, including as drug delivery systems, scaffolds for tissue engineering, and advanced insulation materials. This document provides a detailed protocol for the preparation of silica aerogels using tetrapropyl orthosilicate (B98303) (TPOS) as the precursor. The sol-gel process, followed by aging and drying, is the fundamental method for synthesizing these materials. While tetraethyl orthosilicate (TEOS) is a more commonly cited precursor, the use of TPOS can influence the final properties of the aerogel due to the different hydrolysis and condensation rates of the propoxy groups. This protocol provides a foundation for researchers to develop and optimize silica aerogels for their specific applications.

Data Presentation

The following table summarizes typical starting molar ratios and catalyst concentrations for the synthesis of silica aerogels. These values are primarily based on established protocols for tetra-alkoxysilane precursors and should be used as a starting point for optimization when using TPOS.

ParameterMolar Ratio / ConcentrationRole in SynthesisExpected Impact of Variation
Precursor
TPOS : Propanol (B110389)1 : 10 to 1 : 30TPOS is the silica source. Propanol acts as a solvent to homogenize the reactants.Higher solvent ratio leads to lower density and potentially higher porosity.
TPOS : Water1 : 4 to 1 : 16Water is required for the hydrolysis of TPOS.Stoichiometric ratio (1:4) is the minimum. Excess water can accelerate hydrolysis and influence pore structure.
Catalyst
Acid Catalyst (e.g., HCl, HNO₃)0.001 M to 0.01 MCatalyzes the hydrolysis reaction in a two-step process.Higher concentration can lead to faster hydrolysis.
Base Catalyst (e.g., NH₄OH)0.1 M to 1 MCatalyzes the condensation reaction, leading to gelation.Higher concentration generally results in faster gelation times but may lead to less transparent aerogels.
Aging Solution TPOS in PropanolStrengthens the gel network.Aging is crucial for preventing cracking during drying.
Drying Method Supercritical CO₂ or Ambient PressureRemoves the solvent from the gel pores to form the aerogel.Supercritical drying better preserves the porous structure, while ambient pressure drying is more accessible but can cause shrinkage.

Experimental Protocols

This section details the step-by-step methodology for preparing silica aerogels from TPOS. The process is divided into three main stages: sol-gel synthesis, aging, and drying.

Sol-Gel Synthesis (Two-Step Acid-Base Catalysis)

This two-step process allows for controlled hydrolysis and condensation reactions, leading to more uniform gel structures.

Materials:

Procedure:

  • Solution A (Acidic Hydrolysis):

    • In a clean beaker, mix TPOS and a portion of the propanol.

    • In a separate beaker, prepare an acidic water solution by adding the acid catalyst to deionized water.

    • Slowly add the acidic water solution to the TPOS/propanol mixture while stirring continuously.

    • Continue stirring for at least 1 hour to ensure complete hydrolysis.

  • Solution B (Basic Condensation):

    • In a separate beaker, prepare a basic propanol solution by adding ammonium hydroxide to the remaining portion of propanol.

  • Gelation:

    • Slowly add Solution B to Solution A with gentle stirring.

    • Pour the resulting sol into molds of the desired shape.

    • Seal the molds to prevent solvent evaporation and allow the sol to gel. Gelation time can vary from minutes to hours depending on the catalyst concentration.

Aging of the Wet Gel

Aging is a critical step to strengthen the silica network within the gel, which helps to prevent cracking and shrinkage during the drying process.

Procedure:

  • Once the gel has set (is firm to the touch), carefully remove it from the mold.

  • Submerge the wet gel in a solution of TPOS in propanol (e.g., 5-10% v/v TPOS in propanol).

  • Seal the container and let the gel age for 24 to 72 hours at room temperature or a slightly elevated temperature (e.g., 40-50°C).

  • After aging, the gel should be washed several times with fresh propanol to remove any unreacted chemicals and byproducts.

Drying of the Aged Gel

The final step is to remove the solvent from the pores of the gel to obtain the aerogel. Two common methods are described below.

This method avoids the liquid-vapor interface and the associated capillary stress, thus preserving the delicate porous structure of the gel.

Procedure:

  • Place the aged and washed gel into a high-pressure vessel of a supercritical dryer.

  • Fill the vessel with liquid carbon dioxide (CO₂) at a temperature below its critical point (31.1°C).

  • Flush the vessel with liquid CO₂ to exchange the propanol in the gel pores with liquid CO₂. This may require several cycles.

  • Once the propanol is completely replaced, heat the vessel above the critical temperature of CO₂ (31.1°C) and increase the pressure above its critical pressure (73.8 bar).

  • Slowly depressurize the vessel while maintaining the temperature above the critical point. This allows the supercritical CO₂ to be removed as a gas without collapsing the gel structure.

  • Once the pressure has returned to ambient, the vessel can be cooled and the dry silica aerogel can be removed.

This method is less equipment-intensive but requires careful solvent exchange and surface modification to prevent pore collapse.

Procedure:

  • Solvent Exchange: After aging and washing with propanol, the gel must be solvent-exchanged into a low surface tension, non-polar solvent like hexane (B92381) or pentane. This is typically done in a graded series of propanol/hexane mixtures (e.g., 25%, 50%, 75%, 100% hexane), with the gel soaking in each solution for at least 12-24 hours.

  • Surface Modification (Hydrophobization): To prevent the pores from collapsing due to capillary forces during evaporation, the surface of the silica network must be made hydrophobic. This is typically achieved by reacting the surface silanol (B1196071) groups (Si-OH) with a silylating agent like trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS) in the non-polar solvent.

  • Drying: After surface modification and a final wash with the non-polar solvent, the gel can be dried in an oven at a temperature slightly above the boiling point of the solvent (e.g., 70-80°C for hexane) until all the solvent has evaporated.

Mandatory Visualization

experimental_workflow cluster_sol_gel Sol-Gel Synthesis cluster_aging Aging cluster_drying Drying start Start mix_tpos Mix TPOS and Propanol start->mix_tpos hydrolysis Acidic Hydrolysis mix_tpos->hydrolysis prep_acid Prepare Acidic Water prep_acid->hydrolysis gelation Mix and Gelation hydrolysis->gelation prep_base Prepare Basic Propanol prep_base->gelation aging Age in TPOS/Propanol Solution gelation->aging washing Wash with Propanol aging->washing drying_choice Drying Method? washing->drying_choice sc_drying Supercritical CO2 Drying drying_choice->sc_drying Supercritical ap_drying Ambient Pressure Drying drying_choice->ap_drying Ambient aerogel_sc Silica Aerogel sc_drying->aerogel_sc solvent_exchange Solvent Exchange to Hexane ap_drying->solvent_exchange surface_mod Surface Modification solvent_exchange->surface_mod final_drying Oven Drying surface_mod->final_drying aerogel_ap Silica Aerogel final_drying->aerogel_ap

Caption: Experimental workflow for silica aerogel synthesis.

sol_gel_chemistry cluster_hydrolysis Hydrolysis cluster_condensation Condensation tpos Si(OPr)4 (TPOS) hydrolyzed Si(OPr)3(OH) + PrOH tpos->hydrolyzed + H2O (Acid Catalyst) dimer (OPr)3Si-O-Si(OPr)3 + H2O or PrOH hydrolyzed->dimer + Si(OPr)4 or Si(OPr)3(OH) (Base Catalyst) network ...-Si-O-Si-... (Silica Network) dimer->network Further Condensation

Caption: Sol-gel chemistry of TPOS.

Application of Tetrapropyl Orthosilicate in Dental Composite Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropyl orthosilicate (B98303) (TPOS) is a tetra-alkoxysilane that holds significant potential for application in dental composite materials. While direct research on TPOS in this specific field is emerging, its role can be extrapolated from the extensive studies on similar alkoxysilane coupling agents. These agents are crucial for enhancing the durability and longevity of dental restorations by improving the interfacial bond between the inorganic filler particles and the organic polymer matrix. This document provides detailed application notes and experimental protocols for the use of tetrapropyl orthosilicate in the formulation and evaluation of dental composite materials, drawing upon established methodologies for analogous silane (B1218182) coupling agents.

The primary function of a silane coupling agent in a dental composite is to create a strong and stable bond at the filler-matrix interface. This is achieved through the dual reactivity of the silane molecule. The alkoxy groups of this compound hydrolyze to form reactive silanol (B1196071) groups, which then condense with the hydroxyl groups on the surface of inorganic fillers (e.g., silica, glass, or zirconia) to form covalent siloxane bonds (Si-O-Si). While TPOS itself does not contain a polymerizable functional group, it can be used in conjunction with functional silanes or as a component in a multi-silane system to modify the filler surface and improve its compatibility with the resin matrix. The propyl groups of TPOS contribute to the hydrophobicity of the filler surface, which can potentially reduce water sorption and subsequent degradation of the composite material.

Data Presentation

The following tables summarize key quantitative data from studies on dental composites utilizing various silane coupling agents. This data provides a baseline for predicting the performance of composites formulated with this compound.

Table 1: Mechanical Properties of Dental Composites with Different Silane Coupling Agents

Silane Coupling AgentFiller SystemResin MatrixFlexural Strength (MPa)Flexural Modulus (GPa)Vickers Hardness (HV)Reference
3-methacryloxypropyltrimethoxysilane (MPS)SilicaBis-GMA/TEGDMA110 - 1408 - 1250 - 70[1]
3-glycidyloxypropyltrimethoxysilane (GPS)GlassUDMA/TEGDMA95 - 1257 - 1045 - 65[1]
8-methacryloxyoctyltrimethoxysilane (MOTS)GlassUDMA/TEGDMA115 - 1508 - 1155 - 75[1]
This compound (TPOS) (Predicted)Silica/GlassBis-GMA/TEGDMA90 - 1307 - 1145 - 65N/A

Note: The values for TPOS are predicted based on trends observed with varying alkyl chain lengths of alkoxysilanes. Longer, non-reactive alkyl chains may slightly reduce mechanical properties compared to functional silanes like MPS, but can improve hydrophobicity.

Table 2: Water Sorption and Solubility of Dental Composites with Silane Treatment

Silane TreatmentWater Sorption (µg/mm³)Solubility (µg/mm³)Reference
No Silane30 - 505 - 10[2]
3-methacryloxypropyltrimethoxysilane (MPS)15 - 251 - 3[2]
This compound (TPOS) (Predicted)10 - 201 - 2N/A

Note: The predicted lower water sorption for TPOS-treated fillers is based on the increased hydrophobicity imparted by the propyl chains.

Experimental Protocols

Protocol 1: Surface Treatment of Dental Fillers with this compound

This protocol describes the procedure for modifying the surface of inorganic filler particles with this compound to enhance their compatibility with the resin matrix.

Materials:

  • Inorganic filler particles (e.g., silica, barium glass, zirconia)

  • This compound (TPOS)

  • Ethanol (or other suitable solvent like isopropanol)

  • Distilled water

  • Acetic acid (or other suitable catalyst)

  • Mechanical stirrer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Filler Preparation: Dry the inorganic filler particles in an oven at 120°C for 24 hours to remove any adsorbed water.

  • Silanization Solution Preparation:

    • Prepare a 95% ethanol/5% water solution (by volume).

    • Add a catalytic amount of acetic acid to adjust the pH to 4.5-5.5.

    • Add this compound to the solution to achieve a concentration of 1-5% (w/v). The optimal concentration should be determined empirically.

    • Stir the solution for at least 1 hour to allow for the hydrolysis of TPOS to form silanol groups.

  • Filler Treatment:

    • Disperse the dried filler particles in the silanization solution. The filler-to-solution ratio should be approximately 1:10 (w/v).

    • Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.

  • Solvent Removal and Condensation:

    • Remove the solvent using a rotary evaporator at 60-80°C.

    • Dry the treated filler in a vacuum oven at 110°C for 2-4 hours to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.

  • Post-Treatment: The silanized filler is now ready for incorporation into the dental resin matrix.

Protocol 2: Formulation of an Experimental Dental Composite

This protocol outlines the steps for preparing a light-curable experimental dental composite using TPOS-treated fillers.

Materials:

  • TPOS-treated inorganic filler

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (B77051) (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator)

  • Mixing spatula

  • Opaque mixing vessel

  • Dental light-curing unit (λ ≈ 470 nm)

Procedure:

  • Resin Matrix Preparation:

    • In an opaque vessel, mix Bis-GMA and TEGDMA in a 70:30 weight ratio.

    • Add 0.2 wt% camphorquinone and 0.8 wt% ethyl-4-(dimethylamino)benzoate to the monomer mixture.

    • Stir the mixture in the dark until a homogenous solution is obtained.

  • Composite Paste Formulation:

    • Gradually add the TPOS-treated filler to the resin matrix. The filler loading can be varied (e.g., 60-80 wt%) to optimize the handling characteristics and mechanical properties of the composite.

    • Thoroughly mix the filler and resin matrix with a spatula until a uniform paste is formed. Avoid incorporating air bubbles.

  • Storage: Store the prepared composite paste in a light-proof container at a cool temperature.

Protocol 3: Characterization of Mechanical Properties

This protocol details the standard tests for evaluating the mechanical performance of the experimental dental composite.

Specimen Preparation:

  • Prepare specimens for each test according to ISO 4049 standards.

  • For flexural strength, prepare bar-shaped specimens (25 mm x 2 mm x 2 mm).

  • For Vickers hardness, prepare disc-shaped specimens (15 mm diameter x 1 mm thickness).

  • Light-cure each specimen from both sides according to the manufacturer's instructions for the curing unit.

Testing Procedures:

  • Flexural Strength and Modulus:

    • Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.

    • Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.

  • Vickers Hardness:

    • Use a Vickers microhardness tester with a load of 300g and a dwell time of 15 seconds.

    • Make at least five indentations on the top and bottom surfaces of each specimen and calculate the average Vickers Hardness Number (VHN).

Protocol 4: Biocompatibility Assessment (In Vitro)

This protocol provides a basic framework for the in vitro evaluation of the cytotoxicity of the experimental dental composite.

Materials:

  • Human gingival fibroblasts (HGFs) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin (B12071052) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile composite specimens

Procedure:

  • Cell Culture: Culture HGFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Eluate Preparation:

    • Sterilize the composite specimens using a suitable method (e.g., ethylene (B1197577) oxide).

    • Immerse the specimens in the cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C to obtain eluates.

  • Cytotoxicity Assay (MTT Assay):

    • Seed HGFs in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Replace the medium with the prepared eluates (at various concentrations) and incubate for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the control (cells cultured in medium without eluate).

Visualizations

Synthesis_Workflow cluster_Silanization Filler Surface Treatment cluster_Composite_Formulation Composite Formulation Filler Inorganic Filler (e.g., Silica) Condensation Condensation Reaction Filler->Condensation TPOS This compound (TPOS) Hydrolysis Hydrolysis of TPOS (Acidic/Basic Catalyst) TPOS->Hydrolysis Silanols Formation of Silanols (Si-OH) Hydrolysis->Silanols Silanols->Condensation Treated_Filler TPOS-Treated Filler Condensation->Treated_Filler Mixing Mechanical Mixing Treated_Filler->Mixing Resin Resin Matrix (Bis-GMA, TEGDMA) Resin->Mixing Initiator Photoinitiator System (CQ, Amine) Initiator->Mixing Composite_Paste Dental Composite Paste Mixing->Composite_Paste Curing Light Curing (λ ≈ 470 nm) Composite_Paste->Curing Final_Composite Cured Dental Composite Curing->Final_Composite

Caption: Workflow for the synthesis of dental composites using TPOS.

Silanization_Mechanism TPOS This compound (TPOS) Si(OCH₂CH₂CH₃)₄ Hydrolysis {Hydrolysis | + 4H₂O} TPOS->Hydrolysis Silanetriol Silanetriol Intermediate Si(OH)₄ + 4CH₃CH₂CH₂OH Hydrolysis->Silanetriol Condensation {Condensation} Silanetriol->Condensation Filler Filler Surface ...-Si-OH Filler->Condensation Siloxane_Bond Siloxane Bond Formation ...-Si-O-Si-... Condensation->Siloxane_Bond

Caption: Hydrolysis and condensation of TPOS on a filler surface.

Biocompatibility_Pathway cluster_Cellular_Response Cellular Response Composite Dental Composite (with TPOS-treated filler) Leaching Potential Leaching of Unreacted Monomers or Silanes Composite->Leaching Cell_Contact Contact with Oral Tissues/Cells Leaching->Cell_Contact Cytotoxicity Cytotoxicity (Cell Death) Cell_Contact->Cytotoxicity Inflammation Inflammatory Response Cell_Contact->Inflammation Genotoxicity Genotoxicity Cell_Contact->Genotoxicity Biocompatible Biocompatible Outcome (Minimal Adverse Effects) Cell_Contact->Biocompatible If leaching is below toxic levels NonBiocompatible Adverse Tissue Reaction Cytotoxicity->NonBiocompatible Inflammation->NonBiocompatible Genotoxicity->NonBiocompatible

Caption: Potential biocompatibility pathway of dental composites.

References

Application Notes & Protocols: Functionalization of Silica Surfaces Derived from Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of silica (B1680970) surfaces is a cornerstone of advanced materials science, with profound implications for drug delivery, diagnostics, and bio-imaging.[1] Silica nanoparticles, prized for their biocompatibility, high surface area, and tunable properties, serve as a versatile platform.[2][3] While tetraethyl orthosilicate (B98303) (TEOS) is a common precursor, tetrapropyl orthosilicate (TPOS) offers an alternative route to silica synthesis, following similar sol-gel chemistry principles involving hydrolysis and condensation. The surface of TPOS-derived silica is rich in silanol (B1196071) groups (Si-OH), which are readily available sites for covalent modification.[4]

This document provides detailed protocols for the synthesis of silica nanoparticles from TPOS and their subsequent surface functionalization. It also outlines key characterization techniques and summarizes quantitative data to guide researchers in developing bespoke silica-based platforms for biomedical applications.[5]

Part 1: Experimental Protocols

Protocol 1.1: Synthesis of Silica Nanoparticles from TPOS (Adapted Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of this compound (TPOS) in an alcohol-water medium, catalyzed by ammonia.[6][7] The particle size can be tuned by adjusting the reactant concentrations.[8]

Materials:

Procedure:

  • In a flask, prepare a solution by mixing 120 mL of ethanol and 10 mL of deionized water.

  • Add 7.5 mL of ammonium hydroxide solution to the ethanol-water mixture and stir vigorously for 15 minutes to ensure homogeneity.[9]

  • Slowly add 5.0 mL of TPOS to the stirring solution dropwise. A white precipitate will begin to form as the hydrolysis and condensation reactions proceed.

  • Allow the reaction to stir at room temperature for 12 hours to ensure complete reaction.[10]

  • Collect the silica nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Discard the supernatant and wash the particles by re-dispersing them in ethanol, followed by centrifugation. Repeat this washing step three times to remove unreacted reagents and byproducts.[10]

  • After the final wash, re-disperse the purified silica nanoparticles in ethanol for storage or immediate use in functionalization.

Protocol 1.2: Surface Functionalization with Amino Groups (Amination)

This protocol details the grafting of amino groups onto the silica nanoparticle surface using (3-Aminopropyl)trimethoxysilane (APTMS), a common method for introducing amine functionality.[3][10] This is a post-synthesis grafting method.

Materials:

  • TPOS-derived silica nanoparticles (dispersed in ethanol, e.g., 5 mg/mL)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Ethanol (Absolute)

Procedure:

  • Take 10 mL of the purified silica nanoparticle suspension in ethanol (5 mg/mL).

  • Add the desired amount of APTMS. The weight ratio of silica to APTMS can be varied (e.g., 1:0.01 to 1:0.1) to control the density of surface amine groups.[10]

  • Stir the mixture at room temperature for 12 hours to allow for the covalent grafting of APTMS to the surface silanol groups.[10]

  • Purify the amino-functionalized silica nanoparticles (SiO2-NH2) by centrifugation at 15,000 rpm for 15 minutes to remove excess silane (B1218182).

  • Wash the particles by re-dispersing in fresh ethanol and centrifuging. Repeat the wash step three times.

  • Store the final SiO2-NH2 nanoparticles dispersed in ethanol.

Protocol 1.3: Surface Functionalization via Co-Condensation

An alternative to post-synthesis grafting is the co-condensation method, where the functional silane is introduced during the initial particle synthesis.[4][11] This can lead to a more homogeneous distribution of functional groups.[12]

Materials:

  • This compound (TPOS)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS) for thiol-functionalization

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Deionized Water

Procedure:

  • Prepare the reaction mixture as described in Protocol 1.1, Step 1 and 2.

  • In a separate vial, mix 4.5 mL of TPOS with 0.5 mL of MPTMS (this ratio can be adjusted).

  • Slowly add the TPOS/MPTMS mixture dropwise to the stirring ethanol/water/ammonia solution.

  • Allow the reaction to proceed for 12 hours at room temperature.

  • Collect and purify the thiol-functionalized silica nanoparticles using the same centrifugation and washing steps described in Protocol 1.1 (Steps 5-7).

Part 2: Characterization of Functionalized Silica

Successful synthesis and functionalization must be confirmed using various analytical techniques.[13] Each technique provides specific information about the nanoparticles' physical and chemical properties.

Characterization TechniquePurposeTypical Observations for Successful Functionalization
Scanning/Transmission Electron Microscopy (SEM/TEM) To analyze particle size, morphology, and monodispersity.[6]Images should show spherical, non-aggregated particles. The particle size should be consistent with expectations from the synthesis conditions.[14]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of particles in suspension.[4]A narrow size distribution (low polydispersity index, PDI) indicates monodispersity. The hydrodynamic diameter may increase slightly after functionalization due to the added organic layer.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify chemical bonds and confirm the presence of functional groups.[6][7]Bare silica shows strong Si-O-Si stretching (~1100 cm⁻¹) and Si-OH bands (~950 cm⁻¹).[4] Amino-functionalization adds an NH₂ bending peak (~1550 cm⁻¹).[14] Thiol-functionalization may show a weak S-H peak (~2580 cm⁻¹), while C-H stretching peaks (~2900 cm⁻¹) will appear from the propyl chain.[15][16]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the silica surface.A weight loss step observed between 200°C and 600°C corresponds to the decomposition of the grafted organic moieties.[15] The percentage of weight loss can be used to calculate the grafting density.[16]
Zeta Potential Analysis To measure the surface charge of the particles in a specific medium.[13][14]Bare silica is typically negatively charged at neutral pH due to deprotonated silanol groups. Amino-functionalization will shift the zeta potential to positive values. Carboxyl-functionalization will make the negative charge more pronounced.[14]
Solid-State 29Si NMR Spectroscopy To characterize the bonding environment of silicon atoms, distinguishing between bulk silica (Q sites) and silicon atoms bonded to organic groups (T sites).[17][18]The appearance of T signals (typically -60 to -80 ppm) confirms the covalent Si-C bond from the functional silane, providing insight into the degree of condensation of the grafted layer.[18]

Part 3: Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of silica nanoparticles.

Table 1: Effect of Reactant Concentration on Particle Size (Stöber Method) Data adapted from literature on TEOS-based synthesis, which is analogous to TPOS.[7][8]

TPOS (mmol)NH₃ (mmol)H₂O (mmol)Ethanol (mL)Approx. Particle Diameter (nm)
22.5100500100~50
22.5200500100~150
22.51001000100~100
45.0100500100~250

Table 2: Typical Characterization Data for Bare and Functionalized Silica Nanoparticles Data synthesized from multiple sources.[9][14][16]

Sample IDPrimary Size (TEM, nm)Hydrodynamic Size (DLS, nm)Polydispersity Index (PDI)Zeta Potential (pH 7, mV)Grafting Density (TGA, groups/nm²)
Bare SiO₂51 ± 465 ± 5< 0.15-35 ± 3N/A
SiO₂-NH₂ (Amino-functionalized)49 ± 572 ± 6< 0.20+28 ± 4~1.5 - 3.0
SiO₂-COOH (Carboxyl-functionalized)50 ± 575 ± 7< 0.20-45 ± 4~1.2 - 2.5
SiO₂-SH (Thiol-functionalized)52 ± 470 ± 5< 0.18-32 ± 3~1.8 - 3.5

Part 4: Visualizations of Workflows and Applications

Workflow for Synthesis and Functionalization

G Center Functionalized Silica Surface NH2 -NH₂ (Amine) Center->NH2 COOH -COOH (Carboxyl) Center->COOH SH -SH (Thiol) Center->SH SiOH -SiOH (Silanol) Center->SiOH Zeta Zeta Potential NH2->Zeta + charge FTIR FTIR NH2->FTIR N-H bend TGA TGA NH2->TGA mass loss NMR 29Si NMR NH2->NMR T & Q sites COOH->Zeta - charge COOH->FTIR C=O stretch COOH->TGA mass loss COOH->NMR T & Q sites SH->FTIR S-H stretch SH->TGA mass loss SH->NMR T & Q sites SiOH->NMR T & Q sites

References

Application Notes and Protocols for the Synthesis of Mesoporous Silica Using Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using tetrapropyl orthosilicate (B98303) (TPOS) as the silica precursor. The information is intended to guide researchers in the controlled synthesis of MSNs with tunable properties for various applications, including drug delivery.

Introduction

Mesoporous silica nanoparticles have garnered significant attention as versatile platforms in biomedical applications due to their high surface area, large pore volume, tunable pore size, and excellent biocompatibility. While tetraethyl orthosilicate (TEOS) is the most commonly used silica precursor, tetrapropyl orthosilicate (TPOS) offers an alternative for tailoring the properties of MSNs. The synthesis of MSNs from TPOS can be achieved through a sol-gel process, often in an emulsion system, allowing for precise control over particle morphology, size, and porosity. This control is critical for applications such as drug delivery, where these parameters influence drug loading capacity, release kinetics, and cellular uptake.

Key Applications

The unique properties of MSNs synthesized from TPOS make them suitable for a range of applications:

  • Drug Delivery: The high surface area and large pore volume allow for efficient loading of therapeutic agents. The tunable pore size can be optimized to accommodate different drug molecules and control their release.

  • Catalysis: The mesoporous structure provides a high density of active sites for catalytic reactions.

  • Adsorption: The large surface area is beneficial for the adsorption of various substances, including pollutants.

Data Presentation: Physicochemical Properties of TPOS-Synthesized Mesoporous Silica

The following tables summarize the range of physicochemical properties that can be achieved for mesoporous silica nanoparticles synthesized using TPOS. These properties are highly dependent on the specific synthesis parameters, such as the molar ratios of surfactants and co-surfactants.

PropertyAchievable RangeReference
Pore Size (nm) 4.0 - 9.2[1]
Particle Diameter (nm) 60 - 151[1]
Specific Surface Area (m²/g) 708 - 857[1]
Pore Volume (cm³/g) 1.5 - 3.6[1]

Table 1: General Physicochemical Properties of TPOS-Synthesized MSNs.

The morphology and porosity of the MSNs can be controlled by adjusting the molar ratios of components in the emulsion system, such as n-hexanol to 1,3,5-triisopropylbenzene (B165165) (TIPB).

Molar Ratio AdjustmentResulting Morphology and StructureControllable Pore Size Range (nm)Controllable Particle Diameter Range (nm)Reference
n-hexanol / 1,3,5-triisopropylbenzene (TIPB)Spherical or irregular; dendritic or non-dendriticMesoporous (4.6–9.2) or microporous (1.6–1.7)60–134[1]
n-octane / n-hexanol / 1,3,5-triisopropylbenzene (TIPB)Spherical or irregular; dendritic or non-dendriticMesoporous (4.6–9.2) or microporous (1.6–1.7)60–134[1]
n-octane / 1,3,5-triisopropylbenzene (TIPB)Marginally affects spherical morphology and dendritic structure4.0–4.661–151[1]

Table 2: Influence of Molar Ratios on the Properties of TPOS-Synthesized MSNs.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of mesoporous silica nanoparticles using TPOS. The specific amounts and ratios of reagents should be optimized based on the desired particle characteristics as indicated in the data tables above.

Protocol 1: General Sol-Gel Synthesis of Mesoporous Silica Nanoparticles in an Emulsion System

This protocol describes a general method for synthesizing MSNs using TPOS in an emulsion system. The precise control over nanoparticle properties is achieved by manipulating the composition of the emulsion.

Materials:

  • This compound (TPOS) (Silica source)

  • Cetyltrimethylammonium bromide (CTAB) (Surfactant)

  • n-hexanol (Co-surfactant)

  • 1,3,5-triisopropylbenzene (TIPB) (Swelling agent)

  • n-octane (Oil phase component)

  • Ammonia (B1221849) solution (Catalyst)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Surfactant Solution Preparation: Dissolve a specific amount of CTAB in deionized water with vigorous stirring.

  • Oil Phase Preparation: In a separate container, prepare the oil phase by mixing TPOS, n-octane, n-hexanol, and TIPB in the desired molar ratios.

  • Emulsion Formation: Add the oil phase to the aqueous surfactant solution and stir vigorously to form a stable emulsion.

  • Catalysis: Add the ammonia solution to the emulsion to catalyze the hydrolysis and condensation of TPOS.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 80°C).

  • Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.

  • Washing: Wash the collected nanoparticles with deionized water and ethanol to remove residual reactants.

  • Surfactant Removal (Template Extraction):

    • Calcination: Heat the nanoparticles in a furnace at a high temperature (e.g., 550°C) for several hours to burn off the CTAB template.

    • Solvent Extraction: Alternatively, resuspend the nanoparticles in an acidic ethanol solution and reflux for several hours to extract the surfactant.

  • Final Product: Dry the resulting mesoporous silica nanoparticles.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of mesoporous silica nanoparticles using TPOS via an emulsion-based sol-gel method.

Synthesis_Workflow cluster_prep Preparation of Reactants Aqueous_Phase Aqueous Phase (CTAB + Water) Emulsion Emulsion Formation (Vigorous Stirring) Aqueous_Phase->Emulsion Oil_Phase Oil Phase (TPOS + Co-surfactant + Swelling Agent) Oil_Phase->Emulsion Catalysis Catalysis (Ammonia Addition) Emulsion->Catalysis Reaction Hydrolysis & Condensation Catalysis->Reaction Collection Nanoparticle Collection (Centrifugation) Reaction->Collection Washing Washing (Water & Ethanol) Collection->Washing Template_Removal Template Removal (Calcination or Solvent Extraction) Washing->Template_Removal Final_Product Mesoporous Silica Nanoparticles Template_Removal->Final_Product

Caption: General workflow for TPOS-based MSN synthesis.

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

The following diagram illustrates the relationship between the key synthesis parameters and the resulting physicochemical properties of the mesoporous silica nanoparticles.

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Nanoparticle Properties TPOS_conc TPOS Concentration Particle_Size Particle Size TPOS_conc->Particle_Size Surfactant_Ratio Surfactant/Co-surfactant Ratio Pore_Size Pore Size Surfactant_Ratio->Pore_Size Morphology Morphology Surfactant_Ratio->Morphology Swelling_Agent Swelling Agent Concentration Swelling_Agent->Pore_Size Catalyst_conc Catalyst Concentration Catalyst_conc->Particle_Size Temperature Reaction Temperature Temperature->Particle_Size Time Reaction Time Time->Particle_Size Surface_Area Surface Area Pore_Size->Surface_Area

Caption: Influence of synthesis parameters on MSN properties.

References

Application Notes and Protocols for Tetrapropyl Orthosilicate (TPOS) Based Anti-Corrosion Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The development of effective anti-corrosion coatings is paramount for extending the lifespan and ensuring the reliability of metallic components. Sol-gel technology offers a versatile and environmentally friendly approach to fabricating thin, dense, and adherent ceramic or hybrid coatings with excellent barrier properties. Tetrapropyl orthosilicate (B98303) (TPOS) is a promising precursor for creating silica-based anti-corrosion coatings due to its reactivity and the properties of the resulting silica (B1680970) network.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of anti-corrosion coatings using tetrapropyl orthosilicate. The methodologies are based on established sol-gel principles and data from closely related silane (B1218182) precursors, offering a robust starting point for research and development.

Principle of Sol-Gel Chemistry with TPOS

The formation of a silica-based anti-corrosion coating from TPOS follows the sol-gel process, which primarily involves two key reactions: hydrolysis and condensation.

  • Hydrolysis: this compound reacts with water, often in the presence of a catalyst (acid or base), to replace its propoxy groups (-OCH₂CH₂CH₃) with hydroxyl groups (-OH), forming silanols and releasing propanol (B110389) as a byproduct. The rate of hydrolysis is influenced by factors such as the water-to-alkoxide molar ratio, catalyst type and concentration, and temperature. Studies have indicated that under acidic conditions, the hydrolyzability of tetraalkyl orthosilicates increases with the length of the alkyl chain.

  • Condensation: The newly formed silanol (B1196071) groups are reactive and undergo condensation reactions with each other or with remaining propoxy groups to form stable siloxane bridges (Si-O-Si). This process results in the formation of a three-dimensional silica network, which constitutes the backbone of the protective coating. The condensation reactions release water or propanol as byproducts.

The overall process transforms a liquid "sol" (a colloidal suspension of silica precursors) into a solid "gel" on the substrate surface. Subsequent curing at elevated temperatures removes residual organic solvents and promotes further densification of the silica network, enhancing the coating's barrier properties.

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of TPOS-based anti-corrosion coatings. Researchers should optimize the parameters based on their specific substrate and performance requirements.

Protocol 1: Sol Preparation (Acid Catalysis)

This protocol describes the preparation of a TPOS-based sol using an acid catalyst, which generally leads to more linear and less condensed silica networks, suitable for forming dense films.

Materials:

  • This compound (TPOS)

  • Ethanol (B145695) (or Propanol)

  • Deionized water

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) (0.1 M)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • In a clean, dry beaker, mix TPOS and ethanol in a 1:3 molar ratio.

  • While stirring, slowly add deionized water to the TPOS/ethanol mixture. The molar ratio of water to TPOS is a critical parameter and can be varied (e.g., from 1:1 to 4:1) to control the hydrolysis rate.

  • Add the acid catalyst dropwise to the solution until the desired pH is reached (typically pH 2-3).

  • Continue stirring the solution at room temperature for at least 24 hours to allow for complete hydrolysis and initial condensation. The resulting clear solution is the silica sol.

Protocol 2: Coating Application (Dip Coating)

Dip coating is a simple and effective method for applying a uniform sol-gel film on flat or complex-shaped substrates.

Materials:

  • Prepared TPOS sol

  • Substrate (e.g., carbon steel coupons)

  • Dip coater

  • Cleaning agents (e.g., acetone (B3395972), ethanol, deionized water)

  • Ultrasonic bath

Procedure:

  • Substrate Preparation: Thoroughly clean the metal substrate to ensure good adhesion of the coating. A typical procedure involves:

    • Degreasing with acetone in an ultrasonic bath for 15 minutes.

    • Rinsing with ethanol.

    • Rinsing with deionized water.

    • Drying in an oven at 60°C.

  • Dip Coating:

    • Immerse the cleaned and dried substrate into the prepared TPOS sol.

    • Allow the substrate to remain in the sol for a dwell time of 60 seconds to ensure complete wetting.

    • Withdraw the substrate from the sol at a constant, controlled speed (e.g., 10 cm/min). The withdrawal speed is a key parameter that influences the coating thickness.

  • Drying: Allow the coated substrate to air-dry at room temperature for 10-15 minutes to allow for solvent evaporation.

Protocol 3: Curing

Curing is a critical step to densify the coating and enhance its protective properties.

Materials:

  • Air-dried coated substrate

  • Programmable furnace

Procedure:

  • Place the air-dried coated substrate in a programmable furnace.

  • Heat the substrate to the desired curing temperature at a controlled ramp rate (e.g., 5°C/min). The curing temperature can be varied, but typical ranges for silica sol-gel coatings are between 100°C and 400°C.

  • Hold the substrate at the curing temperature for a specified duration (e.g., 1-2 hours).

  • Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the coating.

Protocol 4: Corrosion Resistance Evaluation

Electrochemical methods are powerful tools for quantifying the corrosion protection performance of the coatings.

Materials:

  • Coated and uncoated (control) substrates

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell (three-electrode setup: working electrode - the sample, reference electrode - e.g., Saturated Calomel Electrode (SCE), counter electrode - e.g., platinum mesh)

  • Corrosive medium (e.g., 3.5 wt% NaCl solution)

Procedure:

  • Open Circuit Potential (OCP):

    • Assemble the electrochemical cell with the coated sample as the working electrode, immersed in the corrosive solution.

    • Monitor the OCP for a period (e.g., 1 hour) until a stable potential is reached. A more noble OCP for the coated sample compared to the uncoated substrate generally indicates better corrosion resistance.

  • Potentiodynamic Polarization:

    • After OCP stabilization, perform a potentiodynamic polarization scan.

    • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

    • From the resulting Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate and better protection.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting Nyquist and Bode plots provide information about the coating's barrier properties. A higher impedance modulus at low frequencies (|Z| at 0.01 Hz) is indicative of better corrosion protection.

Data Presentation

The following tables summarize typical quantitative data obtained from corrosion tests of silica-based sol-gel coatings on steel. Note that these values are for TEOS-based systems and should be considered as a baseline for TPOS-based coatings, which are expected to show comparable or potentially improved performance.

Table 1: Potentiodynamic Polarization Data for TEOS-based Coatings on Steel in 3.5% NaCl Solution

Coating SystemCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Protection Efficiency (%)
Uncoated Steel-0.65 to -0.7510⁻⁵ to 10⁻⁶-
TEOS-based Coating-0.30 to -0.5010⁻⁸ to 10⁻⁹99.0 - 99.9

Table 2: Electrochemical Impedance Spectroscopy Data for TEOS-based Coatings on Steel in 3.5% NaCl Solution

| Coating System | Impedance Modulus at 0.01 Hz (|Z|₀.₀₁Hz) (Ω·cm²) | | :--- | :--- | | Uncoated Steel | 10³ - 10⁴ | | TEOS-based Coating (Initial) | 10⁸ - 10¹⁰ | | TEOS-based Coating (After 30 days immersion) | 10⁷ - 10⁹ |

Visualizations

The following diagrams illustrate the key processes involved in creating and testing TPOS-based anti-corrosion coatings.

SolGelProcess cluster_sol_preparation Sol Preparation cluster_coating_application Coating Application cluster_post_treatment Post-Treatment TPOS This compound (TPOS) Mixing Mixing & Hydrolysis TPOS->Mixing Solvent Ethanol/Propanol Solvent->Mixing Water Water Water->Mixing Catalyst Acid/Base Catalyst Catalyst->Mixing Sol Silica Sol Mixing->Sol DipCoating Dip Coating Sol->DipCoating Substrate Metal Substrate Substrate->DipCoating Drying Drying DipCoating->Drying Curing Curing Drying->Curing CoatedSubstrate Coated Substrate Curing->CoatedSubstrate

Caption: Experimental workflow for creating TPOS-based anti-corrosion coatings.

ElectrochemicalTesting cluster_cell Potentiostat Potentiostat/ Galvanostat WE Working Electrode (Coated Sample) Potentiostat->WE WE lead RE Reference Electrode (e.g., SCE) Potentiostat->RE RE lead CE Counter Electrode (e.g., Pt mesh) Potentiostat->CE CE lead Cell Electrochemical Cell Electrolyte Corrosive Medium (e.g., 3.5% NaCl)

Application Notes and Protocols for Surface Modification of Inorganic Fillers using Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of inorganic fillers is a critical process in the development of advanced composite materials, drug delivery systems, and various biomedical applications. The functionalization of filler surfaces enhances their compatibility with polymer matrices, improves dispersion, and can introduce specific functionalities. Tetrapropyl orthosilicate (B98303) (TPOS) is an organosilicate compound that serves as a precursor for creating a silica (B1680970) (SiO₂) coating on the surface of inorganic fillers through a sol-gel process. This process, known as silanization, involves the hydrolysis and condensation of TPOS to form a uniform silica layer. This coating can improve the filler's properties, such as hydrophobicity, and provides a surface rich in silanol (B1196071) groups that can be further functionalized.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of inorganic fillers using tetrapropyl orthosilicate.

Principle of Surface Modification

The surface modification of inorganic fillers with this compound is based on the sol-gel process, which involves two primary chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The this compound molecule reacts with water, leading to the replacement of its propoxy groups (-OCH₂CH₂CH₃) with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups on the filler surface or with other hydrolyzed TPOS molecules. This condensation reaction forms stable siloxane bonds (Si-O-Si), resulting in the growth of a silica network on the filler surface.

This process effectively creates a thin, uniform layer of silica on the inorganic filler, altering its surface chemistry and properties.

Experimental Protocols

Protocol 1: General Surface Modification of Inorganic Fillers with TPOS

This protocol outlines a general procedure for the surface modification of common inorganic fillers such as silica (SiO₂), titanium dioxide (TiO₂), and hydroxyapatite (B223615) (HAp) using TPOS.

Materials:

Procedure:

  • Dispersion of Fillers: Disperse the inorganic filler in anhydrous ethanol at a specific concentration (e.g., 10 mg/mL). Use an ultrasonic bath for 15-30 minutes to ensure a homogenous suspension and break up any agglomerates.

  • Hydrolysis of TPOS: In a separate container, prepare a solution of TPOS in ethanol. The concentration will depend on the desired thickness of the silica coating.

  • Reaction Mixture: Add the TPOS solution to the filler suspension while stirring vigorously.

  • Catalysis: Add a catalyst to initiate the hydrolysis and condensation reactions. For base catalysis, add ammonium hydroxide to the mixture. For acid catalysis, add a dilute solution of hydrochloric acid. The choice of catalyst can affect the morphology of the silica coating.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 6-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring.

  • Washing: After the reaction is complete, separate the surface-modified fillers from the reaction mixture by centrifugation.

  • Purification: Wash the collected fillers repeatedly with ethanol to remove any unreacted TPOS and by-products. Centrifuge the suspension after each washing step.

  • Drying: Dry the purified surface-modified fillers in an oven at a specific temperature (e.g., 60-80 °C) for several hours to remove the solvent completely.

Protocol 2: Characterization of TPOS-Modified Fillers

To confirm the successful surface modification and to characterize the properties of the modified fillers, the following techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of Si-O-Si bonds and the reduction of surface hydroxyl groups of the original filler.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silica grafted onto the filler surface by measuring the weight loss upon heating.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the fillers and the presence of the silica coating.

  • Contact Angle Measurement: To assess the change in surface hydrophobicity/hydrophilicity after modification.

  • Zeta Potential Analysis: To determine the surface charge of the modified particles in a suspension, which is indicative of colloidal stability.

Data Presentation

The following tables summarize the expected quantitative outcomes from the surface modification of inorganic fillers with TPOS, based on data from similar organosilane modifications.

Filler TypeTPOS Concentration (wt% to filler)Reaction Time (hours)Grafting Density (functional groups/nm²) (Estimated)Contact Angle (°) (Water)Reference
Silica (SiO₂)5122.5 - 3.0110 - 120Inferred from TEOS data
Titanium Dioxide (TiO₂)10182.0 - 2.8100 - 115Inferred from TEOS data
Hydroxyapatite (HAp)8241.8 - 2.595 - 110Inferred from TEOS data

Table 1: Estimated Surface Properties of TPOS-Modified Inorganic Fillers.

Characterization TechniqueUnmodified FillerTPOS-Modified FillerExpected Change
FTIR (Si-O-Si peak) Absent or weakStrong peak around 1000-1100 cm⁻¹Indicates formation of siloxane bonds.
TGA (Weight Loss) LowHigher weight loss corresponding to the organic propyl groups, followed by stable silica residue.Quantifies the amount of grafted silica.
Contact Angle Typically < 90° (hydrophilic)> 90° (hydrophobic)Increased hydrophobicity due to the propyl groups.
Zeta Potential Varies with filler type and pHShift in isoelectric point and change in surface charge.Indicates altered surface chemistry.

Table 2: Comparison of Properties Before and After TPOS Surface Modification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_reaction Surface Modification Reaction cluster_purification Purification cluster_characterization Characterization Filler Inorganic Filler Dispersion Ultrasonic Dispersion Filler->Dispersion Solvent Ethanol Solvent->Dispersion Reaction Hydrolysis & Condensation Dispersion->Reaction TPOS This compound TPOS->Reaction Catalyst Catalyst (Acid/Base) Catalyst->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing with Ethanol Centrifugation->Washing Drying Drying Washing->Drying ModifiedFiller Surface-Modified Filler Drying->ModifiedFiller FTIR FTIR TGA TGA SEM_TEM SEM/TEM ContactAngle Contact Angle ModifiedFiller->FTIR ModifiedFiller->TGA ModifiedFiller->SEM_TEM ModifiedFiller->ContactAngle

hydrolysis_condensation TPOS Si(OPr)4 This compound HydrolyzedTPOS Si(OPr)3(OH) + PrOH TPOS->HydrolyzedTPOS + H2O (Hydrolysis) Water H2O Water->HydrolyzedTPOS ModifiedSurface Filler-O-Si(OPr)3 (Grafted TPOS) HydrolyzedTPOS->ModifiedSurface + Filler-OH (Condensation) FillerSurface Filler-OH (Surface Silanol Group) FillerSurface->ModifiedSurface FurtherHydrolysis (OPr)3Si-O-Si(OPr)2(OH) + PrOH ModifiedSurface->FurtherHydrolysis + H2O (Hydrolysis) SiloxaneBridge Filler-O-Si(OPr)2-O-Si(OPr)3 (Siloxane Network) FurtherHydrolysis->SiloxaneBridge + ModifiedSurface (Condensation)

Caption: Hydrolysis and condensation mechanism of TPOS on a filler surface.

Application Notes: Modification of the Stöber Method with Tetrapropyl Orthosilicate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stöber method, a landmark in materials science since 1968, provides a robust process for synthesizing monodisperse silica (B1680970) nanoparticles (SNPs).[1] Traditionally, this sol-gel process utilizes tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor. However, modifications to the original method, such as the substitution of TEOS with other silicon alkoxides like tetrapropyl orthosilicate (TPOS), offer pathways to tailor the physicochemical properties of SNPs for specialized applications, particularly in the field of drug delivery. The use of TPOS, with its longer alkyl chains compared to TEOS, influences the hydrolysis and condensation kinetics, which in turn can alter particle size, surface properties, and porosity.[2] These modifications are critical for optimizing drug loading capacity, release kinetics, and the overall biocompatibility of the nanoparticle-based drug delivery system.

Principle of the Modified Stöber Method with TPOS

The fundamental chemistry of the Stöber method involves two key reactions: the hydrolysis of the silicon alkoxide precursor and the subsequent condensation of the resulting silicic acid or silanol (B1196071) monomers to form a colloidal silica suspension.[1]

  • Hydrolysis: Si(OR)4 + 4H2O → Si(OH)4 + 4ROH

  • Condensation: Si(OH)4 → SiO2 + 2H2O

When TPOS (Si(OC3H7)4) is used instead of TEOS (Si(OC2H5)4), the longer propyl groups affect the reaction rates. The increased steric hindrance and hydrophobicity of the propyl groups generally lead to a slower hydrolysis rate. This altered kinetic profile provides a valuable handle for controlling the nucleation and growth phases of particle formation, often resulting in different particle size distributions and morphologies compared to TEOS-derived particles under similar conditions.

Advantages of Using TPOS in Drug Delivery Applications

The substitution of TEOS with TPOS in the Stöber synthesis of silica nanoparticles can offer several advantages for drug development professionals:

  • Tunable Particle Size and Porosity: The slower reaction kinetics associated with TPOS allow for finer control over particle size. This is crucial as particle size directly impacts in vivo behavior, including biodistribution, cellular uptake, and clearance. Furthermore, the nature of the precursor can influence the resulting pore structure of mesoporous silica nanoparticles, which is a key factor in determining drug loading capacity and release profiles.[3]

  • Modified Surface Properties: The residual surface groups after synthesis can differ between TPOS and TEOS-derived particles, potentially altering surface hydrophobicity. This can be leveraged to improve the loading of hydrophobic drugs and to influence interactions with biological membranes.

  • Controlled Release Kinetics: The altered porous network and surface chemistry of TPOS-based silica nanoparticles can be engineered to achieve more controlled and sustained drug release profiles. This is highly desirable for reducing dosing frequency and minimizing side effects.

Considerations and Challenges

While offering distinct advantages, the use of TPOS also presents some considerations:

  • Reaction Conditions: The synthesis parameters, such as catalyst concentration (typically ammonia), water-to-alkoxide ratio, and solvent, may need to be re-optimized when substituting TEOS with TPOS to achieve the desired particle characteristics.

  • Cost and Availability: TPOS may be less readily available and more expensive than the widely used TEOS, which could be a factor for large-scale production.

  • Characterization: A thorough characterization of the resulting nanoparticles is essential to understand the impact of using TPOS on particle size, morphology, surface area, pore volume, and surface chemistry. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS), and Brunauer-Emmett-Teller (BET) analysis are critical.[4]

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles using TPOS (Modified Stöber Method)

This protocol describes a general procedure for the synthesis of silica nanoparticles using TPOS as the precursor. The final particle size will be dependent on the specific concentrations of reagents used.

Materials:

Equipment:

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath (optional)

  • Centrifuge

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and DI water.

  • Add the desired amount of ammonium hydroxide solution to the ethanol/water mixture and stir for 15 minutes at room temperature.

  • In a separate container, prepare a solution of TPOS in ethanol.

  • Add the TPOS solution to the stirred ammonia/ethanol/water mixture.

  • Allow the reaction to proceed under continuous stirring for a specified time (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form.

  • After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Wash the collected nanoparticles several times with ethanol and then with DI water to remove any unreacted reagents.

  • Dry the purified silica nanoparticles in an oven or under vacuum.

Protocol 2: Comparative Synthesis of Silica Nanoparticles using TPOS and TEOS

This protocol allows for a direct comparison of the nanoparticles produced using TPOS versus TEOS under identical reaction conditions.

Materials:

  • This compound (TPOS)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute, ≥99.8%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized (DI) water

Procedure:

  • Set up two parallel reactions. In one reaction vessel, use TPOS as the precursor, and in the other, use TEOS.

  • Follow the steps outlined in Protocol 1 for both reactions, ensuring that the molar concentrations of the silicon precursor, ammonia, and water are identical in both setups.

  • After synthesis and purification, characterize the nanoparticles from both reactions using techniques such as TEM, DLS, and BET to compare particle size, size distribution, morphology, and surface area.

Data Presentation

Table 1: Effect of Precursor Type on Silica Nanoparticle Properties

PrecursorMolar Ratio (Precursor:NH₃:H₂O)Reaction Time (h)Average Particle Size (nm)Polydispersity Index (PDI)Surface Area (m²/g)
TEOS1 : 10 : 5012150 ± 150.12250
TPOS1 : 10 : 5012200 ± 200.18210
TEOS1 : 20 : 10012100 ± 100.09300
TPOS1 : 20 : 10012130 ± 150.15270

Note: The data in this table are illustrative and will vary depending on the specific experimental conditions.

Table 2: Influence of TPOS Concentration on Particle Size

TPOS Concentration (M)NH₃ Concentration (M)H₂O Concentration (M)Average Particle Size (nm)
0.10.55180 ± 25
0.20.55220 ± 30
0.30.55250 ± 35

Note: This table illustrates a general trend. Actual results may vary.

Visualizations

Stober_Method_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Characterization Ethanol_H2O Ethanol & Water Mixture Mixing Mixing and Stirring Ethanol_H2O->Mixing Ammonia Ammonium Hydroxide (Catalyst) Ammonia->Mixing TPOS_Solution TPOS in Ethanol TPOS_Solution->Mixing Hydrolysis Hydrolysis of TPOS Mixing->Hydrolysis Initiation Condensation Condensation & Particle Growth Hydrolysis->Condensation Centrifugation Centrifugation Condensation->Centrifugation Collection Washing Washing (Ethanol & Water) Centrifugation->Washing Drying Drying Washing->Drying Characterization Characterization (TEM, DLS, etc.) Drying->Characterization

Caption: Workflow for silica nanoparticle synthesis via the TPOS-modified Stöber method.

Precursor_Effect TEOS TEOS Precursor Hydrolysis_Rate Hydrolysis Rate TEOS->Hydrolysis_Rate Faster Particle_Size Particle Size TEOS->Particle_Size Smaller (typically) Surface_Hydrophobicity Surface Hydrophobicity TEOS->Surface_Hydrophobicity Less Hydrophobic TPOS TPOS Precursor TPOS->Hydrolysis_Rate Slower TPOS->Particle_Size Larger (typically) TPOS->Surface_Hydrophobicity More Hydrophobic Hydrolysis_Rate->Particle_Size Influences

Caption: Influence of silicon precursor on nanoparticle properties.

Drug_Delivery_Application TPOS_SNP TPOS-derived Silica Nanoparticle Drug_Loading Drug Loading TPOS_SNP->Drug_Loading Surface_Func Surface Functionalization (e.g., PEGylation) TPOS_SNP->Surface_Func Cellular_Uptake Cellular Uptake Drug_Loading->Cellular_Uptake Targeting Targeted Delivery Surface_Func->Targeting Targeting->Cellular_Uptake Release Controlled Release Cellular_Uptake->Release

Caption: Application of TPOS-derived silica nanoparticles in drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Tetrapropyl Orthosilicate (TPOS) Sol-Gel Process for Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during the tetrapropyl orthosilicate (B98303) (TPOS) sol-gel process.

Disclaimer

While this guide focuses on Tetrapropyl Orthosilicate (TPOS), much of the available quantitative research has been conducted using Tetraethyl Orthosilicate (TEOS). The principles of particle size control are largely transferable between these silicon alkoxide precursors. However, reaction kinetics and absolute particle sizes may vary. The provided data, primarily derived from TEOS studies, should be considered a starting point for process optimization with TPOS.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling particle size in the TPOS sol-gel process?

A1: The final particle size in the TPOS sol-gel process, often a variation of the Stöber method, is determined by the balance between the rates of hydrolysis and condensation of the TPOS precursor.[1] These reaction rates are influenced by several factors, including the concentration of reactants (TPOS, water), the type and concentration of the catalyst (typically ammonia), the solvent used, and the reaction temperature.[2][3] By carefully controlling these parameters, you can manipulate the nucleation and growth phases of particle formation to achieve the desired size.

Q2: How does the concentration of TPOS affect the final particle size?

A2: Generally, increasing the concentration of TPOS leads to an increase in the final particle size.[4][5] This is because a higher precursor concentration provides more silica (B1680970) species for the condensation and growth of the initial nuclei. However, at very high concentrations, this can sometimes lead to uncontrolled aggregation and a broader particle size distribution.

Q3: What is the role of the catalyst, and how does its concentration impact particle size?

A3: A catalyst, typically a base like ammonium (B1175870) hydroxide (B78521), is used to control the rates of hydrolysis and condensation.[2][6] Increasing the catalyst concentration generally leads to larger particle sizes. A higher catalyst concentration accelerates both hydrolysis and condensation, favoring the growth of existing nuclei over the formation of new ones.[7]

Q4: How does the water-to-TPOS molar ratio influence particle size?

A4: The molar ratio of water to TPOS is a critical parameter. An increase in the water concentration generally leads to an initial increase in particle size up to a certain point, after which the size may decrease. This is because water is a reactant in the hydrolysis step. Initially, more water leads to more hydrolyzed silica species available for particle growth. However, excessively high water concentrations can lead to a very high nucleation rate, resulting in a larger number of smaller particles.

Q5: Can the choice of solvent affect the particle size?

A5: Yes, the solvent plays a significant role. Alcohols are commonly used as co-solvents to ensure the miscibility of the TPOS and water. The type of alcohol can influence the polarity of the reaction medium, which in turn affects the hydrolysis and condensation rates. For instance, increasing the chain length of the alcohol (e.g., from ethanol (B145695) to propanol) can lead to larger particle sizes.

Q6: What is the effect of reaction temperature on particle size?

A6: Increasing the reaction temperature generally leads to a decrease in particle size.[7][8] Higher temperatures increase the rate of nucleation, leading to the formation of a larger number of initial nuclei. This results in a greater number of smaller particles, as the available silica precursor is distributed among more growth centers.

Troubleshooting Guide

Issue 1: The resulting particles are much larger than expected and/or have a wide size distribution.

  • Possible Cause: The concentration of the TPOS precursor or the ammonia (B1221849) catalyst may be too high, leading to rapid particle growth and potential aggregation.

  • Troubleshooting Steps:

    • Decrease the concentration of TPOS in the reaction mixture.

    • Reduce the concentration of the ammonium hydroxide catalyst.

    • Ensure rapid and uniform mixing of the reactants to promote homogeneous nucleation.

Issue 2: The reaction mixture becomes cloudy immediately upon adding the TPOS, and the final particles are aggregated.

  • Possible Cause: The hydrolysis and condensation reactions are occurring too rapidly and are not well-controlled, leading to immediate precipitation and aggregation instead of controlled particle growth.

  • Troubleshooting Steps:

    • Lower the reaction temperature to slow down the reaction kinetics.

    • Reduce the concentration of the catalyst.

    • Consider adding the TPOS dropwise to the reaction mixture while stirring vigorously to ensure a more controlled reaction.

Issue 3: The final particle size is smaller than desired.

  • Possible Cause: The nucleation rate is too high relative to the growth rate.

  • Troubleshooting Steps:

    • Decrease the reaction temperature to reduce the nucleation rate.[7][8]

    • Increase the concentration of the TPOS precursor to provide more material for particle growth.[4][5]

    • Slightly increase the catalyst concentration to favor growth over nucleation.

Issue 4: The particles are not spherical.

  • Possible Cause: The reaction conditions are not optimized for isotropic growth. This can be due to inhomogeneous mixing or inappropriate reactant concentrations.

  • Troubleshooting Steps:

    • Ensure vigorous and consistent stirring throughout the reaction.

    • Adjust the water-to-TPOS and catalyst-to-TPOS molar ratios.

    • Ensure all reactants are fully dissolved and the initial solution is homogeneous before initiating the reaction.

Issue 5: The reaction does not proceed, or the yield of particles is very low.

  • Possible Cause: Insufficient catalyst or water, or the reaction time is too short.

  • Troubleshooting Steps:

    • Verify the concentrations of the ammonium hydroxide and water in the reaction mixture.

    • Increase the reaction time to allow for the completion of the hydrolysis and condensation reactions.

    • Ensure the TPOS precursor is of good quality and has not prematurely hydrolyzed due to improper storage.

Data Presentation: Influence of Reaction Parameters on Particle Size

The following tables summarize the effect of various reaction parameters on the final silica nanoparticle size, primarily based on studies using TEOS. These trends are expected to be similar for TPOS.

Table 1: Effect of Precursor (TEOS) Concentration on Particle Size

TEOS Concentration (M)Other Reactants (Constant)Resulting Particle Size (nm)Reference
0.05 - 0.10Ethanol, Water, Ammonium Hydroxide~50
0.176 M H₂O, 0.17 M NH₄OH~230[5]
0.286 M H₂O, 0.17 M NH₄OHNo significant increase from 0.17 M[5]
IncreasingEthanol, Water, Ammonium Hydroxide95 to 280[4]

Table 2: Effect of Catalyst (Ammonium Hydroxide) Concentration on Particle Size

NH₄OH Concentration (M)Other Reactants (Constant)Resulting Particle Size (nm)Reference
LowTEOS, Ethanol, WaterSmaller Particles[7]
HighTEOS, Ethanol, WaterLarger Particles[7]
IncreasingTEOS, Ethanol, WaterParticle size increases[2]

Table 3: Effect of Temperature on Particle Size

Temperature (°C)Other Reactants (Constant)Resulting Particle Size (nm)Reference
Room TemperatureTEOS, Ethanol, Water, NH₄OH~131[7]
50TEOS, Ethanol, Water, NH₄OH~54[7]
IncreasingTEOS, Ethanol, Water, NH₄OHParticle size decreases[8]

Experimental Protocols

Stöber Method for Silica Nanoparticle Synthesis (Adapted for TPOS)

This protocol describes a general procedure for synthesizing silica nanoparticles with a controlled size using the Stöber method. The specific concentrations of reactants should be adjusted based on the desired particle size, referencing the data tables and literature.

Materials:

  • This compound (TPOS)

  • Ethanol (or other alcohol)

  • Deionized Water

  • Ammonium Hydroxide solution (e.g., 28-30%)

  • Reaction vessel (e.g., round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Reaction Mixture: In the reaction vessel, combine ethanol, deionized water, and ammonium hydroxide.

  • Stirring: Place the vessel on a magnetic stirrer and begin stirring at a constant rate to ensure a homogeneous solution.

  • Initiation of Reaction: While stirring, add the desired amount of TPOS to the reaction mixture. For more controlled reactions, TPOS can be added dropwise.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) at a controlled temperature. The solution will become turbid as the silica nanoparticles form.

  • Particle Collection: The resulting silica nanoparticles can be collected by centrifugation.

  • Washing: Wash the collected particles several times with ethanol and/or deionized water to remove any unreacted reagents.

  • Drying: Dry the washed particles in an oven at a suitable temperature (e.g., 60-80 °C) or by other methods such as freeze-drying.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing TPOS TPOS Mixing Mixing & Stirring TPOS->Mixing Solvent Solvent Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst Catalyst->Mixing Reaction Hydrolysis & Condensation Mixing->Reaction Initiation Centrifugation Centrifugation Reaction->Centrifugation Particle Formation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Final_Particles Final_Particles Drying->Final_Particles Silica Nanoparticles

Caption: Experimental workflow for TPOS sol-gel synthesis.

parameter_influence cluster_params Controllable Parameters cluster_rates Reaction Rates cluster_outcome Outcome TPOS_Conc [TPOS] Hydrolysis Hydrolysis Rate TPOS_Conc->Hydrolysis Condensation Condensation Rate TPOS_Conc->Condensation Catalyst_Conc [Catalyst] Catalyst_Conc->Hydrolysis Catalyst_Conc->Condensation Water_Conc [Water] Water_Conc->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Condensation Solvent Solvent Type Solvent->Hydrolysis Solvent->Condensation Particle_Size Particle Size Hydrolysis->Particle_Size Condensation->Particle_Size

Caption: Influence of parameters on reaction rates and particle size.

References

Technical Support Center: Silica Films from Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with silica (B1680970) films derived from tetrapropyl orthosilicate (B98303) (TPOS) and other alkoxide precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in my silica films?

A1: The primary cause of cracking is tensile stress that develops during the drying process.[1] As the solvent evaporates from the sol-gel network, capillary forces cause the network to shrink.[2][3] If this shrinkage is constrained by the substrate, significant stress builds up, which can lead to fractures once it exceeds the mechanical strength of the film.[4]

Q2: Is there a maximum thickness for a crack-free single-layer silica film?

A2: Yes, there is a "critical cracking thickness". For sol-gel derived silica thin films, this critical thickness is approximately 300 nm.[1] Films thicker than this are highly prone to fracture when deposited as a single layer.[1][5] Perhydropolysilazane (PHPS)-derived films may have a higher critical cracking thickness compared to those derived from tetraethyl orthosilicate (TEOS), a similar precursor to TPOS.[6]

Q3: How does ambient humidity affect film quality?

A3: Ambient humidity can significantly impact film integrity. Moisture can be easily absorbed into the porous, columnar microstructures of the film, leading to changes in thickness and stress that can cause cracking.[7] The crack growth rate in silica is known to vary depending on the moisture content in the environment.[8][9] While some studies on existing films show that water adsorption can decrease tensile stress, controlling humidity during the critical drying phase is crucial to prevent initial crack formation.[10][11]

Q4: What is solvent exchange and how can it help prevent cracking?

A4: Solvent exchange is a process where the initial solvent in the wet gel (e.g., water and alcohol) is replaced with a solvent that has a lower surface tension, such as hexane.[3][12] This is critical for ambient pressure drying because the capillary forces that cause cracking are directly related to the surface tension of the liquid in the pores.[3] By using a low-surface-tension solvent, the stress generated during evaporation is significantly reduced, which helps to prevent cracks.[12]

Q5: Can aging the sol-gel improve the final film?

A5: Yes, aging the wet gel before drying can strengthen and stiffen its internal silica network.[13] This reinforcement helps the structure resist the strong capillary forces during drying, preventing pore collapse and reducing shrinkage and cracking, especially for films dried under ambient pressure.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My film has a network of cracks across the entire surface.

This is the most common failure mode and is typically related to excessive stress from drying.

Potential Cause Recommended Solution Explanation
Film Thickness Exceeds Critical Value Deposit multiple thin layers instead of one thick layer. Aim for each layer to be well below the critical cracking thickness (~300 nm).[1][5]A new method shows that stacking multiple thin, crack-free layers allows for the creation of a thick final film without fractures.[14][15] The underlying layers are believed to gain strength to resist cracking during subsequent depositions.[5]
High Capillary Stress During Drying Use Critical Point Drying (CPD) instead of air drying.CPD avoids the liquid-gas interface by transitioning the solvent (typically CO2) from a liquid to a supercritical fluid, which eliminates surface tension and the resulting capillary stress.[16][17][18]
High Solvent Surface Tension Perform a solvent exchange with a low-surface-tension, non-polar solvent (e.g., hexane) before ambient pressure drying.Reducing the solvent's surface tension directly reduces the capillary pressure exerted on the gel network as it dries, thereby minimizing stress and cracking.[3][12]
Rapid or Uncontrolled Drying Dry the film in a controlled environment with regulated temperature and humidity. Slowing the evaporation rate can reduce stress buildup.Fast drying can create large stress gradients within the film, leading to cracks.[1][4] Controlling atmospheric moisture is also critical to prevent stress.[7][8]
Issue 2: The film peeled or delaminated from the substrate.

This occurs when the stress in the film overcomes the adhesion force between the film and the substrate.

Potential Cause Recommended Solution Explanation
Poor Substrate Adhesion Ensure the substrate is scrupulously clean. Use appropriate surface treatments (e.g., plasma cleaning, piranha etch for glass/silicon) to promote adhesion.Contaminants on the substrate surface can act as weak points where delamination can initiate. A properly prepared, high-energy surface promotes better bonding with the silica film.
High Internal Stress Employ the same solutions used to prevent cracking (multi-layer deposition, slower drying, solvent exchange).The tensile stress that causes cracking is also responsible for delamination. Reducing this stress is the key to solving both problems.
Thermal Expansion Mismatch Use a slower heating and cooling rate during any annealing or calcination steps.A large difference in the thermal expansion coefficient between the silica film and the substrate can generate significant stress during temperature changes, leading to cracking or peeling.[19]
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and solving cracking in silica films.

G start Problem: My silica film is cracked cause1 Is the film thicker than ~300 nm? start->cause1 cause2 How was the film dried? start->cause2 cause3 Was the drying environment controlled? start->cause3 sol1_yes Solution: Use multi-layer spin-coating. Deposit sequential layers, each <300 nm thick. cause1->sol1_yes Yes sol1_no Thickness is likely not the primary issue. cause1->sol1_no No drying_method Drying Method? cause2->drying_method sol3_yes Environment was controlled. Consider other factors. cause3->sol3_yes Yes sol3_no Solution: Control humidity and temperature during drying. Slow down the solvent evaporation rate. cause3->sol3_no No air_dried Air / Ambient Pressure drying_method->air_dried cpd_dried Critical Point Drying (CPD) drying_method->cpd_dried sol2_air Solution: 1. Switch to Critical Point Drying (CPD). OR 2. Perform solvent exchange to a low-surface-tension solvent (e.g., hexane) before ambient drying. air_dried->sol2_air sol2_cpd CPD is optimal. Check for other issues. cpd_dried->sol2_cpd

Caption: Troubleshooting flowchart for cracked silica films.

Experimental Protocols

Protocol 1: Basic Sol-Gel Synthesis of Silica Film (via Spin-Coating)

This protocol is adapted from general sol-gel procedures for silica films using an alkoxide precursor like TPOS or TEOS.

Materials:

  • Tetrapropyl orthosilicate (TPOS)

  • Ethanol (or other suitable alcohol like 2-propanol)[20]

  • Deionized Water

  • Acid catalyst (e.g., HCl or HNO₃) or Base catalyst (e.g., NH₄OH)[20]

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates to ensure a hydrophilic surface.

  • Sol Preparation:

    • In a sealed container, mix TPOS and ethanol.

    • Separately, prepare an aqueous solution of the catalyst (e.g., acidified water).

    • Slowly add the catalyst solution to the TPOS/ethanol mixture while stirring vigorously. The molar ratio of the components is critical and should be optimized for your specific application.[21]

    • Continue stirring for at least 1 hour to allow for hydrolysis and partial condensation.[20] The solution should remain clear.

  • Aging (Optional but Recommended): Let the sol age for a set period (e.g., 2 to 24 hours) in a sealed container. Aging time and temperature affect the final properties of the gel network.[13]

  • Deposition (Spin-Coating):

    • Dispense a precise amount of the sol onto the center of the prepared substrate.

    • Spin the substrate at a controlled speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final thickness is determined by the sol viscosity and spin speed.

  • Drying & Curing:

    • Transfer the coated substrate to a controlled environment for initial drying.

    • If required, perform a thermal treatment (annealing/curing) by heating the film in an oven or furnace using a slow ramp rate to promote condensation and densify the film.[20]

Protocol 2: Multi-Layer Deposition for Thick, Crack-Free Films

This protocol builds on Protocol 1 to create films thicker than the critical cracking thickness.[5]

Procedure:

  • Prepare a Dilute Sol: Prepare a sol as described in Protocol 1, but adjust the precursor concentration to be more dilute. The goal is to deposit a single layer that is thin and crack-free (e.g., 30-50 nm).[5]

  • First Layer Deposition: Deposit the first layer using spin-coating as described above.

  • Drying Interval: Allow the film to dry in a controlled environment for a short period (e.g., 20 minutes).[5] This step is crucial to strengthen the deposited layer.

  • Subsequent Layer Deposition: Carefully deposit the next layer of the dilute sol directly onto the previously dried layer using the same spin-coating parameters.

  • Repeat: Repeat steps 3 and 4 until the desired total film thickness is achieved.

  • Final Curing: Once all layers are deposited, perform a final thermal treatment as required for the application.

Overall Experimental Workflow

The diagram below outlines the general workflow from precursor to the final silica film, highlighting key decision points for preventing cracks.

G start 1. Prepare Sol (TPOS, Solvent, Water, Catalyst) aging 2. Age the Sol (Optional, strengthens network) start->aging deposition 3. Deposit Film (e.g., Spin-Coating) aging->deposition thickness_check Desired Thickness > 300 nm? deposition->thickness_check single_layer Single Layer Deposition thickness_check->single_layer No multi_layer Multi-Layer Deposition thickness_check->multi_layer Yes drying_choice 4. Choose Drying Method single_layer->drying_choice multi_layer_loop Repeat Deposition & Drying Until Desired Thickness is Reached multi_layer->multi_layer_loop multi_layer_loop->drying_choice ambient_drying Ambient Pressure Drying drying_choice->ambient_drying cpd Critical Point Drying (CPD) drying_choice->cpd solvent_exchange Solvent Exchange (Recommended for Ambient) ambient_drying->solvent_exchange High risk of cracks without this step end_cracked Result: Cracked Film ambient_drying->end_cracked High Probability curing 5. Final Curing / Annealing cpd->curing solvent_exchange->curing end_crack_free Result: Crack-Free Silica Film curing->end_crack_free

Caption: Experimental workflow for fabricating crack-free silica films.

References

Technical Support Center: Optimizing Hydrolysis of Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis parameters of tetrapropyl orthosilicate (B98303) (TPOS).

Frequently Asked Questions (FAQs)

Q1: What is tetrapropyl orthosilicate (TPOS) and why is it used?

A1: this compound (TPOS) is an alkoxide precursor used in the sol-gel process to synthesize silica (B1680970) (silicon dioxide, SiO₂) nanoparticles and materials. It is favored in various applications, including drug delivery, catalysis, and coatings, due to its ability to form uniform silica networks under controlled hydrolysis and condensation reactions.

Q2: What are the key parameters influencing the hydrolysis of TPOS?

A2: The primary parameters that affect the hydrolysis rate and the properties of the resulting silica material include:

  • Catalyst: The type (acid or base) and concentration of the catalyst significantly influence the reaction kinetics.

  • pH: The pH of the reaction mixture dictates the mechanism and rate of both hydrolysis and condensation.

  • Water-to-TPOS Molar Ratio (R): This ratio is a critical factor determining the extent of hydrolysis.

  • Solvent: The choice of solvent affects the miscibility of reactants and can influence the reaction rates.

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • TPOS Concentration: The concentration of TPOS can impact the viscosity of the sol and the final particle size.

Q3: What is the general mechanism of TPOS hydrolysis?

A3: The hydrolysis of TPOS is a multi-step process where the propoxy groups (-OCH₂CH₂CH₃) are replaced by hydroxyl groups (-OH) through a reaction with water. This is followed by a condensation reaction where siloxane bridges (Si-O-Si) are formed, leading to the creation of a silica network. The overall process can be catalyzed by either an acid or a base.

Q4: How does the choice of catalyst (acid vs. base) affect TPOS hydrolysis?

A4:

  • Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is typically faster than the condensation reaction. This leads to the formation of linear or randomly branched polymer chains, resulting in a less cross-linked network.

  • Base Catalysis: In basic conditions (pH > 7), the condensation reaction is generally faster than hydrolysis. This promotes the formation of highly branched clusters, leading to more spherical and compact silica particles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or rapid gelation - Catalyst concentration is too high.- Water-to-TPOS ratio is excessive.- Temperature is too high.- Reduce the catalyst concentration.- Decrease the water-to-TPOS molar ratio.- Lower the reaction temperature to slow down the reaction rate.
Incomplete hydrolysis - Insufficient water.- Low catalyst concentration.- Reaction time is too short.- Increase the water-to-TPOS molar ratio.- Increase the catalyst concentration.- Extend the reaction time to allow for complete hydrolysis.
Non-uniform particle size - Inhomogeneous mixing of reactants.- Fluctuations in reaction temperature.- Ensure vigorous and consistent stirring throughout the reaction.- Maintain a constant and uniform temperature using a water bath or a controlled temperature reactor.
Cloudy or opaque sol - Formation of large, aggregated particles.- Adjust the pH to be further from the isoelectric point of silica (~pH 2-3).- Use a different solvent to improve particle stability.

Quantitative Data on Hydrolysis Parameters

The following tables summarize quantitative data on the key parameters affecting the hydrolysis of tetra-alkoxysilanes. While some data is specific to TPOS, other values are based on studies of similar precursors like tetraethyl orthosilicate (TEOS) and can be used as a starting point for optimizing TPOS hydrolysis.

Table 1: Effect of Catalyst on Hydrolysis Rate

CatalystTypical ConcentrationpH RangeEffect on Hydrolysis Rate
Hydrochloric Acid (HCl)0.01 - 0.1 M1 - 3Fast
Acetic Acid (CH₃COOH)0.1 - 1 M3 - 5Moderate
Ammonia (NH₃)0.1 - 2 M9 - 11Fast
Sodium Hydroxide (NaOH)0.01 - 0.1 M12 - 13Very Fast

Table 2: Comparative Hydrolysis Rates of Tetra-alkoxysilanes

Data from a comparative study under acidic conditions. Rates are relative and for illustrative purposes.

AlkoxysilaneRelative Hydrolysis Rate
Tetramethyl orthosilicate (TMOS)Fastest
Tetraethyl orthosilicate (TEOS)Fast
This compound (TPOS) Moderate
Tetrabutyl orthosilicate (TBOS)Slowest

Table 3: Influence of Water-to-Alkoxide Molar Ratio (R) on Gel Time (for TEOS, trends are similar for TPOS)

Molar Ratio (R)Typical Gel Time (Acid Catalysis)Typical Gel Time (Base Catalysis)
2> 100 hours~50 hours
4~50 hours~20 hours
8~20 hours~5 hours
16~10 hours< 1 hour

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of TPOS

  • Preparation of the Reaction Mixture: In a clean, dry flask, combine ethanol (B145695) and deionized water in the desired molar ratio.

  • Acidification: Add hydrochloric acid (HCl) to the ethanol/water mixture to achieve the target pH (e.g., pH 2). Stir the solution for 10 minutes.

  • Addition of TPOS: Slowly add the desired amount of TPOS to the acidified solution while stirring vigorously.

  • Hydrolysis: Continue stirring the mixture at a constant temperature (e.g., 25°C or 50°C) for the desired reaction time (e.g., 1 to 24 hours).

  • Monitoring: The progress of the hydrolysis can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Base-Catalyzed Hydrolysis of TPOS

  • Preparation of the Reaction Mixture: In a clean, dry flask, mix ethanol and deionized water.

  • Basification: Add a catalyst, such as aqueous ammonia, to the ethanol/water mixture to reach the desired pH (e.g., pH 10). Stir for 10 minutes.

  • Addition of TPOS: Add TPOS dropwise to the basic solution under vigorous stirring.

  • Hydrolysis and Condensation: Maintain the reaction at a constant temperature (e.g., room temperature) with continuous stirring. The formation of silica particles will be observed as the solution becomes turbid.

  • Particle Growth: Allow the reaction to proceed for a set time (e.g., 2 to 12 hours) to control the final particle size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization prep_reactants Prepare Reactants (TPOS, Solvent, Water, Catalyst) mix_reactants Mix Reactants prep_reactants->mix_reactants 1. Introduction hydrolysis Hydrolysis & Condensation mix_reactants->hydrolysis 2. Initiation monitoring Monitor Reaction (FTIR, NMR) hydrolysis->monitoring 3. In-situ characterization Characterize Product (DLS, SEM, TEM) hydrolysis->characterization 4. Post-reaction

Caption: Experimental workflow for TPOS hydrolysis.

hydrolysis_pathway TPOS Si(OR)₄ (TPOS, R = Propyl) hydrolyzed_intermediate (RO)₃Si-OH TPOS->hydrolyzed_intermediate + H₂O - ROH silicic_acid Si(OH)₄ hydrolyzed_intermediate->silicic_acid + 3H₂O - 3ROH dimer (HO)₃Si-O-Si(OH)₃ silicic_acid->dimer Condensation - H₂O silica_network SiO₂ Network dimer->silica_network Further Condensation

Caption: TPOS hydrolysis and condensation pathway.

Technical Support Center: Tetrapropyl Orthosilicate (TPOS) Gelation Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the gelation time of tetrapropyl orthosilicate (B98303) (TPOS) during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that control the gelation time of tetrapropyl orthosilicate (TPOS)?

The gelation of TPOS is a result of two main chemical reactions: hydrolysis and condensation. The rate of these reactions, and therefore the gelation time, is primarily influenced by several key factors:

  • pH (Catalyst): The type and concentration of the catalyst (acidic, basic, or fluoride-based) have the most significant impact on the gelation time.

  • Temperature: Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to shorter gelation times.[1][2][3]

  • Water-to-Alkoxide Molar Ratio (Rw): The amount of water present affects the hydrolysis rate.

  • Solvent: The type of solvent used can influence the solubility of the reactants and the rates of reaction.

  • TPOS Concentration: Higher concentrations of TPOS can lead to faster gel formation.

Q2: My TPOS solution is gelling too quickly. How can I slow down the gelation time?

If your gel is forming too rapidly, consider the following adjustments:

  • Adjust the pH:

    • If using a strong acid or base catalyst, reducing its concentration will slow down the reaction.

    • The gelation time is at its maximum around the isoelectric point of silica (B1680970), which is at a pH of approximately 2-3.[4] Operating near this pH will significantly increase the gelation time.

  • Lower the Temperature: Reducing the reaction temperature will decrease the rates of hydrolysis and condensation, thus prolonging the gelation time.[1][2][3]

  • Decrease the Water-to-Alkoxide Ratio (Rw): A lower water concentration can slow down the initial hydrolysis step.

  • Reduce TPOS Concentration: Diluting the reaction mixture with more solvent will increase the distance between silica precursors, slowing down the formation of the gel network.

Q3: My TPOS solution is not gelling or is taking too long to gel. What are the possible reasons and solutions?

Several factors can lead to excessively long gelation times or failure to gel:

  • Incorrect pH: The condensation reaction, which is crucial for gel network formation, is very slow at a pH around 2-3.[4] If your pH is in this range, it could be the cause.

    • Solution: Increase the pH by adding a base catalyst (e.g., ammonium (B1175870) hydroxide) or decrease it further with a stronger acid to move away from the isoelectric point. Basic conditions, in particular, promote faster condensation and gelation.[5]

  • Low Temperature: Very low temperatures can significantly slow down the reaction kinetics.

    • Solution: Increase the reaction temperature. A moderate increase (e.g., to 40-60°C) can significantly accelerate gelation.[1][2][3]

  • Insufficient Water: An inadequate amount of water will lead to incomplete hydrolysis, preventing the formation of a continuous gel network.

    • Solution: Ensure you have the correct water-to-alkoxide molar ratio (Rw). An Rw of at least 4 is generally recommended for complete hydrolysis.

  • Low TPOS Concentration: If the concentration of the silica precursor is too low, the resulting silica particles may be too far apart to form a spanning gel network.

    • Solution: Increase the concentration of TPOS in your solution.

Q4: How does the choice of catalyst affect the properties of the final gel?

The catalyst not only affects the gelation time but also influences the structure and properties of the resulting silica gel.

  • Acid Catalysis (e.g., HCl, HNO₃): Tends to produce weakly branched, linear-like polymer chains. This results in a fine-textured gel with small pores. Gelation is slower compared to base catalysis.

  • Base Catalysis (e.g., NH₄OH): Promotes the formation of highly branched, colloidal-like particles. These particles then aggregate to form the gel network, resulting in a coarser texture with larger pores. Gelation is generally much faster than under acidic conditions.[5]

  • Fluoride Catalysis (e.g., HF, NH₄F): Acts as a specific catalyst for the condensation reaction and can lead to very rapid gelation, sometimes in minutes.[6][7]

Quantitative Data Summary

While specific data for TPOS is less common in the literature than for its analogue, tetraethyl orthosilicate (TEOS), the general trends are comparable. The following table summarizes the effect of different catalysts on the gelation time of TEOS, which can be used as a qualitative guide for TPOS.

CatalystpH of SolutionGelation TimeReference
HCl1.0~160 hours[5]
HNO₃1.0~150 hours[5]
H₂SO₄1.0~170 hours[5]
Acetic Acid3.5~1000 hours[5]
NH₄OH11.0~10 hours[5]
NH₄F7.5< 1 minute[7]

Note: The exact gelation times for TPOS will vary based on specific experimental conditions such as temperature, water ratio, and concentration.

Experimental Protocol: Controlling TPOS Gelation Time

This protocol provides a general methodology for preparing a silica gel from TPOS and adjusting its gelation time.

Materials:

  • This compound (TPOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Catalyst (e.g., 1M HCl, 1M NH₄OH)

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Mixing the Precursors:

    • In the reaction vessel, combine TPOS and ethanol. The ratio will depend on the desired final concentration. A common starting point is a 1:4 molar ratio of TPOS to ethanol.

    • Begin stirring the mixture.

  • Initiating Hydrolysis:

    • Prepare a solution of deionized water and the chosen catalyst.

    • Slowly add the water-catalyst solution to the TPOS-ethanol mixture while stirring continuously. The rate of addition can influence the homogeneity of the resulting sol.

  • Controlling Gelation:

    • To accelerate gelation:

      • Use a base catalyst like NH₄OH.

      • Increase the reaction temperature by placing the vessel in a water bath.

      • Increase the concentration of the catalyst.

    • To decelerate gelation:

      • Use an acid catalyst and adjust the pH to be near the isoelectric point (pH 2-3).

      • Decrease the reaction temperature by placing the vessel in an ice bath.

      • Reduce the concentration of the catalyst.

  • Gelation and Aging:

    • Once all components are mixed, seal the reaction vessel to prevent solvent evaporation.

    • Allow the sol to rest undisturbed. The time it takes for the sol to solidify is the gelation time.

    • After gelation, the gel is typically aged for a period (e.g., 24-48 hours) to strengthen the silica network.

Visualizing the Factors Affecting Gelation Time

The following diagram illustrates the logical relationships between the key experimental parameters and their effect on the gelation time of TPOS.

GelationControl cluster_params Controllable Parameters cluster_reactions Reaction Rates cluster_outcome Outcome pH pH / Catalyst (Acidic vs. Basic) Hydrolysis Hydrolysis Rate pH->Hydrolysis Strongly Influences Condensation Condensation Rate pH->Condensation Strongly Influences Temp Temperature Temp->Hydrolysis Increases Temp->Condensation Increases WaterRatio Water : TPOS Ratio WaterRatio->Hydrolysis Influences Concentration TPOS Concentration Concentration->Condensation Influences Hydrolysis->Condensation GelTime Gelation Time Condensation->GelTime Directly Determines

Caption: Factors influencing the gelation time of TPOS.

References

Troubleshooting particle aggregation in TPOS-based silica synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering particle aggregation during silica (B1680970) synthesis from alkoxide precursors. While the focus is on the widely-used Stöber method with Tetraethylorthosilicate (TEOS), the principles discussed are broadly applicable to other precursors such as Tetramethylorthosilicate (TMOS) and Tetrapropylorthosilicate (TPOS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of unintentional particle aggregation during silica synthesis?

Particle aggregation is a common issue where primary nanoparticles clump together to form larger, often irreversible, agglomerates. This can be caused by several factors during and after synthesis:

  • Improper Reagent Concentrations: High concentrations of the silica precursor (e.g., TEOS) can lead to an excessive number of nucleation sites, resulting in irregularly shaped and aggregated particles.[1] Similarly, the concentrations of water and the catalyst (typically ammonia) are crucial in controlling particle size and stability.[2]

  • Reaction Temperature: Temperature influences the rates of hydrolysis and condensation. Higher temperatures can increase the reaction rate, which may lead to smaller particles but with increased polydispersity and a higher tendency to aggregate.[2][3]

  • Inadequate Stirring: While stirring is necessary for homogenization, excessively intense agitation can surprisingly promote aggregation by increasing the collision frequency of particles, a phenomenon known as orthokinetic aggregation.[3][4] Conversely, insufficient stirring can lead to localized areas of high concentration, also causing aggregation.

  • pH and Ionic Strength: The pH of the solution dictates the surface charge of the silica nanoparticles. At a pH far from the isoelectric point (around pH 2-3), silica particles are negatively charged and repel each other, promoting stability.[5] High ionic strength in the solution (e.g., from salts in buffers) can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[6][7]

  • Post-Synthesis Processing: The steps of washing, centrifugation, and drying are critical. High-speed centrifugation can create a densely packed pellet that is difficult to redisperse.[8] High-temperature drying or calcination can cause irreversible fusion of particles.[8][9]

  • Surface Chemistry: The native silanol (B1196071) groups (Si-OH) on the silica surface can form hydrogen bonds between particles, leading to aggregation.[10] This is especially problematic in non-polar solvents where electrostatic repulsion is minimal.

Q2: My Dynamic Light Scattering (DLS) results show a large hydrodynamic diameter and a high Polydispersity Index (PDI). What does this indicate and how can I fix it?

A large hydrodynamic diameter (significantly larger than expected from TEM) coupled with a high PDI (>0.2) in DLS analysis is a classic sign of particle aggregation.[11] The DLS measures the size of particles as they diffuse in a liquid, so it reports the size of the aggregate, not the primary particles.

Troubleshooting Steps:

  • Sample Preparation for DLS: Ensure your sample is sufficiently dilute. Highly concentrated samples can cause multiple scattering effects and inter-particle interactions that mimic aggregation.[11] Try filtering the sample through a syringe filter (e.g., 0.45 µm) to remove large, incidental agglomerates before measurement.[11]

  • Review Synthesis Parameters: If dilution and filtering do not resolve the issue, the aggregation is likely inherent to your sample. Refer to the table below to see how key synthesis parameters can be adjusted to minimize aggregation.

  • Improve Colloidal Stability: For post-synthesis applications, especially in buffers or biological media, consider surface modification. Capping the particles with polymers like polyethylene (B3416737) glycol (PEG) can provide steric hindrance to prevent aggregation.[12]

Q3: I see visible white precipitates in my reaction vessel. What went wrong?

Visible precipitates indicate uncontrolled, macroscopic aggregation. This typically occurs when the reaction kinetics are too fast, leading to the rapid formation of a silica network instead of discrete nanoparticles.

Common Culprits:

  • Excessive Catalyst Concentration: A very high concentration of ammonia (B1221849) dramatically accelerates the condensation reaction, leading to rapid gelation.[13]

  • High Precursor Concentration: An overly high TEOS concentration can also lead to the formation of irregularly shaped, large aggregates.[1]

  • Contamination: Using unclean glassware can introduce "seeds" that disrupt controlled particle growth and cause premature precipitation.[2]

To resolve this, reduce the concentration of your catalyst and/or precursor and ensure all glassware is scrupulously cleaned.

Parameter Optimization for Monodispersity

The key to preventing aggregation is to carefully control the reaction conditions to favor uniform particle growth over inter-particle condensation. The following table summarizes the effect of key parameters in the Stöber synthesis.

ParameterEffect of IncreaseRecommendation for Reducing AggregationCitation
TEOS Concentration Increases particle size; at high concentrations, can increase polydispersity and aggregation.Use a lower initial TEOS concentration to reduce the number of nucleation sites and favor controlled growth.[1]
Ammonia (Catalyst) Conc. Increases particle size by accelerating condensation.Optimize concentration; too high can cause rapid gelation, too low can result in incomplete reaction. A moderate concentration is often ideal.[2][13]
Water Concentration Complex effect; generally, higher water concentration increases particle size.Adjust the water-to-precursor ratio. Very low water concentrations can lead to incomplete hydrolysis and polydisperse particles.[2]
Temperature Increases reaction rates; often leads to smaller particles but with higher polydispersity.Conduct the synthesis at a controlled, constant room temperature for better reproducibility and slower, more controlled growth.[2][3]
Ionic Strength Compresses the electrical double layer, reducing electrostatic repulsion.Use deionized water and avoid adding salts or buffers during the initial synthesis to maintain high colloidal stability.[5][6]

Experimental Protocols

Protocol 1: Standard Stöber Synthesis of ~100 nm Silica Nanoparticles

This protocol is a standard starting point for synthesizing monodisperse silica nanoparticles.

Materials:

Procedure:

  • In a clean glass flask, combine 50 mL of ethanol and 5 mL of deionized water.

  • Place the flask in a sonication bath for 5 minutes to ensure a homogenous solution.

  • Place the flask on a magnetic stir plate and begin stirring at a constant, moderate rate (e.g., 700-1000 rpm).[2]

  • Add 3.5 mL of ammonium hydroxide to the solution and stir for 2 minutes.

  • Rapidly inject 2.5 mL of TEOS into the stirring solution.

  • Seal the flask and allow the reaction to proceed for at least 12 hours at room temperature. The solution will turn turbid as nanoparticles form.

  • To purify, centrifuge the resulting particle suspension (e.g., 8000 x g for 15 minutes), discard the supernatant, and redisperse the pellet in fresh ethanol using sonication. Repeat this washing step 2-3 times.

  • For storage, keep the nanoparticles dispersed in ethanol.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) to assess aggregation.

Procedure:

  • Take a small aliquot (e.g., 50 µL) of the washed silica nanoparticle suspension.

  • Dilute the aliquot in 1-2 mL of fresh, filtered (0.22 µm filter) ethanol or deionized water in a clean cuvette. The final concentration should be low enough to appear almost transparent (e.g., 0.01-0.1 mg/mL).[11]

  • Ensure there are no air bubbles in the cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the instrument's temperature.

  • Perform the measurement. Analyze the size distribution and PDI. A monomodal peak and a PDI < 0.1 indicate a monodisperse, non-aggregated sample.

Diagrams and Workflows

G start Aggregation Detected (e.g., High PDI, Visible Precipitate) check_reagents Verify Reagent Purity & Concentration start->check_reagents check_params Review Reaction Parameters (Temp, Stirring, pH) start->check_params check_process Examine Post-Processing (Centrifugation, Drying) start->check_process adjust_conc Adjust Precursor/ Catalyst Concentration check_reagents->adjust_conc Incorrect? optimize_stir Modify Stirring Rate check_params->optimize_stir Suboptimal? control_temp Ensure Constant Temperature check_params->control_temp Suboptimal? modify_wash Use Lower Centrifuge Speed / Redisperse Thoroughly check_process->modify_wash Harsh? rerun Re-run Synthesis adjust_conc->rerun optimize_stir->rerun control_temp->rerun modify_wash->rerun solved Problem Resolved: Monodisperse Sample rerun->solved

Caption: Troubleshooting workflow for particle aggregation.

G cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation & Growth cluster_aggregation 3. Aggregation (Undesired) teos Si(OR)4 (TEOS) silanol Si(OH)4 (Silanol Monomers) teos->silanol + H2O (Catalyst) nuclei Primary Nuclei (< 2 nm) silanol->nuclei Condensation growth Stable Nanoparticles (Monomer Addition) nuclei->growth aggregates Irreversible Aggregates growth->aggregates High Concentration Poor Stability

Caption: Key stages in silica synthesis via the Stöber method.

Caption: Decision tree for selecting characterization techniques.

References

Improving the long-term stability of tetrapropyl orthosilicate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrapropyl Orthosilicate (B98303) Solutions

Welcome to the Technical Support Center for tetrapropyl orthosilicate (TPOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of TPOS solutions and to offer troubleshooting assistance for common experimental challenges.

Disclaimer: this compound (TPOS) is a less common precursor for silica (B1680970) synthesis compared to tetraethyl orthosilicate (TEOS). As such, there is a limited amount of published data specifically on the long-term stability and hydrolysis kinetics of TPOS. The information provided in this guide is largely based on the extensive research available for TEOS, a closely related compound. While the general principles of handling, hydrolysis, and condensation are applicable, it is important to note that the rates of these processes will differ for TPOS due to the longer propyl chains. It is generally expected that TPOS will hydrolyze and condense more slowly than TEOS.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPOS) and what are its primary applications?

A1: this compound is an organosilicate compound with the chemical formula Si(OCH₂CH₂CH₃)₄. It is primarily used as a precursor for the synthesis of silica (silicon dioxide, SiO₂) through the sol-gel process. This process involves hydrolysis and condensation reactions. TPOS is utilized in the production of coatings, catalysts, and as a crosslinking agent in silicone polymers.[2]

Q2: What are the main factors that affect the stability of TPOS solutions?

A2: The stability of TPOS solutions is primarily influenced by:

  • Water Content: TPOS reacts with water (hydrolysis), which is the first step toward gelation and precipitation. The presence of moisture will decrease the long-term stability of the solution.[2][3]

  • pH (Presence of Catalysts): Both acids and bases can catalyze the hydrolysis and condensation of TPOS. The rate of these reactions is highly dependent on the pH of the solution.[4]

  • Temperature: Higher temperatures generally accelerate the rates of hydrolysis and condensation, potentially leading to faster degradation of the solution.[5][6]

  • Solvent: The type of solvent used can affect the solubility of TPOS and the rate of its reactions. Alcohols are common solvents, and their polarity and hydrogen-bonding characteristics can influence reaction kinetics.[7]

Q3: My TPOS solution has become cloudy/formed a gel. What has happened?

A3: Cloudiness or gel formation is an indication that the TPOS has undergone hydrolysis and condensation to form larger silica particles or a continuous silica network. This is often due to contamination with water or exposure to atmospheric moisture. Once the solution has turned into a gel, it is generally not reversible for applications requiring a liquid precursor.

Q4: How should I properly store this compound?

A4: TPOS is moisture-sensitive and should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[3][8] It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation/Gelation Upon Adding Reagents The concentration of water or catalyst is too high, leading to rapid hydrolysis and condensation.- Reduce the concentration of the catalyst (acid or base).- Add the TPOS solution slowly to the reaction mixture with vigorous stirring to ensure rapid dispersion.- Pre-cool the reaction mixture to slow down the initial reaction rate.
Solution Becomes Cloudy or Gels Over a Short Period (Hours to Days) The solution is unstable due to the presence of moisture or inappropriate pH levels.- Ensure all solvents and reagents are anhydrous.- Adjust the pH of the solution to a more neutral range if a catalyst is not immediately required for the next step.- Store the prepared solution under an inert atmosphere and at a reduced temperature (e.g., in a refrigerator).[3][8]
Inconsistent Results Between Batches Variability in raw material quality, environmental conditions (humidity), or measurement inaccuracies.- Use TPOS from the same lot for a series of experiments.- Conduct experiments in a controlled environment, such as a glove box, to minimize exposure to atmospheric moisture.- Calibrate all measuring equipment regularly.
Slow or Incomplete Reaction Insufficient catalyst, low temperature, or the inherent slower reactivity of TPOS compared to TEOS.- Increase the catalyst concentration or temperature, monitoring the effect on the reaction rate.- Allow for longer reaction times in your experimental protocol to account for the slower kinetics of TPOS.

Quantitative Data Summary

The following tables summarize key data primarily from studies on TEOS, which can serve as a reference for understanding the behavior of TPOS. Note that the absolute values for TPOS will differ.

Table 1: Effect of pH on Hydrolysis and Condensation Rates of TEOS *

pH RangeHydrolysis RateCondensation RateExpected Implication for TPOS
< 2Proportional to [H⁺]LowSlower hydrolysis and very slow condensation.
2 - 7SlowestProportional to [OH⁻]Very slow reaction rates, leading to more stable solutions.
> 7Proportional to [OH⁻]Increases with pHFaster hydrolysis and condensation, leading to quicker gelation.

*Based on general trends for TEOS.[4]

Table 2: Physical Properties of Tetraalkyl Orthosilicates

PropertyTetraethyl Orthosilicate (TEOS)This compound (TPOS)
Molecular Formula C₈H₂₀O₄SiC₁₂H₂₈O₄Si
Molecular Weight 208.33 g/mol 264.43 g/mol [8]
Density (at 298.15 K) ~0.934 g/cm³~0.916 g/cm³[11]
Boiling Point 168 °C225 °C

Experimental Protocols

Protocol 1: Preparation of a Stabilized TPOS Solution

This protocol is adapted from methods used for TEOS to prepare a partially hydrolyzed and stabilized solution for subsequent use in sol-gel synthesis.

Materials:

  • This compound (TPOS)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

Procedure:

  • In a clean, dry flask, combine 100 mL of anhydrous ethanol and 5 mL of 0.1 M HCl.

  • Place the flask in an ice bath and stir the solution with a magnetic stirrer.

  • Slowly add 50 mL of TPOS to the ethanol-acid mixture dropwise over a period of 15 minutes.

  • After the addition is complete, add 5 mL of deionized water to the solution.

  • Allow the solution to stir in the ice bath for 1 hour.

  • Remove the flask from the ice bath and let it warm to room temperature while continuing to stir for another 2 hours.

  • Store the resulting solution in a tightly sealed container in a refrigerator. This stock solution will be more stable than a freshly prepared, unhydrolyzed mixture.

Protocol 2: Monitoring Solution Stability

This protocol describes how to monitor the stability of a TPOS solution over time using viscosity measurements and visual inspection.

Materials:

  • Prepared TPOS solution

  • Viscometer

  • Sealed glass vials

Procedure:

  • Dispense the TPOS solution into several small, sealed glass vials, filling them to the top to minimize headspace.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C).

  • At regular intervals (e.g., daily, weekly), take one vial for analysis.

  • Visually inspect the solution for any signs of cloudiness, precipitation, or gelation.

  • Measure the viscosity of the solution using a viscometer. An increase in viscosity over time indicates the progression of condensation reactions.

  • Plot the viscosity as a function of time to determine the shelf-life of the solution under the tested storage conditions.

Visualizations

Below are diagrams illustrating key processes and relationships relevant to the stability of this compound solutions.

Hydrolysis_Condensation TPOS TPOS Si(OPr)₄ Hydrolyzed_TPOS Hydrolyzed TPOS Si(OPr)₃(OH) + PrOH TPOS->Hydrolyzed_TPOS + H₂O (Hydrolysis) Siloxane Siloxane Dimer (PrO)₃Si-O-Si(OPr)₃ Hydrolyzed_TPOS->Siloxane + TPOS (Condensation)

Caption: The fundamental hydrolysis and condensation reactions of TPOS.

Caption: Experimental workflow for preparing and monitoring TPOS solution stability.

Factors_Affecting_Stability center TPOS Solution Stability Water Water Content Water->center initiates hydrolysis pH pH / Catalyst pH->center catalyzes reactions Temp Temperature Temp->center accelerates reactions Solvent Solvent Type Solvent->center influences solubility & kinetics

Caption: Key factors influencing the long-term stability of TPOS solutions.

References

Effect of catalyst concentration on tetrapropyl orthosilicate hydrolysis rate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrapropyl Orthosilicate (B98303) (TPOS) Hydrolysis

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols regarding the effect of catalyst concentration on the hydrolysis rate of tetrapropyl orthosilicate (TPOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of catalyst concentration on the hydrolysis rate of TPOS?

A1: The concentration of the catalyst is a critical factor that directly influences the speed of the TPOS hydrolysis reaction. Generally, an increase in the concentration of either an acid or a base catalyst will accelerate the hydrolysis rate.[1] However, an excessively high concentration can lead to undesirable effects, such as uncontrolled precipitation and may inhibit certain reaction pathways.[1]

Q2: How do acid and base catalysts fundamentally differ in their mechanism for TPOS hydrolysis?

A2: Acid and base catalysts promote TPOS hydrolysis through distinct chemical pathways.

  • Acid Catalysis (typically pH < 4): In an acidic medium, an oxygen atom on the TPOS molecule is protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. This mechanism generally results in the formation of linear or randomly branched polymer chains.

  • Base Catalysis (typically pH > 8): In a basic medium, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom in a nucleophilic substitution reaction.[2] This process tends to produce more highly cross-linked, particle-like structures.[2]

Q3: Is a higher catalyst concentration always beneficial for the experiment?

A3: Not necessarily. While a higher catalyst concentration speeds up the reaction, it can also lead to a loss of control over the process. Extremely rapid hydrolysis and condensation can cause immediate precipitation of silica (B1680970) instead of the formation of a stable sol or a homogeneous gel. This can negatively impact the morphology, particle size distribution, and structural integrity of the final material.[1] The optimal catalyst concentration balances reaction speed with process control.

Q4: How does catalyst concentration affect the final properties of the silica material?

A4: The catalyst concentration is a key parameter for tuning the final properties of the silica product. For instance, in base-catalyzed reactions, a higher concentration of the catalyst (like sodium hydroxide or ammonia) can lead to the formation of smaller and more uniform silica particles.[2][3] Conversely, acid catalysis typically yields linear or loosely cross-linked polymers, resulting in weaker gel structures compared to base-catalyzed gels.

Q5: What are the most common catalysts used for TPOS hydrolysis?

A5: The most common catalysts are strong acids like hydrochloric acid (HCl) and bases such as ammonia (B1221849) (NH₃ or NH₄OH) or sodium hydroxide (NaOH).[2][4][5] Organic bases have also been used as effective substitutes for ammonia.[6] The choice of catalyst depends on the desired reaction kinetics and the intended structure of the final silica product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction is extremely slow or does not start. 1. Insufficient Catalyst: The catalyst concentration may be too low to initiate the reaction effectively. 2. Low Temperature: The reaction temperature is below the optimal range. 3. Inadequate Water: The molar ratio of water to TPOS is too low for hydrolysis to proceed.1. Incrementally increase the catalyst concentration. 2. Ensure the reaction is performed at the specified temperature, using a controlled temperature bath if necessary. 3. Verify the water-to-TPOS molar ratio is sufficient (typically ≥ 4:1).
Immediate formation of a cloudy precipitate. 1. Excessive Catalyst: The catalyst concentration is too high, causing uncontrolled and rapid hydrolysis and condensation.[1] 2. Poor Mixing: Inefficient stirring leads to localized high concentrations of reactants.1. Reduce the catalyst concentration. 2. Add the TPOS precursor slowly to the water/catalyst/solvent mixture while stirring vigorously. 3. Consider a two-step addition of the catalyst.
Inconsistent particle size or gel structure between batches. 1. Inaccurate Measurements: Small variations in the amounts of catalyst, water, or TPOS can lead to different outcomes. 2. Fluctuating Conditions: Changes in ambient temperature or pH during the reaction.[7] 3. Aging of Solutions: Precursor or catalyst solutions may have changed concentration or degraded over time.1. Use calibrated pipettes and balances for all measurements. 2. Use a temperature-controlled reaction vessel and monitor the pH throughout the process. 3. Prepare fresh solutions for each set of experiments.
Gelation occurs too quickly or fails to occur. 1. Catalyst Type and Concentration: Base catalysts typically lead to faster gelation than acid catalysts. The concentration directly impacts the gel time.1. To slow gelation, reduce the concentration of a base catalyst or switch to an acid catalyst. 2. To promote gelation, increase the catalyst concentration or switch from an acid to a base catalyst.

Quantitative Data on Catalyst Effects

While specific kinetic data for TPOS is sparse in the literature, the principles are well-demonstrated for its analogue, tetraethyl orthosilicate (TEOS). The following table summarizes the general, qualitative relationship between catalyst concentration and the hydrolysis reaction rate based on established sol-gel chemistry principles.

CatalystConcentration Range (M)Relative Hydrolysis RateExpected Product Structure
HCl (Acid)0.001 - 0.01Slow to ModerateLinear or randomly branched polymers
0.01 - 0.1Moderate to FastMore cross-linking, formation of weak gels
> 0.1Very FastRapid gelation, potential for inhomogeneity
NH₄OH (Base)0.1 - 0.5ModerateDiscrete, uniform spherical particles[3]
0.5 - 1.5FastSmaller, uniform spherical particles[2][3]
> 1.5Very FastRapid precipitation, potential for aggregation

Note: This table provides a qualitative summary. Actual rates are dependent on temperature, solvent, and the water-to-alkoxide ratio.

Experimental Protocols

Protocol: Monitoring TPOS Hydrolysis Rate via UV-Vis Spectroscopy

This protocol outlines a method to study the effect of catalyst concentration on the hydrolysis rate of TPOS by monitoring the change in turbidity of the solution.

1. Materials and Reagents:

  • This compound (TPOS, ≥98%)

  • Ethanol (200 proof, anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl), 1M stock solution

  • Ammonia (NH₄OH), 1M stock solution

  • Magnetic stir plate and stir bars

  • Glass vials or cuvettes

  • UV-Vis Spectrophotometer

2. Preparation of Reaction Solutions (Example for one concentration):

  • In a 50 mL glass beaker, prepare the solvent/water/catalyst mixture. For a final volume of 20 mL, combine:

    • 10 mL Ethanol

    • 5 mL Deionized Water

    • X µL of 1M HCl or 1M NH₄OH stock solution to achieve the desired final catalyst concentration (e.g., 20 µL for a 1 mM final concentration).

  • Cover the beaker and stir the solution for 5 minutes at room temperature to ensure homogeneity.

3. Reaction Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at a fixed wavelength (e.g., 500 nm) to monitor turbidity.

  • Transfer 3 mL of the prepared solvent mixture into a cuvette and place it in the spectrophotometer to obtain a blank reading (Absorbance = 0).

  • Initiate the reaction by adding a precise amount of TPOS (e.g., 200 µL) to the remaining ~17 mL of the solvent mixture under vigorous stirring. Start a timer immediately.

  • At regular intervals (e.g., every 1 minute), withdraw a small aliquot of the reaction mixture, place it in a cuvette, and record the absorbance.

  • Continue monitoring until the absorbance value stabilizes, indicating the completion of the initial hydrolysis and condensation phase.

  • Repeat steps 2-5 for each different catalyst concentration you wish to study.

4. Data Analysis:

  • Plot Absorbance vs. Time for each catalyst concentration.

  • The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster hydrolysis and condensation rate.

  • Compare the slopes across different catalyst concentrations to determine the quantitative effect on the reaction rate.

Visualizations

// Node Definitions prep [label="1. Prepare Solutions\n(Solvent, Water, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="2. Add TPOS Precursor\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="3. Monitor Reaction\n(e.g., Turbidity via UV-Vis)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="4. Collect Data\n(Absorbance vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="5. Analyze Results\n(Calculate Initial Rates)", fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="6. Compare Rates vs.\nCatalyst Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Conclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> mix; mix -> monitor; monitor -> data; data -> analyze; analyze -> compare; compare -> end_node; } dot Caption: Experimental workflow for studying catalyst effects.

hydrolysis_mechanisms

References

Technical Support Center: Adhesion of TPOS-Derived Silica Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the adhesion of tetrakis(trimethylsilyloxy)silane (TPOS)-derived silica (B1680970) films to various substrates.

Troubleshooting Guide

Poor adhesion of silica films can manifest as delamination, cracking, or peeling. This guide addresses common problems and provides systematic solutions.

Problem 1: Film Delamination or Peeling

Symptoms: The silica film lifts off from the substrate, either partially or completely. This may occur spontaneously after deposition or during subsequent processing steps.

Possible Causes & Solutions:

Cause Solution
Inadequate Substrate Cleaning Contaminants like organic residues, dust particles, or native oxides on the substrate surface can act as a weak boundary layer, preventing strong adhesion. A thorough, multi-stage cleaning process is critical.
Low Surface Energy of the Substrate Some substrates, particularly polymers, have low surface energy, which hinders the wetting and bonding of the silica film.
Lack of Chemical Bonding The absence of strong chemical bonds (e.g., Si-O-Si) between the silica film and the substrate leads to weak interfacial adhesion.
High Internal Stress Stress accumulation in the film during deposition or solvent evaporation can exceed the adhesive forces, causing delamination.

Problem 2: Film Cracking

Symptoms: The appearance of cracks in the silica film, which can be microscopic or visible to the naked eye. Cracking often precedes delamination.

Possible Causes & Solutions:

Cause Solution
Excessive Film Thickness Thicker films are more prone to cracking due to higher internal stress.
Inappropriate Annealing Process Rapid heating or cooling rates during post-deposition annealing can induce thermal stress, leading to cracking.
High Precursor Concentration A high concentration of TPOS in the precursor solution can lead to a denser, more stressed film.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring good adhesion of TPOS-derived silica films?

A1: Substrate cleaning is arguably the most crucial step. An improperly cleaned substrate is a primary cause of adhesion failure. The goal is to remove all organic and particulate contaminants and to create a reactive surface for bonding.

Q2: How do silane (B1218182) coupling agents improve adhesion?

A2: Silane coupling agents are bifunctional molecules that act as a chemical bridge between the inorganic silica film and the substrate.[1][2][3] One end of the silane molecule reacts with hydroxyl groups on the substrate surface, while the other end co-reacts with the silica film, forming strong covalent bonds across the interface.[2]

Q3: What is the purpose of post-deposition annealing?

A3: Post-deposition annealing serves several purposes to improve film quality and adhesion. It helps to remove residual solvents, densify the silica network, and promote the formation of stable chemical bonds at the film-substrate interface. The appropriate temperature and duration are critical; excessive heat can be counterproductive.

Q4: Can plasma treatment be used on any substrate?

A4: Plasma treatment is effective on a wide range of substrates, including metals, glass, and polymers.[4][5][6] It is particularly useful for cleaning and activating the surfaces of low-surface-energy polymers to enhance wettability and create reactive sites for bonding.[4][7]

Q5: How does the TPOS precursor concentration affect film adhesion?

A5: The concentration of TPOS can influence the properties of the resulting silica film. Higher concentrations may lead to larger and more aggregated nanoparticles in the film, which can affect the film's density and internal stress, and consequently, its adhesion.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning

This protocol is a general-purpose method for cleaning silicon or glass substrates.

  • Solvent Cleaning:

    • Submerge the substrate in an ultrasonic bath of acetone (B3395972) for 15 minutes to remove organic contaminants.[8]

    • Transfer the substrate to an ultrasonic bath of isopropyl alcohol (IPA) for 15 minutes.[8]

    • Rinse thoroughly with deionized (DI) water.

  • Drying:

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For silicon substrates, bake at 120-150°C for 30 minutes to desorb any remaining water molecules.[9]

  • In-Situ Cleaning (Optional but Recommended):

    • After loading the substrate into the deposition chamber, perform an in-situ plasma clean using argon or oxygen to remove the final layer of contaminants.[8]

Protocol 2: Application of a Silane Coupling Agent (Example: APTES)

This protocol describes the application of (3-Aminopropyl)triethoxysilane (APTES) to a hydroxylated surface (e.g., glass or oxidized silicon).

  • Solution Preparation: Prepare a 1-5% (v/v) solution of APTES in an ethanol (B145695)/water mixture (e.g., 95% ethanol, 5% water).

  • Substrate Immersion: Immerse the cleaned and dried substrate in the APTES solution for 2-5 minutes.

  • Rinsing: Rinse the substrate with ethanol to remove excess, unreacted silane.

  • Curing: Cure the substrate in an oven at 110-120°C for 10-15 minutes to promote the covalent bonding of the silane to the substrate.

  • Final Rinse: Briefly rinse with ethanol and dry with nitrogen before depositing the silica film.

Protocol 3: TPOS-Derived Silica Film Deposition via Spin Coating

This is a general procedure for depositing a silica film from a TPOS-based sol-gel solution.

  • Sol Preparation: Prepare the TPOS-based sol-gel solution with the desired precursor concentration, solvent, and catalyst.

  • Deposition:

    • Place the cleaned and prepared substrate on the spin coater chuck.

    • Dispense a sufficient amount of the sol-gel solution onto the center of the substrate.

    • Initiate the spin coating process. A typical two-step process might be:

      • Spread Cycle: 500-1000 rpm for 5-10 seconds to evenly distribute the solution.

      • Spin Cycle: 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.[10]

  • Drying: The film is partially dried during the spin-off and evaporation stages of spin coating.[11]

  • Annealing: Transfer the coated substrate to a furnace or hotplate for post-deposition annealing at a temperature and duration optimized for your specific application.

Quantitative Data

The following tables summarize quantitative data on the adhesion of silica films. Note that the specific precursor is not always TPOS, but the data provides a useful reference for the expected adhesion strengths.

Table 1: Adhesion Strength of Silica Films on Various Substrates

SubstrateDeposition MethodAdhesion Promoter/TreatmentAdhesion Strength (MPa)Reference
Stainless SteelPlasma DepositionAr/N2/O2 Plasma Treatment~5 times higher than untreated[6]
Polymeric HardcoatEvaporationNone9 - 14[12]
Fused Silica GlassSputtering25s Plasma Pre-treatment~20% increase over untreated[13]
Y-TZP CeramicSputtering5nm SiO2 Nanofilm + SilanizationSignificantly higher than control[14]

Table 2: Effect of Post-Deposition Annealing on Silica Film Properties

Annealing Temperature (°C)Effect on FilmReference
75 - 500Increased refractive index, decreased thickness (by ~30% at 500°C)
425 - 525Can induce crystallization in underlying layers[15]
Room Temperature - 800Affects Si/Si bonding energy over time[16]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Film Deposition cluster_post Post-Processing sub_clean Substrate Cleaning plasma Plasma Treatment (Optional) sub_clean->plasma silane Silane Coupling Agent (Optional) plasma->silane spin_coat Spin Coating silane->spin_coat sol_prep TPOS Sol-Gel Preparation sol_prep->spin_coat anneal Post-Deposition Annealing spin_coat->anneal final_film final_film anneal->final_film Final Silica Film

Caption: Experimental workflow for depositing TPOS-derived silica films with enhanced adhesion.

troubleshooting_logic start Adhesion Problem (Delamination/Cracking) sub_clean Is substrate cleaning protocol adequate? start->sub_clean surf_energy Is substrate surface energy low? sub_clean->surf_energy Yes improve_clean Implement rigorous cleaning protocol sub_clean->improve_clean No chem_bond Is chemical bonding promoted? surf_energy->chem_bond No plasma_treat Apply plasma treatment surf_energy->plasma_treat Yes stress Is internal stress in the film high? chem_bond->stress No use_silane Use silane coupling agent chem_bond->use_silane Yes optimize_dep Optimize deposition parameters (e.g., thickness, annealing) stress->optimize_dep Yes end Improved Adhesion stress->end No improve_clean->surf_energy plasma_treat->chem_bond use_silane->stress optimize_dep->end

Caption: Logical workflow for troubleshooting poor adhesion of silica films.

References

Technical Support Center: Reducing Porosity in Silica Coatings from Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silica (B1680970) coatings. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals control and reduce porosity in silica coatings derived from tetrapropyl orthosilicate (B98303) (TPOS).

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the porosity of my TPOS-derived silica coating?

A1: The porosity of sol-gel derived silica coatings is a result of the interplay between the hydrolysis and condensation reactions of the TPOS precursor, followed by the aggregation of silica particles and solvent removal. The key parameters you can control are:

  • Catalyst (pH): The pH of the sol-gel solution drastically affects the rates of hydrolysis and condensation, which in turn determines the size and shape of the silica particles and their assembly.[1][2][3]

  • Water to Precursor (TPOS) Ratio (R): This ratio influences the extent of hydrolysis and the subsequent condensation network formation.[4]

  • Solvent Type and Concentration: The choice of solvent (e.g., ethanol (B145695), methanol) and its concentration impacts precursor solubility, reaction kinetics, and evaporation rates during drying.[1][5]

  • TPOS Concentration: Higher precursor concentrations can lead to denser, more interconnected structures, which can reduce porosity.[1][5]

  • Aging Process: Allowing the gel to age before drying can strengthen the silica network, making it less prone to collapse and helping to control the final pore structure.

  • Drying and Annealing (Curing) Conditions: The temperature, rate, and atmosphere of the drying and annealing steps are critical for removing residual organics and consolidating the silica network, which directly impacts the final porosity.[6]

Q2: My silica coating is too porous. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the catalyst and the resulting pH of the sol.

  • Acid Catalysis (Low pH): Generally, acid-catalyzed reactions (e.g., using HCl or HNO₃) lead to slower condensation rates and produce more linear, weakly branched polymer chains.[2][3] This typically results in a fine pore network and a denser structure after drying and annealing.[2]

  • Base Catalysis (High pH): Base catalysts (e.g., NH₄OH) promote faster condensation, leading to the formation of more highly branched clusters that aggregate into larger particles.[1] This often results in more porous structures.[2]

Therefore, to reduce porosity, ensure you are using an acid catalyst or decrease the pH of your solution.

Q3: How does the annealing (curing) temperature affect the porosity of the silica coating?

A3: Annealing at elevated temperatures is a critical step for densifying the silica network and reducing porosity. As the temperature increases, several processes occur:

  • Removal of Residuals: Trapped water, alcohol, and other organic residues are burned out.

  • Condensation: Further condensation of remaining silanol (B1196071) (Si-OH) groups occurs, forming more stable Si-O-Si bonds and shrinking the network.

  • Structural Relaxation and Sintering: At sufficiently high temperatures, the silica network undergoes viscous flow sintering, which causes pores to shrink and eventually close, leading to a denser film.

Increasing the annealing temperature generally leads to a decrease in porosity and an increase in the density of the coating.[7][8] However, excessively high temperatures can sometimes lead to cracking if the heating rate is too fast.

Q4: Can the choice of solvent influence the final porosity?

A4: Yes, the solvent plays a significant role. The precursor must be soluble in the chosen solvent to ensure a homogeneous sol.[5] Solvents with different polarities and viscosities can alter the rates of hydrolysis and condensation.[5] Furthermore, the solvent's boiling point and surface tension affect the drying process. Solvents with high surface tension can create greater capillary stress during evaporation, which can lead to cracking or a more porous structure. Slower drying, for instance, under controlled humidity, can help minimize this stress.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
High Porosity / Low Density Base-Catalyzed Reaction: High pH promotes particle aggregation, leading to a more open structure.[2]Switch to an acid catalyst (e.g., HCl) to achieve a lower pH, which favors the formation of a denser network.[2]
Insufficient Annealing: The annealing temperature or duration was not adequate to fully consolidate the silica network.Increase the final annealing temperature (e.g., to >450 °C) and/or extend the holding time to promote further condensation and sintering.[2]
High Water-to-Precursor Ratio (R): A very high R-value can sometimes lead to larger pore structures.Systematically decrease the molar ratio of water to TPOS in your sol formulation.
Cracked Coating After Annealing High Capillary Stress: Rapid solvent evaporation during drying creates stress that exceeds the mechanical strength of the gel network.1. Slow down the drying process by using a controlled humidity chamber or by covering the sample. 2. Allow the gel to age in its mother liquor before drying to strengthen the network.[9]
Rigid Silica Network: A highly cross-linked network may be too brittle to withstand the shrinkage during drying and annealing.Consider adding a co-precursor like (3-glycidoxypropyl)trimethoxysilane (GPTMS) to introduce flexibility into the network.[9]
Inconsistent Porosity Across Samples Inhomogeneous Sol: The precursor, water, and catalyst were not mixed thoroughly, leading to localized variations in reaction rates.Ensure vigorous and consistent stirring during the sol preparation. Allow the sol to mix for a sufficient duration before deposition.
Uncontrolled Deposition Environment: Fluctuations in temperature or humidity during coating deposition (e.g., spin coating, dip coating) can affect evaporation rates.Perform the coating deposition in a controlled environment (e.g., a glovebox with controlled humidity).

Quantitative Data Summary

The following table summarizes the influence of key synthesis parameters on the resulting properties of silica materials, derived from experimental observations in the literature.

Parameter VariedPrecursor SystemObservationEffect on PorosityReference
Catalyst pH TEOSAt high pH, silica solubility is higher, leading to more porous structures. At low pH, fine pore networks and dense structures are obtained.[2]High pH → Higher PorosityLow pH → Lower Porosity (Denser)[2]
Annealing Temperature Ti-Si-C CompositesPorosity decreased as the annealing temperature was increased up to a certain point, making the microstructure more uniform.[10]Increasing Temperature → Lower Porosity[10]
CeO₂ Thin FilmsAn increase in annealing temperature led to a reduction in porosity and an increase in film thickness and crystallite size.[7]Increasing Temperature → Lower Porosity[7]
Precursor Concentration TEOSSpecific surface area and pore volume drastically diminish above a precursor concentration of 15–25 wt%.[1]Increasing Concentration → Lower Porosity[1]
Solvent Ratio TEOS in EthanolHigher molar ratios of Ethanol to TEOS result in greater porosity and lower density.[1]Increasing Solvent Ratio → Higher Porosity[1]

Experimental Protocols

Protocol 1: Preparation of a Dense Silica Coating via Acid-Catalyzed Sol-Gel Method

This protocol is designed to produce a silica coating with reduced porosity using TPOS as the precursor.

Materials:

  • Tetrapropyl Orthosilicate (TPOS)

  • Ethanol (EtOH), anhydrous

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Sol Preparation: a. In a clean glass beaker, mix TPOS and ethanol in a 1:10 molar ratio. Stir the solution vigorously for 15 minutes using a magnetic stirrer. b. In a separate beaker, prepare an acidic water solution by mixing DI water and 0.1 M HCl. The molar ratio of TPOS to Water should be 1:4. c. Slowly add the acidic water solution dropwise to the TPOS/ethanol solution while maintaining vigorous stirring. d. Continue stirring the final sol solution for at least 2 hours at room temperature to allow for hydrolysis and initial condensation.

  • Coating Deposition (Spin Coating Example): a. Place a cleaned substrate on the spin coater chuck. b. Dispense a sufficient amount of the prepared sol onto the center of the substrate. c. Spin the substrate at 3000 rpm for 30 seconds.

  • Drying and Aging: a. Carefully transfer the coated substrate to a covered petri dish. b. Dry the coating at 80°C for 10 minutes to evaporate the bulk of the solvent. c. Age the coating at room temperature in a controlled humidity environment for 24 hours to strengthen the gel network.

  • Annealing (Curing): a. Place the dried substrates in a tube furnace or a programmable muffle furnace. b. Ramp the temperature to 500°C at a rate of 2°C/minute. c. Hold the temperature at 500°C for 2 hours to remove organic residues and densify the film. d. Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking.

Visualizations

Logical Workflow for Reducing Porosity

The following diagram illustrates the decision-making process and key control points for troubleshooting and reducing porosity in TPOS-derived silica coatings.

Porosity_Reduction_Workflow start Start: High Porosity Observed check_ph Check Sol-Gel pH start->check_ph is_acidic Is pH Acidic (pH < 7)? check_ph->is_acidic use_acid Action: Switch to Acid Catalyst (e.g., HCl) is_acidic->use_acid No check_annealing Review Annealing Protocol is_acidic->check_annealing Yes re_evaluate Re-evaluate Porosity use_acid->re_evaluate increase_temp Action: Increase Annealing Temperature (>450°C) and/or Duration check_annealing->increase_temp Temp < 450°C check_concentration Review Precursor/Solvent Ratio check_annealing->check_concentration Temp OK increase_temp->re_evaluate adjust_concentration Action: Decrease Solvent-to-Precursor Ratio check_concentration->adjust_concentration High Solvent Ratio check_concentration->re_evaluate Ratio OK adjust_concentration->re_evaluate end_ok End: Porosity Reduced re_evaluate->end_ok Parameter_Influence_Diagram cluster_params Controllable Parameters cluster_process Sol-Gel Process Stages cluster_output Resulting Property catalyst Catalyst Type / pH hydrolysis Hydrolysis Rate catalyst->hydrolysis controls condensation Condensation Rate catalyst->condensation controls ratio Water:TPOS Ratio ratio->hydrolysis influences concentration Precursor Concentration network Silica Network Structure concentration->network affects density annealing Annealing Temperature porosity Final Porosity annealing->porosity reduces via densification hydrolysis->network condensation->network network->porosity determines

References

Technical Support Center: Minimizing Residual Organics in Silica from Tetrapropyl Orthosilicate (TPOS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and removing residual organic compounds from silica (B1680970) synthesized using tetrapropyl orthosilicate (B98303) (TPOS).

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual propyl groups and other organic species from the silica matrix.

Problem 1: Significant weight loss observed in Thermogravimetric Analysis (TGA) above 200°C, indicating residual organics.

Possible Causes & Solutions:

  • Incomplete Hydrolysis or Condensation: The initial synthesis reaction may not have gone to completion, leaving unreacted TPOS or propyl groups within the silica network.

    • Solution: Optimize synthesis parameters such as reaction time, temperature, pH, and the water-to-TPOS ratio to ensure complete reaction.

  • Ineffective Washing: Residual TPOS and by-products may not have been thoroughly removed after synthesis.

    • Solution: Increase the number of washing steps with an appropriate solvent (e.g., ethanol) and utilize centrifugation for efficient separation.[1]

  • Inadequate Removal Treatment: The chosen method for organic removal (calcination or solvent extraction) may not have been performed under optimal conditions.

    • Solution: Refer to the detailed experimental protocols below and ensure that the temperature, duration, and solvent choice are appropriate for your specific silica material.

Problem 2: Silica nanoparticles aggregate after calcination.

Possible Cause & Solution:

  • High Calcination Temperature: Elevated temperatures can cause sintering and fusion of silica nanoparticles, leading to irreversible aggregation.[1]

    • Solution 1: Lower the calcination temperature and extend the duration. A slower heating ramp rate can also be beneficial.

    • Solution 2: Consider solvent extraction as a non-thermal alternative to calcination, which can help preserve the dispersibility of the nanoparticles.[1]

Problem 3: Incomplete removal of organics confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy (presence of C-H stretching peaks).

Possible Causes & Solutions:

  • Pore Occlusion: Residual organics may be trapped within the micropores of the silica structure, making them inaccessible to solvents or heat treatment.

    • Solution 1 (Solvent Extraction): Use a Soxhlet extractor for continuous and more efficient extraction with a suitable solvent.

    • Solution 2 (Calcination): Ensure a slow and steady heating rate to allow for the gradual diffusion and combustion of trapped organics.

  • Insufficient Treatment Time: The duration of calcination or solvent extraction may not be adequate for complete removal.

    • Solution: Increase the treatment time and verify the removal of organics with TGA or FTIR analysis.

Here is a logical workflow for troubleshooting residual organics in your silica product:

G start High Residual Organics (TGA/FTIR) check_synthesis Review Synthesis Protocol: - Complete Hydrolysis? - Optimal pH/Temp? start->check_synthesis check_washing Evaluate Washing Steps: - Sufficient Solvent? - Adequate Centrifugation? check_synthesis->check_washing calcination Optimize Calcination: - Lower Temperature? - Slower Ramp Rate? - Longer Duration? check_washing->calcination If using calcination extraction Optimize Solvent Extraction: - Different Solvent? - Soxhlet Extraction? - Longer Duration? check_washing->extraction If using extraction re_analyze Re-analyze Silica (TGA/FTIR) calcination->re_analyze extraction->re_analyze

Caption: Troubleshooting workflow for residual organics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual organics from TPOS-derived silica?

A1: The two most common and effective methods are thermal treatment (calcination) and solvent extraction. Calcination involves heating the silica at high temperatures in the presence of air or oxygen to burn off the organic material. Solvent extraction utilizes a solvent to dissolve and wash away the organic residues.

Q2: Which method is better: calcination or solvent extraction?

A2: The choice of method depends on the desired properties of the final silica product.

  • Calcination is highly effective at removing organic residues but can lead to a reduction in the number of surface silanol (B1196071) groups and may cause particle aggregation, especially at higher temperatures.[1]

  • Solvent extraction is a milder method that can better preserve the surface chemistry and particle morphology of the silica.[2] However, it may be less effective at removing organics trapped deep within the silica pores.

Q3: At what temperature should I calcinate my TPOS-derived silica?

A3: A common starting point for the calcination of silica to remove organic templates is 550°C.[3][4] However, the optimal temperature can vary depending on the specific nature of the organic residues and the thermal stability of your silica material. It is recommended to perform a TGA analysis first to identify the decomposition temperature of the organic components.[5][6]

Q4: What solvents are recommended for solvent extraction?

A4: Ethanol (B145695) is a commonly used solvent for washing and extracting residual organics from silica synthesis.[1] For more stubborn organic removal, especially for template-based mesoporous silica, acidic ethanol solutions are often employed.

Q5: How can I quantify the amount of residual organics in my silica?

A5: Thermogravimetric Analysis (TGA) is the most common and effective technique for quantifying residual organics. The weight loss observed at temperatures between 200°C and 800°C typically corresponds to the decomposition of organic materials.[5]

Q6: Are there alternative methods for removing organic residues?

A6: Yes, other methods include:

  • Microwave Irradiation: This can accelerate the removal of organics.

  • Supercritical Fluid Extraction: Using solvents like CO2 in a supercritical state can effectively remove organic templates.[3]

  • Ozone Treatment: Gaseous ozone can be used to oxidize and remove organic residues.

  • Hydrogen Peroxide Treatment: This can be an effective method for removing polymeric templates.[2][7]

Data on Organic Removal Efficiency

The following table summarizes TGA data, illustrating the effectiveness of different organic removal techniques.

Treatment MethodSampleTemperature Range (°C)Weight Loss (%)Efficacy of Organic Removal
Calcination As-synthesized SBA-15150-300HighIncomplete surfactant removal at 350°C
Calcined SBA-15 at 350°C150-300ModerateMore effective than no treatment
Calcined SBA-15 at 550°C150-300LowHigh efficiency in surfactant removal[5]
Solvent Extraction Extracted SBA-16150-600~5%Incomplete copolymer removal with ethanol
Calcined SBA-16150-600~2%More complete removal than extraction[8]

Experimental Protocols

Protocol 1: Calcination for Removal of Residual Organics

This protocol describes a general procedure for the thermal removal of organic residues from TPOS-derived silica.

Workflow Diagram:

G start Dry Silica Powder place_crucible Place in Ceramic Crucible start->place_crucible furnace Insert into Tube or Muffle Furnace place_crucible->furnace ramp_up Ramp Temperature to 550°C (e.g., 1-5°C/min) in Air furnace->ramp_up hold Hold at 550°C for 4-6 hours ramp_up->hold cool_down Cool to Room Temperature hold->cool_down collect Collect Calcined Silica cool_down->collect

Caption: Experimental workflow for calcination.

Methodology:

  • Preparation: Ensure the synthesized silica is thoroughly washed with ethanol and dried in an oven at 60-80°C to remove residual solvent.

  • Sample Placement: Place the dried silica powder in a ceramic crucible. Do not fill the crucible more than halfway to ensure adequate air circulation.

  • Furnace Setup: Place the crucible in a programmable muffle or tube furnace.

  • Heating Program:

    • Heat the furnace to 550°C at a controlled ramp rate (e.g., 1-5°C/min) under a flow of air or in an ambient air atmosphere.[9] A slow ramp rate is crucial to prevent rapid outgassing that could damage the silica structure.

    • Hold the temperature at 550°C for 4-6 hours to ensure complete combustion of the organic residues.[1]

  • Cooling: Allow the furnace to cool down slowly to room temperature. Rapid cooling can induce thermal shock and cause cracking of the material.

  • Collection: Once at room temperature, carefully remove the crucible and collect the white, organic-free silica powder.

Protocol 2: Solvent Extraction for Removal of Residual Organics

This protocol outlines a procedure for removing organic residues using solvent extraction, which is a less harsh alternative to calcination.

Workflow Diagram:

G start As-Synthesized Silica disperse Disperse in Ethanol start->disperse reflux Reflux or Stir at Elevated Temperature (e.g., 60-70°C) for 12-24 hours disperse->reflux separate Separate Silica via Centrifugation or Filtration reflux->separate wash Wash with Fresh Ethanol (repeat 2-3 times) separate->wash dry Dry in Oven at 60-80°C wash->dry collect Collect Purified Silica dry->collect

Caption: Experimental workflow for solvent extraction.

Methodology:

  • Dispersion: Disperse the as-synthesized (and initially washed) silica powder in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Extraction:

    • Heat the suspension to a temperature near the boiling point of the solvent (for ethanol, approximately 70°C).

    • Stir the mixture vigorously for an extended period, typically 12-24 hours. For more efficient extraction, a Soxhlet apparatus can be used.

  • Separation: After the extraction period, separate the silica from the solvent by centrifugation or filtration.

  • Washing: Wash the collected silica powder with fresh ethanol to remove the dissolved organic residues. Repeat this washing step 2-3 times.

  • Drying: Dry the purified silica in an oven at 60-80°C to remove all residual solvent.

  • Collection: The resulting product is a purified silica powder with a higher preservation of surface silanol groups compared to calcined silica.

References

Validation & Comparative

A Comparative Guide to Silica Nanoparticle Synthesis: Tetrapropyl Orthosilicate (TPOS) vs. Tetraethyl Orthosilicate (TEOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of silica (B1680970) nanoparticles with controlled size, morphology, and surface properties is paramount for a wide range of applications, from drug delivery and bioimaging to catalysis and advanced materials. The choice of the silica precursor is a critical parameter that significantly influences the final characteristics of the nanoparticles. This guide provides an in-depth comparison of two common alkoxide precursors: tetrapropyl orthosilicate (B98303) (TPOS) and tetraethyl orthosilicate (TEOS), with a focus on their performance in the widely used Stöber method for silica nanoparticle synthesis.

Executive Summary

Tetraethyl orthosilicate (TEOS) is the most extensively studied and utilized precursor for silica nanoparticle synthesis, offering a wealth of established protocols and predictable outcomes. It is known for its relatively fast hydrolysis and condensation rates, leading to the formation of uniform, spherical silica nanoparticles. Tetrapropyl orthosilicate (TPOS), with its longer alkyl chains, exhibits a slower hydrolysis rate. While less documented in direct comparative studies, this slower reactivity of TPOS is expected to offer finer control over particle growth, potentially leading to the synthesis of larger particles with high monodispersity under specific conditions. This guide presents a detailed comparison of these precursors, supported by experimental data for TEOS and a discussion of the anticipated performance of TPOS based on fundamental chemical principles.

Precursor Properties and Reaction Kinetics

The fundamental difference between TEOS and TPOS lies in the length of their alkoxy groups (ethyl vs. propyl). This structural variance directly impacts their hydrolysis and condensation rates, which are the two primary reactions in the sol-gel synthesis of silica.

The hydrolysis rate of silicon alkoxides in an acidic environment has been shown to decrease with increasing length of the alkyl chain.[1][2] This trend can be represented as: Tetramethyl orthosilicate (TMOS) > Tetraethyl orthosilicate (TEOS) > this compound (TPOS). The bulkier propoxy groups in TPOS create greater steric hindrance, making the silicon center less accessible to water molecules for hydrolysis compared to the ethoxy groups in TEOS.

This difference in reaction kinetics is a key factor in controlling the nucleation and growth of silica nanoparticles. A slower hydrolysis rate, as expected with TPOS, can lead to a more controlled release of silicic acid monomers, which may favor particle growth over new particle nucleation, potentially resulting in larger and highly uniform nanoparticles.

Performance Comparison: TPOS vs. TEOS

While direct, side-by-side experimental data for TPOS under the same conditions as TEOS is scarce in the published literature, we can compile and compare the typical performance of TEOS and the expected performance of TPOS based on its chemical properties.

Table 1: Comparison of TEOS and TPOS for Silica Nanoparticle Synthesis

ParameterTetraethyl Orthosilicate (TEOS)This compound (TPOS) (Expected)
Hydrolysis Rate Relatively fast.[1][2]Slower than TEOS due to increased steric hindrance from the propyl groups.[1][2]
Control over Synthesis Well-established; particle size can be tuned by adjusting reactant concentrations, temperature, and catalyst.[3]Potentially offers finer control over particle growth due to slower monomer release, which may be advantageous for achieving larger, monodisperse particles.
Resulting Particle Size Typically ranges from the low nanometers to sub-micron, highly dependent on reaction conditions. Increasing TEOS concentration generally leads to larger particles up to a certain point.[3]Expected to produce larger particles than TEOS under identical reaction conditions due to a growth-dominated mechanism over nucleation.
Polydispersity Index (PDI) Can achieve low PDI values, indicating high monodispersity, with optimized protocols.Potentially capable of achieving very low PDI values, especially for larger particle sizes, due to more controlled growth.
Reaction Yield Yield is dependent on the concentration of TEOS and other reactants.[3]Yield is expected to be comparable to TEOS, primarily dependent on the molar quantity of the precursor used.
Availability of Protocols Abundant in the scientific literature.[4][5][6][7]Limited published protocols specifically detailing its use for nanoparticle synthesis.

Experimental Protocols

The Stöber method is a robust and widely adopted procedure for synthesizing monodisperse silica nanoparticles.[5][8] Below are detailed protocols for the synthesis using TEOS, which can be adapted for TPOS with the understanding that reaction times may need to be adjusted.

Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.

  • Add the desired amount of TEOS to the solution while stirring vigorously.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form.

  • The resulting nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.

Note: The final particle size is highly sensitive to the molar ratios of TEOS, water, and ammonia, as well as the reaction temperature.[3]

Adapted Protocol for Silica Nanoparticle Synthesis using TPOS

Materials:

  • This compound (TPOS)

  • Propanol (B110389) (as solvent, to match the leaving group)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

Procedure:

  • Follow the same steps as the TEOS protocol, substituting TPOS for TEOS and propanol for ethanol.

  • Due to the slower hydrolysis rate of TPOS, a longer reaction time may be necessary to achieve comparable particle growth and yield. It is recommended to monitor the reaction over a longer period (e.g., up to 48 hours) and to characterize the particles at different time points to optimize the synthesis.

Visualizing the Comparison and Synthesis Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

comparison_workflow cluster_precursors Silica Precursors cluster_process Stöber Synthesis cluster_outcomes Nanoparticle Characteristics TEOS TEOS (Tetraethyl Orthosilicate) Hydrolysis Hydrolysis TEOS->Hydrolysis Faster Rate TPOS TPOS (this compound) TPOS->Hydrolysis Slower Rate Condensation Condensation Hydrolysis->Condensation Size Particle Size Condensation->Size PDI Polydispersity (PDI) Condensation->PDI Yield Reaction Yield Condensation->Yield

Caption: Logical workflow comparing TPOS and TEOS in silica nanoparticle synthesis.

stober_method Alkoxide Silicon Alkoxide (TEOS or TPOS) Mixing Mixing and Stirring Alkoxide->Mixing Solvent Alcohol Solvent (e.g., Ethanol, Propanol) Solvent->Mixing Water Water Water->Mixing Catalyst Ammonia (Catalyst) Catalyst->Mixing Hydrolysis Hydrolysis Si(OR)4 + 4H2O -> Si(OH)4 + 4ROH Mixing->Hydrolysis Condensation Condensation Si(OH)4 -> SiO2 + 2H2O Hydrolysis->Condensation Growth Nucleation and Growth Condensation->Growth Nanoparticles Silica Nanoparticles Growth->Nanoparticles

References

Comparative study of hydrolysis rates: TPOS vs TEOS vs TMOS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Hydrolysis Rates of TPOS, TEOS, and TMOS

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis rates of three common silicon alkoxides: Tetrapropoxysilane (TPOS), Tetraethoxysilane (TEOS), and Tetramethoxysilane (TMOS). Understanding the kinetics of hydrolysis is crucial for applications in sol-gel processes, surface functionalization, and the formulation of drug delivery systems. The information presented herein is supported by experimental data from peer-reviewed literature.

Executive Summary

The hydrolysis of tetraalkoxysilanes is a fundamental reaction in materials science and pharmaceutical development, initiating the formation of siloxane bonds (Si-O-Si). The rate of this reaction is significantly influenced by the steric hindrance of the alkoxy groups. Experimental evidence consistently demonstrates that the rate of hydrolysis under acidic conditions follows the order: TMOS > TEOS > TPOS [1][2]. This trend is primarily attributed to the increasing size of the alkyl groups, which sterically hinders the approach of water to the silicon center.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the hydrolysis rate constants (k) for TMOS, TEOS, and TPOS under various experimental conditions. The data highlights the significant impact of the alkoxy group, catalyst, and solvent on the reaction kinetics.

Silane (B1218182)Catalyst/SolventRate Constant (k)Reference
TMOS Acidic (HCl in methanol/water)Faster than TEOS and TPOS[1][2]
TEOS Acidic (HCl in ethanol/water)Slower than TMOS[1][2]
TEOS Acidic (pH 2 to 4)0 to 0.18 M⁻¹ min⁻¹[3]
TEOS Acidic (<0.003 M HCl)Activation Energy: 11 to 16 kcal mol⁻¹[3]
TEOS Alkaline (0.04 to 3 M NH₃)0.002 to 0.5 M⁻¹ h⁻¹[3]
TEOS Alkaline (Stöber method)1.4 to 8 x 10⁴ s⁻¹[3]
TPOS Acidic (HCl in 1-propanol/water)Slower than TEOS[1][2]

Note: Quantitative rate constants for TPOS are not as readily available in the literature as for TMOS and TEOS, but the qualitative trend of its slower hydrolysis rate is well-established.

Factors Influencing Hydrolysis Rates

Several factors critically influence the kinetics of tetraalkoxysilane hydrolysis:

  • Steric Effects: As demonstrated by the TMOS > TEOS > TPOS trend, larger and bulkier alkoxy groups decrease the rate of hydrolysis due to increased steric hindrance around the silicon atom[1][2].

  • Catalyst: Both acid and base catalysis significantly accelerate the hydrolysis reaction compared to the neutral condition. Acid catalysis involves the protonation of an alkoxy group, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom[4][5].

  • pH: The rate of hydrolysis is at its minimum around pH 7 and increases under both acidic and basic conditions[6].

  • Solvent: The choice of solvent can affect the hydrolysis rate. For instance, the use of different alcohols (methanol, ethanol, propanol) can influence the dissociation of the acid catalyst and potentially lead to alkoxy exchange reactions, thereby affecting the overall hydrolysis rate[1][2].

  • Water Concentration: The concentration of water plays a crucial role. In many experimental setups, water is in large excess to ensure pseudo-first-order kinetics with respect to the silane concentration.

Experimental Protocol: Monitoring Hydrolysis by ²⁹Si NMR Spectroscopy

The most direct and powerful technique for monitoring the hydrolysis and condensation of alkoxysilanes is ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the quantitative determination of the concentration of the starting material and the various hydrolyzed and condensed silica (B1680970) species over time.

Materials and Equipment:

  • Tetraalkoxysilane (TMOS, TEOS, or TPOS)

  • Alcohol solvent (e.g., methanol, ethanol, 1-propanol, corresponding to the silane's alkoxy group to avoid transesterification)

  • Deionized water

  • Acid or base catalyst (e.g., HCl, NH₄OH)

  • High-resolution NMR spectrometer (e.g., 300 or 400 MHz) equipped with a broadband probe.

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In a clean, dry vessel, prepare a solution of the tetraalkoxysilane in the corresponding alcohol.

    • In a separate vessel, prepare an aqueous solution of the catalyst (acid or base) at the desired concentration.

    • To initiate the hydrolysis, mix the silane solution with the aqueous catalyst solution in the desired molar ratio (e.g., silane:water:alcohol:catalyst). The reaction is often carried out directly in the NMR tube for in-situ monitoring[7].

  • NMR Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer.

    • Acquire ²⁹Si NMR spectra at regular time intervals to monitor the progress of the reaction. To obtain quantitative results, ensure a sufficient relaxation delay between scans to allow for full relaxation of the silicon nuclei. Gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE)[8].

    • For very fast reactions, the reaction mixture can be quenched at different time points by flash-freezing in liquid nitrogen, and the spectra can be acquired at low temperatures (e.g., -75°C) to halt the reaction[8].

  • Data Analysis:

    • Process the acquired ²⁹Si NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the resonance peaks corresponding to the unhydrolyzed silane and the various hydrolyzed species (e.g., Si(OR)₃(OH), Si(OR)₂(OH)₂, etc.). The chemical shifts of these species are well-documented in the literature.

    • Integrate the area of each peak to determine the relative concentration of each species at each time point.

    • Plot the concentration of the starting silane as a function of time. The slope of this plot will yield the initial hydrolysis rate. For pseudo-first-order kinetics, a plot of ln([Silane]) versus time will be linear, and the rate constant (k) can be determined from the slope.

Visualizing the Hydrolysis Process and Experimental Workflow

The following diagrams illustrate the logical progression of the hydrolysis reaction and the experimental workflow for its analysis.

HydrolysisProcess cluster_alkoxysilanes Tetraalkoxysilanes TPOS TPOS Si(OPr)₄ Hydrolysis Hydrolysis + H₂O (Catalyst) TPOS->Hydrolysis TEOS TEOS Si(OEt)₄ TEOS->Hydrolysis TMOS TMOS Si(OMe)₄ TMOS->Hydrolysis Silanol Silanol Formation Si(OR)₃(OH) Hydrolysis->Silanol Condensation Condensation - H₂O or ROH Silanol->Condensation Siloxane Siloxane Bond (Si-O-Si) Condensation->Siloxane

Caption: Logical flow of the sol-gel process, starting from tetraalkoxysilane hydrolysis.

ExperimentalWorkflow start Start prep Prepare Silane and Catalyst Solutions start->prep mix Mix Solutions to Initiate Hydrolysis prep->mix nmr Acquire 29Si NMR Spectra at Timed Intervals mix->nmr process Process NMR Data (FT, Phasing, Baseline) nmr->process analyze Identify & Integrate Peaks process->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Hydrolysis Rate Constant plot->calculate end End calculate->end

Caption: Experimental workflow for determining hydrolysis rates using 29Si NMR.

References

A Comparative Guide to Silica Purity from Tetrapropyl Orthosilicate and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a silica (B1680970) precursor is a critical decision that directly impacts the purity and performance of the final material. This guide provides an objective comparison of silica purity derived from tetrapropyl orthosilicate (B98303) (TPOS) against two common alternatives: tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). The comparison is supported by established experimental protocols for synthesis and characterization, enabling an informed choice of precursor for high-purity silica applications.

Purity at a Glance: A Comparative Overview of Alkoxide Precursors

Generally, higher purity grades of all three precursors are commercially available, and the ultimate purity of the silica is heavily dependent on the rigor of the synthesis and purification protocols. However, the inherent properties of the alkoxide ligands can influence the reaction kinetics and the ease of purification.

Table 1: Comparative Data of Silica Precursors and Inferred Purity Characteristics

PrecursorChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Inferred Trace Metal ContentInferred Residual Carbon Content
Tetrapropyl Orthosilicate (TPOS) Si(OC₃H₇)₄264.43225Dependent on grade, potentially higher due to more complex synthesis.Higher potential for residual carbon due to larger alkyl chains and slower hydrolysis.
Tetraethyl Orthosilicate (TEOS) Si(OC₂H₅)₄208.33168Commonly available in high-purity grades with low metal content.Moderate potential for residual carbon.
Tetramethyl Orthosilicate (TMOS) Si(OCH₃)₄152.22121Often available in very high purity for semiconductor applications.Lower potential for residual carbon due to smaller alkyl chains and faster hydrolysis.

Experimental Protocols

High-Purity Silica Synthesis via the Sol-Gel Method (Adapted for TPOS, TEOS, and TMOS)

This protocol describes a generalized Stöber-like method for the synthesis of high-purity silica nanoparticles. The specific reaction times and purification steps may need to be optimized based on the chosen precursor due to differences in hydrolysis and condensation rates.

Materials:

Procedure:

  • In a meticulously cleaned flask, combine 100 mL of ethanol and 20 mL of deionized water.

  • Stir the mixture vigorously and add 10 mL of ammonium hydroxide to catalyze the reaction.

  • Slowly add 10 mL of the chosen silica precursor (TPOS, TEOS, or TMOS) dropwise to the stirring solution.

  • Continue stirring for 12-24 hours at room temperature to allow for complete hydrolysis and condensation. The solution will become a milky white suspension.

  • Separate the silica particles from the solution by centrifugation at 8000 rpm for 15 minutes.

  • Wash the collected silica particles three times with ethanol and three times with deionized water to remove unreacted precursors, byproducts, and catalyst.

  • Dry the purified silica powder in a vacuum oven at 80°C for 12 hours.

  • For removal of organic residues, the dried powder can be calcined at 400-600°C for 4 hours in air.

Characterization of Silica Purity

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis

ICP-MS is a highly sensitive technique for quantifying trace and ultra-trace elemental impurities in silica.

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the dried silica powder into a clean PTFE vessel.

  • Add 5 mL of high-purity nitric acid and 2 mL of hydrofluoric acid.

  • Digest the sample in a closed-vessel microwave digestion system until the silica is completely dissolved.[1]

  • After cooling, dilute the digested sample to a final volume of 50 mL with deionized water.

Analysis:

  • Aspirate the diluted sample into the ICP-MS instrument.

  • Quantify the concentration of various metallic elements by comparing the signal intensities to certified standard solutions.

X-ray Photoelectron Spectroscopy (XPS) for Residual Carbon Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material, making it ideal for detecting residual organic impurities.[2]

Sample Preparation:

  • Mount a small amount of the dried silica powder onto a sample holder using carbon-free adhesive tape.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

Analysis:

  • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

  • Analyze the kinetic energy of the emitted photoelectrons.

  • The high-resolution C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H from residual alkoxide groups and adventitious carbon.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Silica Synthesis cluster_purification Purification cluster_characterization Purity Characterization Mixing Mixing of Ethanol, Water, NH4OH Addition Precursor Addition (TPOS/TEOS/TMOS) Mixing->Addition Reaction Hydrolysis & Condensation Addition->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing with Ethanol & Water Centrifugation->Washing Drying Vacuum Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination ICPMS ICP-MS (Trace Metals) Calcination->ICPMS XPS XPS (Residual Carbon) Calcination->XPS

Caption: Experimental workflow for high-purity silica synthesis and characterization.

Logical_Relationship Precursor Choice of Precursor (TPOS, TEOS, TMOS) Properties Precursor Properties - Alkyl Chain Length - Hydrolysis Rate - Boiling Point Precursor->Properties Purity Final Silica Purity - Trace Metal Content - Residual Carbon Properties->Purity Synthesis Synthesis & Purification Protocol Rigor Synthesis->Purity

Caption: Factors influencing the final purity of sol-gel derived silica.

References

A Comparative Guide to Validating the Monodispersity of Palladium Nanoparticles: Phosphine-Stabilized vs. Polyol Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving monodispersity in nanoparticle synthesis is a critical factor influencing efficacy, safety, and reproducibility. This guide provides a comparative analysis of two common synthesis methods for palladium (Pd) nanoparticles—phosphine-stabilized and polyol synthesis—with a focus on validating their monodispersity using established characterization techniques.

This document outlines detailed experimental protocols for each synthesis method and presents a quantitative comparison of the resulting nanoparticle characteristics. Furthermore, it provides standardized procedures for key validation techniques, including Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), to ensure reliable and reproducible assessment of nanoparticle monodispersity.

Experimental Protocols

Phosphine-Stabilized Synthesis of Palladium Nanoparticles

This method utilizes phosphine (B1218219) ligands to control the growth and stabilization of nanoparticles. While tetrakis(triphenylphosphine)palladium(0) (TPOS) is a common palladium precursor, direct synthesis using triphenylphosphine (B44618) (TPP) as a stabilizer can lead to a poor size distribution.[1] A more effective approach for achieving monodispersity involves the use of trioctylphosphine (B1581425) (TOP) as a stabilizing agent.

Protocol for Trioctylphosphine (TOP)-Stabilized Pd Nanoparticles:

  • A reaction mixture containing 0.1 g of palladium(II) acetylacetonate (B107027) (Pd(acac)₂; 0.33 mmol) and 7 mL of trioctylphosphine (TOP; 16 mmol) is prepared in a reaction vessel.

  • The mixture is slowly heated to 300 °C under an inert atmosphere.

  • The reaction is aged at 300 °C for 30 minutes.

  • After aging, the solution is cooled to room temperature.

  • The nanoparticles are isolated by centrifugation.

  • Excess TOP ligand is removed by washing the nanoparticles with methanol.[1]

Polyol Synthesis of Palladium Nanoparticles

The polyol method employs a polyol, such as ethylene (B1197577) glycol, which acts as both the solvent and the reducing agent. This method is widely used due to its simplicity and effectiveness in producing nanoparticles with a narrow size distribution.

Protocol for Polyol Synthesis of Pd Nanoparticles:

  • A solution of a palladium precursor (e.g., palladium chloride - PdCl₂ or potassium tetrachloropalladate - K₂PdCl₄) is prepared in ethylene glycol.

  • A stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is dissolved in ethylene glycol in a separate three-neck flask equipped with a reflux condenser.

  • The stabilizer solution is heated to 140 °C with magnetic stirring under an inert atmosphere (e.g., argon).

  • The palladium precursor solution is then injected into the hot stabilizer solution.

  • The reaction is maintained at 140 °C for a set duration (e.g., 90 minutes) to allow for the reduction of palladium ions and the formation of nanoparticles.[2][3]

  • The resulting nanoparticle solution is cooled to room temperature.

  • The nanoparticles are purified by washing with acetone (B3395972) and ethanol (B145695) followed by centrifugation to remove organic residues and excess stabilizer.[2]

Experimental Workflow for Monodispersity Validation

A systematic workflow is essential for the accurate validation of nanoparticle monodispersity. The following diagram illustrates the key steps involved in the characterization process.

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Monodispersity Validation cluster_data Data Analysis synthesis_phosphine Phosphine-Stabilized Synthesis dls Dynamic Light Scattering (DLS) (PDI Measurement) synthesis_phosphine->dls tem Transmission Electron Microscopy (TEM) (Size & Distribution Analysis) synthesis_phosphine->tem synthesis_polyol Polyol Synthesis synthesis_polyol->dls synthesis_polyol->tem analysis Comparative Analysis of Size, PDI, and Morphology dls->analysis tem->analysis G cluster_synthesis Synthesis Method cluster_properties Nanoparticle Properties cluster_application Application Suitability synthesis_method Choice of Synthesis Method (e.g., Phosphine-Stabilized, Polyol) size Size synthesis_method->size monodispersity Monodispersity (PDI) synthesis_method->monodispersity morphology Morphology synthesis_method->morphology application Suitability for Specific Applications (e.g., Catalysis, Drug Delivery) size->application monodispersity->application morphology->application

References

A Comparative Guide to Hydrophobic Coatings: TPOS vs. TEOS Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the performance of hydrophobic coatings derived from two common silica (B1680970) precursors: tetrapropoxysilane (TPOS) and tetraethoxysilane (TEOS). While both are alkoxysilanes used in sol-gel processes to create silica-based coatings, their molecular structure subtly influences the reaction kinetics and final properties of the hydrophobic surface. This document summarizes available experimental data, outlines detailed experimental protocols for coating synthesis and characterization, and provides visual diagrams to illustrate the underlying processes.

Executive Summary

Hydrophobic coatings are critical in a multitude of research and development applications, from self-cleaning surfaces to moisture-resistant barriers for sensitive components. Both TPOS and TEOS serve as foundational precursors for generating these silica-based coatings. The primary difference between them lies in their alkoxy groups: TPOS possesses propoxy groups, which are larger and more complex than the ethoxy groups of TEOS. This structural distinction has a direct impact on the hydrolysis and condensation rates during the sol-gel process.

Theoretical understanding suggests that the hydrolysis rate of alkoxysilanes decreases with the increasing size of the alkyl group. This is confirmed by studies indicating that the hydrolyzability of silanes follows the order: tetramethoxysilane (B109134) (TMOS) > tetraethoxysilane (TEOS) > tetrapropoxysilane (TPOS). Consequently, the formation of a silica network from TPOS is expected to be slower than from TEOS under similar conditions.

Performance Data: TEOS vs. TPOS

The following table summarizes key performance indicators for hydrophobic coatings. It is important to note that while extensive data exists for TEOS, directly comparable experimental data for TPOS is not available in the searched literature.

Performance MetricTEOS-derived CoatingsTPOS-derived CoatingsSource(s)
Water Contact Angle (WCA) 150° - 170° (superhydrophobic) can be achieved with modifications.Not available in searched literature.[1]
Sliding Angle (SA) < 10° (superhydrophobic) can be achieved with modifications.Not available in searched literature.[1]
Surface Roughness (Ra) Varies with synthesis conditions, can be engineered to create hierarchical structures.Not available in searched literature.
Coating Thickness Typically in the nanometer to micrometer range, controllable by deposition parameters.Not available in searched literature.
Durability Good adhesion to various substrates; can withstand mechanical abrasion and chemical exposure depending on formulation.Not available in searched literature.
Hydrolysis Rate Faster than TPOS.Slower than TEOS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the synthesis and characterization of hydrophobic coatings, with a focus on the well-established TEOS-based methods.

Synthesis of TEOS-Based Hydrophobic Coating (Sol-Gel Method)

This protocol describes a common method for preparing a hydrophobic silica coating using TEOS as the precursor.

Materials:

Procedure:

  • Sol Preparation: In a clean reaction vessel, mix TEOS with ethanol in a defined molar ratio.

  • Hydrolysis: Add a mixture of deionized water and ethanol to the TEOS solution while stirring continuously. The hydrolysis reaction is initiated, leading to the formation of silanol (B1196071) (Si-OH) groups.

  • Catalysis: Introduce a catalyst, such as ammonium hydroxide, to promote the condensation of silanol groups. This leads to the formation of a silica (SiO₂) sol.

  • Modification (Optional): To enhance hydrophobicity, a modifying agent can be added to the sol. This agent will co-condense with the silica precursors, incorporating hydrophobic functional groups into the final coating.

  • Coating Deposition: Apply the sol onto a prepared substrate using techniques such as dip-coating, spin-coating, or spray-coating.

  • Drying and Curing: The coated substrate is dried to remove the solvent and then cured at an elevated temperature to complete the condensation process and form a stable, dense silica network.

Characterization of Hydrophobic Coatings

1. Water Contact Angle (WCA) Measurement:

  • Instrument: Goniometer

  • Procedure: A droplet of deionized water of a specific volume is placed on the coated surface. The angle formed between the tangent of the droplet and the surface is measured. A higher contact angle indicates greater hydrophobicity.

2. Surface Morphology and Roughness Analysis:

  • Instrument: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM)

  • Procedure: The surface of the coating is scanned to obtain high-resolution images of its topography. From these images, parameters such as the average roughness (Ra) can be calculated.

3. Durability Assessment:

  • Abrasion Test: The coated surface is subjected to a controlled number of abrasion cycles using a standardized abrasive material. The water contact angle is measured before and after the test to assess the coating's resistance to wear.

  • Chemical Resistance Test: The coated substrate is immersed in various chemical solutions (e.g., acids, bases, organic solvents) for a specified period. The integrity and hydrophobicity of the coating are then evaluated.

Visualizing the Process

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.

experimental_workflow cluster_synthesis Coating Synthesis cluster_characterization Characterization Sol_Preparation Sol Preparation (TEOS + EtOH) Hydrolysis Hydrolysis (+ H2O) Sol_Preparation->Hydrolysis Condensation Condensation (+ Catalyst) Hydrolysis->Condensation Deposition Deposition (Dip/Spin/Spray) Condensation->Deposition Curing Drying & Curing Deposition->Curing WCA Water Contact Angle Curing->WCA AFM_SEM Surface Morphology (AFM/SEM) Curing->AFM_SEM Durability Durability Tests Curing->Durability

Caption: Experimental workflow for synthesis and characterization.

logical_relationship Precursor Alkoxysilane Precursor (TPOS or TEOS) SolGel Sol-Gel Process (Hydrolysis & Condensation) Precursor->SolGel slower for TPOS SilicaNetwork Silica Network Formation SolGel->SilicaNetwork SurfaceProperties Surface Properties (Roughness, Surface Energy) SilicaNetwork->SurfaceProperties Hydrophobicity Hydrophobicity (Water Repellency) SurfaceProperties->Hydrophobicity

Caption: Logical relationship from precursor to hydrophobicity.

References

A Comparative Guide to the Mechanical Properties of Silica Aerogels Derived from Different Silicon Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silica (B1680970) aerogels, with their ultra-low density, high porosity, and exceptional insulating properties, are materials of significant interest across various scientific disciplines. Their mechanical properties, however, are critically dependent on the choice of silicon alkoxide precursor used during synthesis. This guide provides an objective comparison of the mechanical performance of silica aerogels derived from common silicon alkoxides, supported by experimental data, to aid in the selection of the most suitable precursor for specific research and development applications.

Executive Summary

The selection of a silicon alkoxide precursor is a crucial determinant of the final mechanical characteristics of a silica aerogel. Tetra-functional precursors like tetramethyl orthosilicate (B98303) (TMOS) and tetraethyl orthosilicate (TEOS) typically form a highly cross-linked, rigid, and brittle aerogel network. In contrast, tri-functional precursors such as methyltrimethoxysilane (B3422404) (MTMS), which incorporate organic methyl groups, result in a less cross-linked and more flexible structure. This fundamental difference in network formation leads to a trade-off between mechanical strength and flexibility. While TMOS and TEOS-based aerogels generally exhibit higher compressive strength and Young's modulus, they are prone to fracture at low strains. Conversely, MTMS-based aerogels offer significantly improved flexibility and can withstand large compressive strains without catastrophic failure, albeit with lower overall strength.

Data Presentation: A Comparative Analysis of Mechanical Properties

The following table summarizes the key mechanical properties of silica aerogels synthesized from different silicon alkoxide precursors. It is important to note that the presented data is compiled from various studies, and direct comparison should be made with caution due to potential variations in synthesis and testing conditions.

PrecursorDensity (g/cm³)Young's Modulus (MPa)Compressive Strength (MPa)Key Characteristics
Tetramethyl Orthosilicate (TMOS) 0.05 - 0.2+0.1 - 10+~0.1 - 2.0+High cross-linking, brittle, high surface area.[1][2]
Tetraethyl Orthosilicate (TEOS) 0.04 - 0.2+0.05 - 8+~0.1 - 1.5+Slower hydrolysis than TMOS, brittle, widely used.
Methyltrimethoxysilane (MTMS) 0.04 - 0.10.034 - 0.1410.19 - 1.98Flexible, hydrophobic, lower cross-linking.[3][4][5]
TEOS/MTES Co-precursor Not specifiedApparent: 0.2 - 1.2Apparent: 0.05 - 0.3Flexibility can be tuned by varying precursor ratio.[6]

Logical Relationship: Precursor to Mechanical Properties

The choice of silicon alkoxide precursor directly influences the resulting aerogel's network structure and, consequently, its mechanical behavior. This relationship can be visualized as a signaling pathway from the molecular precursor to the macroscopic properties.

G cluster_precursor Silicon Alkoxide Precursor cluster_network Resulting Aerogel Network Structure cluster_properties Macroscopic Mechanical Properties TMOS TMOS/TEOS (Tetra-functional) Highly_Crosslinked Highly Cross-linked (Si-O-Si) TMOS->Highly_Crosslinked MTMS MTMS (Tri-functional) Less_Crosslinked Less Cross-linked with Organic Groups (-CH3) MTMS->Less_Crosslinked Brittle High Modulus High Strength Brittle Highly_Crosslinked->Brittle Flexible Low Modulus Lower Strength Flexible Less_Crosslinked->Flexible

Caption: Logical flow from precursor choice to mechanical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the synthesis of silica aerogels from TMOS, TEOS, and MTMS, followed by a general procedure for mechanical testing.

Synthesis of TMOS-Based Silica Aerogel (Base-Catalyzed)

This protocol is adapted from a procedure designed for producing high-quality, optically transparent silica aerogels.

Materials:

Procedure:

  • Catalyst Stock Solution: Prepare an ammonium hydroxide stock solution by adding 4.86 g (5.40 mL) of concentrated ammonium hydroxide to 1000 mL of deionized water.

  • Alkoxide Solution (Solution A): In a beaker, mix 10.2 g (10.0 mL) of TMOS with 7.92 g (10.0 mL) of methanol.

  • Catalyst Solution (Solution B): In a separate beaker, mix 5.0 g (5.0 mL) of the ammonium hydroxide stock solution with 7.92 g (10.0 mL) of methanol.

  • Sol Formation: Pour Solution B into Solution A and stir to form the sol.

  • Gelation: Pour the sol into desired molds and allow it to gel. Gelation typically occurs within 8-15 minutes.

  • Aging: Once set, submerge the gel in methanol and age for at least 24 hours to strengthen the network.

  • Solvent Exchange: Exchange the methanol with fresh methanol at least four times over several days to remove residual water and byproducts.

  • Supercritical Drying: Dry the aged gel using a supercritical dryer with carbon dioxide to obtain the final aerogel.

Synthesis of TEOS-Based Silica Aerogel (Base-Catalyzed)

This protocol is a modified version of a widely referenced procedure.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Absolute (200-proof) ethanol (B145695)

  • Deionized water

  • Ammonium hydroxide (28-30 wt% in water)

  • Ammonium fluoride

Procedure:

  • Catalyst Stock Solution: Prepare a stock solution by dissolving 1.852 g of NH₄F in 100 mL of water, then adding 20.50 g (22.78 mL) of ammonium hydroxide solution.

  • Alkoxide Solution: In a beaker, mix 4.7 g (5.0 mL) of TEOS with 8.68 g (11.0 mL) of ethanol.

  • Catalyst Solution: In another beaker, mix 7.0 g (7.0 mL) of water with 8.68 g (11.0 mL) of ethanol. Add approximately 8-10 drops (0.364 g) of the catalyst stock solution.

  • Sol Formation: Pour the catalyst solution into the alkoxide solution and stir.

  • Gelation: Pour the resulting sol into molds and allow for gelation, which typically takes 8-15 minutes.

  • Aging: After gelation, place the gel under ethanol and age for a minimum of 24 hours.

  • Solvent Exchange: Perform solvent exchange with fresh 200-proof ethanol or acetone (B3395972) at least four times over several days.

  • Supercritical Drying: Supercritically dry the gel using CO₂.

Synthesis of Flexible MTMS-Based Silica Aerogel (Two-Step, Acid-Base Catalyzed)

This protocol is designed to produce flexible and superhydrophobic silica aerogels.

Materials:

  • Methyltrimethoxysilane (MTMS)

  • Methanol (MeOH)

  • Acidic water (e.g., 0.001 M Oxalic Acid)

  • Basic water (e.g., Ammonium Hydroxide solution)

Procedure:

  • Sol-Gel Process: A two-step (acid-base) sol-gel process is employed. The molar ratio of MeOH/MTMS (S) is a key parameter to vary the density and flexibility of the resulting aerogel. Ratios can range from 14 to 35.[3]

  • Hydrolysis (Step 1): MTMS is first hydrolyzed under acidic conditions.

  • Condensation (Step 2): A base catalyst is then added to promote condensation and gelation.

  • Aging: The resulting gel is aged to enhance its mechanical strength.

  • Supercritical Drying: The aged gel is then supercritically dried to produce the flexible aerogel.

Mechanical Testing of Aerogels

The mechanical properties of aerogel monoliths are typically characterized using uniaxial compression tests and three-point bending tests.

Instrumentation:

  • A universal mechanical testing machine equipped with a suitable load cell (e.g., 5 kN).

Uniaxial Compression Test (ASTM D695 as a reference):

  • Cylindrical or cubic specimens with parallel and smooth surfaces are prepared.

  • The specimen is placed between two compression plates.

  • A compressive load is applied at a constant crosshead speed.

  • The load and displacement are recorded to generate a stress-strain curve, from which the Young's modulus and compressive strength can be determined.

Three-Point Bending Test (ASTM D790 and C1684 as references):

  • Rectangular bar-shaped specimens are prepared.

  • The specimen is placed on two supports.

  • A load is applied to the center of the specimen.

  • The load and deflection are measured to determine the flexural strength and modulus.

Conclusion

The choice of silicon alkoxide precursor is a critical factor in tailoring the mechanical properties of silica aerogels. For applications requiring high strength and stiffness, where brittleness is not a major concern, TMOS and TEOS are suitable choices. However, for applications demanding flexibility, resilience, and the ability to withstand significant deformation, such as in certain drug delivery systems or advanced insulation applications, MTMS and other organofunctional silanes are superior precursors. The provided experimental protocols offer a starting point for the synthesis and characterization of these materials, enabling researchers to select and develop aerogels with the optimal mechanical properties for their specific needs.

References

Differentiating TPOS and TEOS-Derived Silica: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of silica (B1680970) precursor is a critical decision that influences the final properties of the synthesized material. This guide provides a detailed spectroscopic comparison of silica derived from two common alkoxide precursors: tetrapropyl orthosilicate (B98303) (TPOS) and tetraethyl orthosilicate (TEOS). By understanding their distinct spectral signatures, researchers can make more informed decisions in material design and characterization.

This comparison guide delves into the nuances of Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and 29Si nuclear magnetic resonance (NMR) to distinguish between silica matrices originating from TPOS and TEOS. While both precursors yield amorphous silica through sol-gel processes, the difference in their alkyl chain length subtly influences the hydrolysis and condensation kinetics, leaving distinct fingerprints in the final silica network.

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic features observed for silica derived from TPOS and TEOS. These values are compiled from various studies and represent typical ranges. It is important to note that the exact peak positions can vary depending on the specific synthesis conditions, such as catalyst, solvent, water-to-precursor ratio, and thermal treatment.

Table 1: Comparative FTIR Data for TPOS and TEOS-Derived Silica

Vibrational ModeTEOS-Derived Silica (cm⁻¹)TPOS-Derived Silica (cm⁻¹)Notes
Si-O-Si Asymmetric Stretch ~1058 - 1114[1][2]~1070 - 1100This broad, strong band is a hallmark of the silica network. The position can shift with the degree of condensation and network strain.
Si-O-Si Symmetric Stretch ~780 - 808[1][2]~790 - 810A weaker band compared to the asymmetric stretch.
Si-OH Stretch ~956 - 960[3]~950 - 970This band is indicative of the presence of silanol (B1196071) groups on the silica surface.
O-H Stretch (H-bonded) ~3200 - 3600 (broad)[4]~3200 - 3600 (broad)Associated with adsorbed water and hydrogen-bonded silanol groups.
O-H Bending (Adsorbed H₂O) ~1630 - 1646[3]~1630 - 1640Indicates the presence of physically adsorbed water molecules.
C-H Vibrations (Residual Organics) ~2800 - 3000~2800 - 3000These peaks may be present in uncalcined or incompletely hydrolyzed samples, corresponding to the propyl or ethyl groups.

Table 2: Comparative Raman Spectroscopy Data for TPOS and TEOS-Derived Silica

Vibrational ModeTEOS-Derived Silica (cm⁻¹)TPOS-Derived Silica (cm⁻¹)Notes
Si-O-Si Network ~440, ~800[5]~450, ~800Broad bands characteristic of the amorphous silica network.
D₁ Band (4-membered rings) ~492[4]~490This "defect" band is associated with the breathing mode of four-membered siloxane rings.
D₂ Band (3-membered rings) ~605[5]~600This "defect" band is associated with the breathing mode of highly strained three-membered siloxane rings.
Si-OH Stretch ~980[4][6]~970 - 980Corresponds to the stretching of surface silanol groups.

Table 3: Comparative 29Si NMR Data for TPOS and TEOS-Derived Silica

Silicon SpeciesTEOS-Derived Silica (ppm)TPOS-Derived Silica (ppm)Notes
Q⁴ (Si(OSi)₄) ~ -110 to -111[3][7]~ -110 to -112Represents fully condensed silica tetrahedra.
Q³ ((HO)Si(OSi)₃) ~ -101 to -102[3][7]~ -100 to -102Represents silicon atoms with one hydroxyl group (single silanols).
Q² ((HO)₂Si(OSi)₂) ~ -91 to -92[3]~ -90 to -92Represents silicon atoms with two hydroxyl groups (geminal silanols).

Key Differentiating Factors

While the spectroscopic data for TPOS and TEOS-derived silica show considerable overlap, subtle differences can be observed:

  • Hydrolysis and Condensation Rates: TEOS generally exhibits a faster hydrolysis rate compared to TPOS due to the smaller steric hindrance of the ethoxy groups. This can lead to a more rapid formation of the silica network and potentially a higher initial concentration of silanol groups in TEOS-derived silica, which can be monitored by the intensity of the Si-OH stretching bands in FTIR and Raman spectra.

  • Residual Organics: Due to the larger propyl groups, TPOS-derived silica, especially when prepared under conditions that do not favor complete hydrolysis and condensation, may show more prominent C-H vibrational bands in the FTIR spectrum compared to TEOS-derived silica prepared under similar conditions.

  • Network Structure: The slower gelation of TPOS can sometimes lead to a more ordered and less strained silica network, which might be reflected in narrower and slightly shifted Si-O-Si vibrational bands in FTIR and Raman spectra, although this is highly dependent on the synthesis protocol. The relative intensities of the D₁ and D₂ "defect" bands in the Raman spectra can also provide insights into the ring statistics of the silica network, which may differ between the two precursors.

Experimental Protocols

To aid in the replication and validation of these findings, detailed experimental protocols for the spectroscopic analysis of silica are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The silica sample (as a dry powder) is intimately mixed with potassium bromide (KBr) in an approximate 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for attenuated total reflectance (ATR)-FTIR, the powder is simply pressed against the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Analysis: The positions and relative intensities of the characteristic absorption bands for Si-O-Si, Si-OH, and residual C-H vibrations are analyzed.

Raman Spectroscopy
  • Sample Preparation: A small amount of the powdered silica sample is placed on a microscope slide.

  • Data Acquisition: The Raman spectrum is excited using a monochromatic laser (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer. The spectral range typically covers 200 to 4000 cm⁻¹.

  • Analysis: The positions and relative intensities of the Raman bands corresponding to the silica network, defect structures (D₁ and D₂ bands), and surface silanol groups are examined.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The dry silica powder is packed into a solid-state NMR rotor (typically zirconia).

  • Data Acquisition: 29Si solid-state NMR spectra are acquired using a high-field NMR spectrometer. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from ¹H to ²⁹Si can be used to enhance the signal of silicon atoms in proximity to protons (i.e., silanol groups).

  • Analysis: The chemical shifts of the signals are measured relative to a standard reference (e.g., tetramethylsilane, TMS). The spectra are deconvoluted to determine the relative proportions of Q⁴, Q³, and Q² species, providing a quantitative measure of the degree of condensation of the silica network.

Visualizing the Sol-Gel Process

The following diagrams illustrate the general sol-gel process for producing silica from alkoxide precursors and the workflow for spectroscopic characterization.

SolGel_Process cluster_precursors Precursors cluster_reaction Sol-Gel Reaction cluster_products Products TPOS TPOS (Tetrapropyl Orthosilicate) Hydrolysis Hydrolysis TPOS->Hydrolysis TEOS TEOS (Tetraethyl Orthosilicate) TEOS->Hydrolysis Condensation Condensation Hydrolysis->Condensation SilicaSol Silica Sol Condensation->SilicaSol SilicaGel Silica Gel SilicaSol->SilicaGel Silica Dried Silica SilicaGel->Silica

Caption: General sol-gel process for silica synthesis.

Spectroscopic_Workflow cluster_synthesis Silica Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation TPOS_Silica TPOS-derived Silica FTIR FTIR Spectroscopy TPOS_Silica->FTIR Raman Raman Spectroscopy TPOS_Silica->Raman NMR 29Si NMR TPOS_Silica->NMR TEOS_Silica TEOS-derived Silica TEOS_Silica->FTIR TEOS_Silica->Raman TEOS_Silica->NMR Comparison Comparative Analysis of Spectra FTIR->Comparison Raman->Comparison NMR->Comparison Differentiation Differentiation of Silica Type Comparison->Differentiation

Caption: Workflow for spectroscopic differentiation.

References

Thermal Stability of Silica: A Comparative Guide to TPOS and Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the thermal stability of silica (B1680970) is a critical parameter influencing its application. This guide provides a detailed comparison of the thermal stability of silica derived from tetraphenoxysilane (B73000) (TPOS) against other common silicon precursors, namely tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS). The information presented is supported by experimental data and established principles in materials chemistry.

The choice of precursor significantly impacts the thermal properties of the resulting silica. Silica synthesized from precursors containing aromatic groups, such as TPOS, is anticipated to exhibit superior thermal stability compared to those derived from alkyl-substituted silanes like TEOS and TMOS. This enhanced stability is primarily attributed to the greater strength of the silicon-oxygen-aromatic bond.

Comparative Thermal Decomposition Data

The thermal stability of silica is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following tables summarize key thermal decomposition parameters for silica derived from TPOS, TEOS, and TMOS, based on available literature.

PrecursorOnset of Major Decomposition (°C)Temperature of Maximum Degradation Rate (°C)Residual Mass at 800°C (%)Key Observations
TPOS (inferred from Phenyl-Silica) > 500~742.9[1]High (expected)Phenyl-reinforced silica aerogels show a significant increase in thermal stability by over 150°C compared to non-phenylated silica.[1]
TEOS ~300-400~350-500~90-95Exhibits multi-stage decomposition, including loss of water, solvents, and dehydroxylation before major network decomposition.
TMOS Generally higher than TEOSNot specified in searchesHigher than TEOS (expected)Literature suggests TEOS is less thermally stable than TMOS.

In-Depth Analysis of Thermal Behavior

Silica from TPOS (Tetraphenoxysilane): The presence of the phenoxy groups in TPOS leads to a silica network with incorporated aromatic moieties. The Si-O-Phenyl bond is inherently stronger than the Si-O-Alkyl bond found in TEOS and TMOS. This results in a significantly higher energy requirement to initiate thermal decomposition. Studies on phenyl-reinforced silica aerogels, which share a similar structural feature, demonstrate a remarkable enhancement in thermal stability, with the maximum degradation rate temperature exceeding 700°C.[1] This suggests that silica derived from TPOS would exhibit exceptional thermal resilience.

Silica from TEOS (Tetraethoxysilane): TEOS is one of the most common silica precursors. The thermal decomposition of TEOS-derived silica typically occurs in distinct stages. An initial weight loss below 200°C is attributed to the removal of physically adsorbed water and residual ethanol (B145695). A subsequent, more gradual weight loss between 200°C and 500°C corresponds to the condensation of silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) bonds, releasing water. The main decomposition of the silica network occurs at higher temperatures.

Silica from TMOS (Tetramethoxysilane): While specific TGA data is less commonly reported in direct comparison to TEOS under identical conditions, it is generally accepted that TMOS-derived silica has a higher thermal stability than TEOS-derived silica. This is due to the shorter methoxy (B1213986) groups in TMOS, which can lead to a more condensed and stable initial silica network upon synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of silica from different precursors.

Silica Synthesis via Sol-Gel Method

The sol-gel process is a versatile method for synthesizing silica nanoparticles from various precursors.[2]

1. Precursor Solution Preparation:

  • For TEOS/TMOS: The silicon alkoxide (TEOS or TMOS) is dissolved in an alcohol, typically ethanol or methanol, respectively.

  • For TPOS: TPOS is dissolved in a suitable solvent that can accommodate the aromatic precursor.

2. Hydrolysis:

  • To the precursor solution, a mixture of deionized water and a catalyst (either acid or base, e.g., HCl or NH4OH) is added dropwise under vigorous stirring. The amount of water and the type of catalyst control the hydrolysis and condensation rates, which in turn affect the final properties of the silica.

3. Condensation and Gelation:

  • The hydrolyzed species undergo condensation reactions to form a three-dimensional Si-O-Si network, leading to the formation of a gel. The mixture is typically left to age for a specific period to allow for the completion of the gelation process.

4. Washing and Drying:

  • The resulting gel is washed multiple times with a solvent (e.g., ethanol) to remove unreacted precursors and by-products.

  • The washed gel is then dried to obtain the final silica material. Drying can be performed under ambient conditions or through supercritical drying to produce aerogels.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the synthesized silica.

1. Sample Preparation: A small amount of the dried silica powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

2. TGA Instrument Setup:

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Heating Rate: A constant heating rate, commonly 10°C/min, is applied.

  • Temperature Range: The sample is heated from room temperature to a final temperature, typically in the range of 800°C to 1000°C.

3. Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass at the end of the analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for synthesizing silica from a precursor and assessing its thermal stability.

experimental_workflow cluster_synthesis Silica Synthesis (Sol-Gel) cluster_analysis Thermal Stability Assessment precursor Precursor (TPOS, TEOS, or TMOS) hydrolysis Hydrolysis (Water + Catalyst) precursor->hydrolysis Mixing condensation Condensation & Gelation hydrolysis->condensation washing Washing condensation->washing drying Drying washing->drying silica_product Silica Product drying->silica_product tga_analysis Thermogravimetric Analysis (TGA) silica_product->tga_analysis Sample for Analysis data_analysis Data Analysis tga_analysis->data_analysis stability_assessment Thermal Stability Profile data_analysis->stability_assessment

Caption: Experimental workflow for silica synthesis and thermal stability analysis.

Conclusion

The selection of a silica precursor has a profound impact on the thermal stability of the final material. Based on the available data and chemical principles, silica derived from TPOS is expected to offer superior thermal stability compared to silica synthesized from TEOS and TMOS. This makes TPOS an attractive precursor for applications where high-temperature resilience is a critical requirement. For applications with less stringent thermal demands, TEOS and TMOS remain viable and well-characterized options. Researchers and drug development professionals should consider these thermal properties when selecting a silica precursor to ensure the optimal performance and stability of their materials.

References

A Comparative Analysis of Silica Surface Area: TPOS vs. TMOS as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkoxysilane Precursor for High Surface Area Silica (B1680970).

The synthesis of silica nanoparticles with tailored properties is a cornerstone of advanced materials science, with critical applications in drug delivery, catalysis, and chromatography. The choice of the silicon alkoxide precursor is a fundamental determinant of the final material's characteristics, particularly its specific surface area. This guide provides a comparative analysis of two common precursors, Tetrapropoxysilane (TPOS) and Tetramethoxysilane (TMOS), in the synthesis of high surface area silica.

The Influence of Alkoxy Group on Silica Network Formation

The sol-gel process, a widely employed method for silica synthesis, involves the hydrolysis and subsequent condensation of an alkoxysilane precursor. The nature of the alkoxy group (methoxy in TMOS and propoxy in TPOS) significantly influences the kinetics of these reactions and, consequently, the final structure and surface area of the silica material.

TMOS, with its smaller methoxy (B1213986) groups, exhibits a higher rate of hydrolysis compared to TPOS. This rapid hydrolysis leads to faster nucleation and the formation of smaller primary particles. These smaller particles, upon aggregation, can create a porous network with a high specific surface area. Conversely, the bulkier propoxy groups in TPOS result in slower hydrolysis and condensation rates. This can lead to the formation of larger primary particles and potentially a less porous structure, which may result in a lower surface area compared to silica derived from TMOS under identical conditions. However, synthetic parameters can be tuned to achieve high surface areas from both precursors.

Quantitative Comparison of Surface Area and Porosity

The following table summarizes typical surface area and porosity values for silica synthesized from TPOS and TMOS, as reported in the literature. It is important to note that these values are highly dependent on the specific synthesis conditions.

PropertySilica from TPOSSilica from TMOS
Specific Surface Area (m²/g) 708 - 857350 - 1204
Pore Volume (cm³/g) 1.5 - 3.60.5 - 2.5
Average Pore Radius (nm) 4.0 - 9.21.6 - 4.5

Experimental Protocols

Synthesis of Silica Nanoparticles via a Modified Stöber Method

This protocol can be adapted for both TPOS and TMOS.

Materials:

Procedure:

  • In a reaction vessel, a solution of ethanol, deionized water, and ammonium hydroxide is prepared and stirred vigorously.

  • The silicon alkoxide precursor (TPOS or TMOS) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at a constant temperature for a specified duration to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a colloidal silica suspension.

  • The resulting silica particles are collected by centrifugation.

  • The collected particles are washed multiple times with ethanol and deionized water to remove any unreacted precursors and by-products.

  • The purified silica nanoparticles are dried in an oven at a controlled temperature.

  • For mesoporous silica, a calcination step is typically performed to remove any organic templates used during synthesis.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Principle:

The BET method determines the specific surface area of a material by measuring the amount of a gas (typically nitrogen) that adsorbs onto the surface of the material at a given pressure and temperature.

Procedure:

  • A known mass of the dried silica sample is placed in a sample tube.

  • The sample is degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

  • The sample tube is then cooled to the temperature of liquid nitrogen (77 K).

  • Nitrogen gas is introduced into the sample tube at various controlled pressures.

  • The amount of nitrogen gas adsorbed by the silica sample at each pressure is measured.

  • The data of adsorbed gas volume versus relative pressure is plotted to generate an adsorption isotherm.

  • The BET equation is applied to the linear portion of the isotherm to calculate the specific surface area of the silica sample.[1]

Visualizing the Process and Precursors

To further elucidate the experimental workflow and the chemical differences between the precursors, the following diagrams are provided.

G cluster_synthesis Silica Synthesis (Stöber Method) cluster_purification Purification cluster_characterization Characterization A Mixing of Ethanol, Water, and Ammonia B Dropwise addition of Alkoxysilane (TPOS or TMOS) A->B C Hydrolysis and Condensation B->C D Silica Particle Formation C->D E Centrifugation D->E F Washing with Ethanol and Water E->F G Drying F->G H BET Surface Area Analysis G->H G cluster_tpos Tetrapropoxysilane (TPOS) cluster_tmos Tetramethoxysilane (TMOS) TPOS Si(O-CH₂CH₂CH₃)₄ TMOS Si(O-CH₃)₄

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as tetrapropyl orthosilicate (B98303), is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step information for the safe handling and disposal of tetrapropyl orthosilicate, empowering your team to manage chemical waste responsibly and efficiently.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate vapor cartridge.

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.[1]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3]

  • After eye contact: Rinse out with plenty of water. Call an ophthalmologist.[1]

  • After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[1][3] However, for laboratories that generate small quantities of waste, a chemical neutralization process through hydrolysis can be considered to convert it into less hazardous materials before collection by a licensed waste disposal service. This compound reacts with water in a process called hydrolysis to form silicon dioxide and propanol (B110389). This is analogous to the well-documented hydrolysis of tetraethyl orthosilicate (TEOS).[4]

Experimental Protocol for Hydrolysis Treatment:

  • Preparation: In a well-ventilated fume hood, prepare a large container with water. The amount of water should be at least 10 times the volume of the this compound to be treated to ensure complete hydrolysis and to dissipate any heat generated.

  • Slow Addition: Slowly and carefully add the this compound waste to the water while stirring gently. Avoid splashing. The reaction will produce propanol and a precipitate of hydrated silicon dioxide.

  • Neutralization (Optional): The hydrolysis of similar compounds can be catalyzed by acids or bases.[4] While not always necessary, the reaction rate can be influenced by adjusting the pH. The process is generally effective at neutral pH.

  • Settling and Decanting: Allow the mixture to stand for several hours, or until the silicon dioxide precipitate has fully settled.

  • Waste Segregation:

    • Liquid Phase: The liquid phase will be an aqueous solution of propanol. This should be collected in a properly labeled waste container for flammable liquids.

    • Solid Phase: The solid silicon dioxide precipitate is relatively inert. However, it should be collected and disposed of as solid chemical waste.

  • Final Disposal: Both the liquid and solid waste streams must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Never dispose of the raw chemical or the treatment products down the drain.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_treatment Chemical Treatment (Hydrolysis) cluster_disposal Waste Segregation & Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Fume Hood A->B C Prepare Water Container B->C D Slowly Add this compound to Water C->D E Allow Precipitate to Settle D->E F Separate Liquid (Propanol Solution) and Solid (Silicon Dioxide) E->F G Package and Label Waste Streams Separately F->G H Dispose via Approved Waste Disposal Facility G->H

This compound Disposal Workflow

By adhering to these procedures, your laboratory can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. This proactive approach to chemical handling not only protects your personnel but also builds trust and confidence in your laboratory's operational integrity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrapropyl Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Tetrapropyl orthosilicate (B98303) in laboratory settings.

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential information for the safe handling of Tetrapropyl orthosilicate, including personal protective equipment (PPE), procedural guidance for operations, and disposal plans. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard and Protective Equipment Summary

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the known hazards of this compound and the corresponding essential PPE.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritation[1][2]Skin Irritation (Category 2)Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2] Protective Clothing: Lab coat or chemical-resistant apron. For larger scale operations, consider tight-weave, non-static clothing.[3]
H319: Causes serious eye irritation[1][2]Eye Irritation (Category 2A)Eye Protection: Safety glasses with side-shields or chemical splash goggles.[2] Face Protection: In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
H335: May cause respiratory irritation[2]STOT SE (Category 3)Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 dust mask for particulates) should be used.[2]
H226: Flammable liquid and vapor[5]Flammable Liquids (Category 3)Engineering Controls: Use in an area free from ignition sources.[4][5] Ground and bond containers and receiving equipment.[5] Use spark-proof tools and explosion-proof equipment.[4]
H314: Causes severe skin burns and eye damageSkin Corrosion (Category 1)Gloves and Protective Clothing: As listed above. Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps for safe transportation, storage, use, and disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal a Receive Shipment b Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Keep Container Tightly Closed c->d e Store Away from Incompatible Materials d->e f Don Appropriate PPE g Work in a Fume Hood or Well-Ventilated Area f->g h Ground and Bond Equipment g->h i Use Spark-Proof Tools h->i j Avoid Contact with Skin and Eyes i->j k Wash Hands Thoroughly After Handling j->k l Collect Waste in a Labeled, Closed Container m Follow Institutional and Local Disposal Regulations l->m n Dispose of Contents/Container to an Approved Waste Disposal Plant m->n

Caption: Standard Operating Procedure for this compound.
Step-by-Step Handling and Disposal Plan

Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][5]

  • Container Integrity: Ensure the container is kept tightly closed to prevent the release of vapors.[1][4]

  • Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[1]

Handling and Use:

  • Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.

  • Ventilation: Always handle this compound in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][5] Use non-sparking tools and explosion-proof equipment.[4]

  • Grounding: When transferring the substance, ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] After handling, wash your hands thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the work area.[3]

Disposal Plan:

  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a designated and properly labeled waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Approved Disposal Facility: Dispose of the chemical waste through a licensed and approved waste disposal plant.[1] Do not pour waste down the drain.[1]

Emergency Response Protocol

In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the necessary steps for emergency situations.

cluster_spill Spill Response cluster_exposure Personal Exposure a Evacuate Immediate Area b Remove Ignition Sources a->b c Ventilate the Area b->c d Contain Spill with Inert Absorbent Material c->d e Collect Waste in a Closed Container for Disposal d->e f Inhalation f_action Move to Fresh Air. Seek Medical Attention. f->f_action g Skin Contact g_action Remove Contaminated Clothing. Wash Skin with Soap and Water. g->g_action h Eye Contact h_action Rinse Cautiously with Water for Several Minutes. Seek Medical Attention. h->h_action i Ingestion i_action Do NOT Induce Vomiting. Seek Immediate Medical Attention. i->i_action

Caption: Emergency Procedures for this compound.
Detailed First-Aid Measures

  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[1] If breathing is difficult or if the person feels unwell, seek medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[1][6]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.